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  • Product: 1-Aminoheptan-2-ol
  • CAS: 51411-48-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-Aminoheptan-2-ol for research

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utilization of 1-Aminoheptan-2-ol As drug development pivots toward highly functionalized, stereospecific small molecules, chiral β -amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utilization of 1-Aminoheptan-2-ol

As drug development pivots toward highly functionalized, stereospecific small molecules, chiral β -amino alcohols have emerged as indispensable building blocks. Among these, 1-Aminoheptan-2-ol (CAS: 51411-48-4) stands out due to its optimal balance of lipophilicity, hydrogen-bonding capacity, and steric tunability[1].

This whitepaper provides a comprehensive, causality-driven analysis of 1-Aminoheptan-2-ol. Designed for senior researchers and application scientists, it deconstructs the molecule’s physicochemical properties, details a self-validating synthetic protocol, and explores its downstream applications in asymmetric synthesis and active pharmaceutical ingredient (API) development.

Structural Dynamics and Physicochemical Profiling

Understanding the physicochemical properties of 1-Aminoheptan-2-ol is critical for predicting its behavior in both synthetic environments and biological systems. The molecule features a primary amine (-NH 2​ ) and a secondary hydroxyl group (-OH) situated on adjacent carbons (C1 and C2, respectively), attached to a flexible five-carbon aliphatic tail[1],[2].

This structural motif imparts a unique amphiphilic character. The polar headgroup facilitates strong hydrogen bonding, while the heptyl chain provides a hydrophobic anchor, making it highly valuable in the synthesis of peptidomimetics and lipid-like drug delivery systems[2].

Table 1: Quantitative Physicochemical Data & Causal Significance

PropertyValueCausality / Strategic Significance
Molecular Weight 131.22 g/mol [1]Low molecular weight allows for efficient incorporation into larger API scaffolds without violating Lipinski's Rule of 5.
XLogP3 1.0[1]Provides optimal lipophilicity for cell membrane permeability while maintaining sufficient aqueous solubility for physiological assays.
Topological Polar Surface Area 46.3 Ų[1]Falls well within the optimal range (< 90 Ų) for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2[1]Facilitates strong, directional target-protein interactions via the -NH 2​ and -OH groups within kinase or protease active sites.
Hydrogen Bond Acceptors 2[1]Enhances solvation in polar protic solvents and contributes to the molecule's overall binding affinity in target pockets.

Mechanistic Synthesis: Regioselective Epoxide Ring Opening

The most efficient and scalable route to synthesize 1-Aminoheptan-2-ol is the regioselective nucleophilic ring opening of 1,2-epoxyheptane[3].

The Causality of the Chemical Design

Epoxides are highly strained, three-membered oxirane rings. In the absence of strong acids, nucleophilic attack by ammonia (or an amine) preferentially occurs at the less sterically hindered terminal carbon (C1) via an S N​ 2 mechanism[3]. To prevent over-alkylation (the formation of secondary or tertiary amines), a massive stoichiometric excess of ammonia is utilized. Alternatively, Lewis acid catalysts (such as Zn(ClO4​)2​ or CeCl3​ ) can be employed to coordinate with the oxirane oxygen. This coordination withdraws electron density, increasing the electrophilicity of the adjacent carbons and accelerating the reaction at room temperature while strictly maintaining regiocontrol[3].

Self-Validating Experimental Protocol

The following protocol incorporates built-in validation checkpoints to ensure the integrity of the synthesis.

Step 1: Reaction Setup & Activation

  • Action: Dissolve 10 mmol of 1,2-epoxyheptane in 20 mL of a polar protic solvent (e.g., methanol).

  • Causality: Methanol stabilizes the developing negative charge on the oxirane oxygen during the transition state, lowering the activation energy.

Step 2: Nucleophilic Amination

  • Action: Add 100 mmol (10-fold excess) of aqueous ammonia (28% w/w) dropwise to the solution at 0°C, followed by 5 mol% of Zn(ClO4​)2​ catalyst.

  • Causality: The extreme excess of ammonia outcompetes the newly formed primary amine product, statistically preventing secondary amine formation. The low temperature controls the exothermic ring-opening process.

Step 3: Incubation & In-Process Validation

  • Action: Allow the reaction to warm to ambient temperature and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (9:1).

  • Validation Checkpoint: Stain the TLC plate with ninhydrin and heat. The disappearance of the UV-inactive epoxide spot and the emergence of a distinct, purple/pink ninhydrin-positive spot at a lower R f​ validates the successful formation of the primary amine.

Step 4: Workup & Isolation

  • Action: Evaporate the methanol and excess ammonia under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL), wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo to yield the crude product.

Step 5: Analytical Quality Control (QC)

  • Action: Subject the crude product to 1 H-NMR spectroscopy (in CDCl 3​ ).

  • Validation Checkpoint: The regiochemistry is confirmed by analyzing the carbinol proton (CH-OH). A multiplet appearing around δ 3.5–3.7 ppm, distinct from the CH 2​ -NH 2​ protons ( δ 2.5–2.8 ppm), self-validates that the nucleophile attacked C1, yielding the 1-amino-2-ol regioisomer rather than the 2-amino-1-ol.

SynthesisWorkflow A 1,2-Epoxyheptane (Substrate) B Nucleophilic Amination (NH3 / Amine) A->B D Regioselective Ring Opening (C1 Attack) B->D C Lewis Acid Catalyst (e.g., Zn(ClO4)2) C->B Activation E 1-Aminoheptan-2-ol (Target API Intermediate) D->E F Self-Validation (NMR & TLC) E->F

Regioselective synthetic workflow for 1-Aminoheptan-2-ol via epoxide ring opening.

Applications in Drug Development and Asymmetric Synthesis

Because 1-Aminoheptan-2-ol possesses an asymmetric carbon (C2), its enantiomerically pure forms are highly prized in medicinal chemistry[2].

  • Chiral Auxiliaries and Ligands: The spatial arrangement of the amino and hydroxyl groups allows 1-Aminoheptan-2-ol to act as a bidentate ligand. When complexed with transition metals (e.g., Ruthenium or Rhodium), it forms highly structured chiral environments that dictate the stereochemical outcome of asymmetric hydrogenations or carbon-carbon bond-forming reactions[2].

  • Peptidomimetics: The β -amino alcohol motif is a known bioisostere for the transition state of peptide bond hydrolysis. Incorporating 1-Aminoheptan-2-ol into small molecules allows researchers to design potent protease inhibitors (similar to the structural logic used in HIV protease inhibitors like Saquinavir).

ApplicationPathway A 1-Aminoheptan-2-ol (Chiral Building Block) B Chiral Auxiliaries & Ligands A->B C Peptidomimetics Synthesis A->C D Asymmetric Catalysis B->D E Bioactive APIs (e.g., Enzyme Inhibitors) C->E D->E

Downstream applications of 1-Aminoheptan-2-ol in asymmetric synthesis and API development.

Handling, Stability, and Safety Protocols

Maintaining the integrity of 1-Aminoheptan-2-ol requires strict adherence to safety and storage protocols. The compound is sensitive to oxidative degradation over prolonged periods and can absorb atmospheric carbon dioxide to form carbamate salts. It should be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Table 2: GHS Hazard Identification & Laboratory Mitigation

GHS CodeHazard DescriptionLaboratory Mitigation Strategy
H302 Harmful if swallowed[1]Handle raw materials exclusively in a designated powder-weighing hood; strictly prohibit food/drink in the laboratory.
H315 Causes skin irritation[1]Utilize double-layered nitrile gloves and a chemically resistant lab coat during all synthetic manipulations.
H318 Causes serious eye damage[1]Mandatory use of tight-fitting chemical safety goggles; a full face shield is required during scale-up or pressurized reactions.
H335 May cause respiratory irritation[1]Ensure all volatile manipulations, solvent evaporations, and transfers occur within a certified, high-flow chemical fume hood.

References

  • PubChem. "1-Aminoheptan-2-ol | C7H17NO | CID 14178859 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Organic Chemistry Portal. "β-Amino alcohol synthesis by amination (alkylation)." Organic Chemistry Portal. Available at:[Link]

  • Research & Reviews. "A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides." Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Molecular Structure, Stereochemistry, and Applications of 1-Aminoheptan-2-ol: A Technical Whitepaper

Executive Summary 1-Aminoheptan-2-ol is an aliphatic amino alcohol characterized by a seven-carbon backbone, a primary amine, and a secondary hydroxyl group. Due to the chiral center at the C2 position, it exists as two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminoheptan-2-ol is an aliphatic amino alcohol characterized by a seven-carbon backbone, a primary amine, and a secondary hydroxyl group. Due to the chiral center at the C2 position, it exists as two distinct enantiomers: (R)- and (S)-1-aminoheptan-2-ol. This whitepaper details the molecular architecture, the causality-driven methodologies for enantiomeric resolution, and its critical role as a chiral building block in the development of Toll-like receptor (TLR) 7/8 antagonists for autoimmune diseases.

Molecular Architecture and Physicochemical Profile

1-Aminoheptan-2-ol possesses a bifunctional nature, making it highly versatile in organic synthesis 1[1]. The spatial proximity of the amino (-NH₂) and hydroxyl (-OH) groups allows for the formation of stable chelates and cyclic intermediates, which are foundational for asymmetric synthesis.

Table 1: Physicochemical Properties of 1-Aminoheptan-2-ol

PropertyValue
CAS Number 51411-48-4
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH)
Chiral Center C2 Carbon

Stereochemistry and Chiral Significance

The stereochemistry of 1-aminoheptan-2-ol is entirely defined by the C2 carbon. In pharmaceutical applications, the spatial arrangement of these functional groups dictates the binding affinity and selectivity of the derived drug molecules. For instance, the (S)-enantiomer is specifically required for synthesizing advanced immunomodulatory compounds 2[2]. Utilizing a racemic mixture in drug development often leads to off-target effects or drastically reduced efficacy, necessitating robust, high-yield resolution protocols.

Enantiomeric Resolution: Mechanistic Workflow

The resolution of racemic 1-aminoheptan-2-ol is optimally achieved via selective crystallization using a chiral resolving agent. According to validated industrial protocols, (S)-N-tosyl-leucine serves as a highly effective agent 3[3].

Causality of Experimental Choices:

  • Choice of Resolving Agent: (S)-N-tosyl-leucine is selected because it forms a pair of diastereomeric salts with the racemic amino alcohol that exhibit drastically different solubility profiles 3[3]. This thermodynamic difference allows the less soluble diastereomer to precipitate out of the solution with high enantiomeric excess (>99%).

  • Choice of Solvent: Absolute ethanol is strictly utilized as the solvent 3[3]. The absolute absence of water is critical; water molecules would competitively hydrogen-bond with the amine and hydroxyl groups, disrupting the delicate crystalline lattice of the diastereomeric salt and lowering the resolution yield.

ResolutionWorkflow Racemic Racemic 1-Aminoheptan-2-ol (R/S Mixture) Reaction Salt Formation in Absolute Ethanol (9% by mass, 4 hours) Racemic->Reaction Agent (S)-N-Tosyl-Leucine (Chiral Resolving Agent) Agent->Reaction Crystallization Selective Crystallization (Diastereomeric Salt) Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Salt Pure Diastereomeric Salt (Least Soluble) Filtration->Salt Solid Phase MotherLiquor Mother Liquor (More Soluble Salt) Filtration->MotherLiquor Liquid Phase Base Base Treatment & Extraction (CH2Cl2) Salt->Base PureEnantiomer Pure (S)- or (R)-1-Aminoheptan-2-ol (>99% ee) Base->PureEnantiomer

Fig 1: Workflow for the enantiomeric resolution of 1-aminoheptan-2-ol.

Step-by-Step Experimental Protocol: Resolution of 1-Aminoheptan-2-ol

This self-validating protocol ensures high optical purity by leveraging the differential solubility of diastereomeric salts 3[3].

Step 1: Dissolution and Salt Formation

  • Weigh 1 molar equivalent of racemic 1-aminoheptan-2-ol.

  • Weigh 0.5 to 1 molar equivalent of (S)-N-tosyl-leucine.

  • Dissolve both compounds in absolute ethanol to achieve a final solute concentration of approximately 9% by mass.

  • Validation Check: Ensure the solution is completely clear before proceeding, indicating full dissolution and the beginning of homogeneous salt formation.

Step 2: Selective Crystallization

  • Agitate the mixture continuously for 4 hours at room temperature.

  • Monitor the formation of a crystalline precipitate, which corresponds to the less soluble diastereomeric salt.

Step 3: Isolation

  • Filter the suspension under a vacuum to isolate the solid diastereomeric salt.

  • Wash the filter cake with a minimal volume of ice-cold absolute ethanol to remove any adhering mother liquor (which contains the more soluble opposite enantiomer).

  • Validation Check: Perform a chiral HPLC analysis on a small sample of the crystal to confirm diastereomeric excess before proceeding.

Step 4: Enantiomer Liberation

  • Suspend the purified diastereomeric salt in a basic aqueous medium to break the salt complex.

  • Extract the liberated, enantiopure 1-aminoheptan-2-ol using dichloromethane (CH₂Cl₂).

  • Separate the organic phase, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the pure enantiomer.

Table 2: Resolution Protocol Parameters

ParameterSpecificationScientific Rationale
Resolving Agent (S)-N-tosyl-leucineForms distinct diastereomeric salts with varying solubility.
Solvent Absolute EthanolPrevents aqueous disruption of crystalline H-bonds.
Concentration 9% by massOptimizes supersaturation for thermodynamic precipitation.
Agitation Time 4 HoursEnsures complete thermodynamic equilibrium and precipitation.
Extraction Solvent DichloromethaneEfficiently partitions the liberated free amine from the aqueous base.

Pharmacological Applications: TLR7/8 Antagonism

Enantiopure (S)-1-aminoheptan-2-ol is a critical precursor in the synthesis of selectively substituted quinoline compounds, such as ER-886212 2[2]. These compounds function as potent antagonists for Toll-like receptors (TLR) 7 and 8.

Mechanistic Pathway: In autoimmune diseases like Systemic Lupus Erythematosus (SLE), overactivation of TLR7/8 within endosomes leads to a cascade of pro-inflammatory signals via the MyD88-dependent pathway 2[2]. By incorporating the (S)-1-aminoheptan-2-ol moiety, the resulting quinoline derivative achieves the precise conformational geometry required to bind and block the TLR7/8 receptors. This blockade inhibits downstream signaling, significantly reducing the production of cytokines such as Interleukin-6 (IL-6) and Interferon-alpha (IFN-α), thereby attenuating SLE symptoms 2[2].

Pathway Ligand Chiral Quinoline Derivative (from (S)-1-Aminoheptan-2-ol) TLR TLR7 / TLR8 Endosomal Receptors Ligand->TLR Binds Antagonism Receptor Antagonism (Conformational Blockade) TLR->Antagonism MyD88 MyD88 Dependent Signaling Antagonism->MyD88 Inhibits Cytokines Downregulation of IL-6 & IFN-α MyD88->Cytokines SLE Attenuation of Lupus Nephritis & SLE Cytokines->SLE

Fig 2: Mechanism of action for TLR7/8 antagonists derived from 1-aminoheptan-2-ol.

References

  • Title: US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds Source: Google Patents URL
  • Title: EP3057964B1 - Selectively substituted quinoline compounds Source: European Patent Office URL

Sources

Foundational

Thermodynamic Stability and Solvation Dynamics of 1-Aminoheptan-2-ol: A Comprehensive Technical Guide

Executive Summary In the realm of physical organic chemistry and pharmaceutical development, β -amino alcohols represent a critical class of chiral auxiliaries, ligands, and active pharmaceutical ingredient (API) precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and pharmaceutical development, β -amino alcohols represent a critical class of chiral auxiliaries, ligands, and active pharmaceutical ingredient (API) precursors. 1-Aminoheptan-2-ol (CAS: 51411-48-4) is a highly versatile aliphatic β -amino alcohol characterized by its structural duality: a hydrophilic amino-alcohol headgroup paired with a highly hydrophobic pentyl tail[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic behavior of 1-Aminoheptan-2-ol in solution. By understanding the delicate balance between enthalpy-driven hydrogen bonding and entropy-driven hydrophobic cavity formation, researchers can optimize reaction conditions, solvent selection, and chiral resolution processes. This guide provides field-proven, self-validating protocols to empirically determine and leverage these thermodynamic parameters.

Structural Thermodynamics and Physicochemical Profile

The thermodynamic stability of 1-Aminoheptan-2-ol in any solvent system is dictated by its molecular topology. In non-polar solvents, the proximity of the primary amine and the secondary hydroxyl group facilitates the formation of a stable intramolecular hydrogen bond, minimizing the molecule's dipole moment. However, upon introduction to an aqueous or highly polar medium, this intramolecular bond is outcompeted by intermolecular solvent interactions[2].

The aliphatic C7 chain introduces a significant thermodynamic penalty in water due to the disruption of the solvent's hydrogen-bond network, requiring the formation of a clathrate-like hydration shell. This phenomenon, known as hydrophobic hydration, is entropically unfavorable and drives the molecule's solubility limits[3].

Table 1: Fundamental Physicochemical and Thermodynamic Properties
PropertyValueThermodynamic Implication
Molecular Formula C₇H₁₇NOGoverns mass balance and stoichiometric calculations[1].
Molecular Weight 131.22 g/mol Standardizes molality in thermodynamic assays[1].
XLogP3 (Predicted) ~1.0Indicates a moderate preference for organic phases, driven by the C7 tail[4].
Topological Polar Surface Area 46.3 ŲDefines the solvent-accessible area for dipole-dipole interactions[1].
Enthalpy of Vaporization ( ΔHvap​ ) 78.0 ± 1.0 kJ/molReflects the strong intermolecular cohesive forces in the condensed phase[5].

Solvation Thermodynamics and Equilibrium Dynamics

The transfer free energy ( ΔGtrans​ ) of 1-Aminoheptan-2-ol from a standard state to a solvated state is a function of cavity formation, dipole-dipole interactions, and specific chemical interactions (e.g., protonation)[2].

Because 1-Aminoheptan-2-ol contains a basic primary amine, its thermodynamic stability in aqueous solution is highly pH-dependent. At physiological pH, the amine is protonated (forming an ammonium cation). The Born solvation energy of this charged species drastically lowers the overall Gibbs free energy of the system, heavily favoring dissolution. Conversely, in alkaline conditions (pH > pKa), the neutral species predominates, and the entropy penalty of the hydrophobic tail forces phase separation or aggregation.

Thermodynamic equilibrium and solvation states of 1-Aminoheptan-2-ol in aqueous media.

Applied Thermodynamics: Chiral Resolution via Diastereomeric Salts

A premier application of exploiting the thermodynamic stability of 1-Aminoheptan-2-ol is the optical resolution of its enantiomers. Because enantiomers have identical scalar thermodynamic properties in an achiral environment, they must be converted into diastereomers, which possess distinct enthalpies of formation ( ΔHf​ ) and lattice energies.

According to established industrial methodologies, 1-Aminoheptan-2-ol can be efficiently resolved using an enantiomerically pure chiral acid, such as N-tosyl-leucine (TOSLEU)[6]. The success of this protocol relies entirely on the thermodynamic stability differential between the resulting (R,R)/(S,S) and (R,S)/(S,R) diastereomeric salts in a specific solvent dielectric.

Protocol A: Thermodynamic Resolution of 1-Aminoheptan-2-ol

Causality Note: Absolute ethanol is selected as the solvent because its dielectric constant perfectly balances the solubility of the monomeric amino alcohol while selectively precipitating the thermodynamically stable diastereomeric salt, preventing the formation of metastable conglomerates[6][7].

  • Reagent Preparation: Dissolve 1 molar equivalent of racemic 1-Aminoheptan-2-ol and 0.5 to 1 molar equivalent of (S)-N-tosyl-leucine in absolute ethanol (water-free) to achieve a precise concentration of 9% by mass[6].

  • Thermodynamic Equilibration: Agitate the suspension continuously for exactly 4 hours at standard ambient temperature and pressure (SATP). Why 4 hours? This duration ensures the system bypasses Ostwald's rule of stages, allowing any kinetically favored, metastable polymorphs to dissolve and recrystallize into the globally stable thermodynamic minimum[6].

  • Phase Separation: Filter the suspension to recover the pure, less-soluble diastereomeric salt crystals.

  • Mother Liquor Processing: Evaporate the mother liquor to isolate the highly soluble, opposite enantiomer salt[7].

  • Free Base Recovery: Treat the isolated salts with a saturated NaOH solution to deprotonate the amine, followed by extraction with an organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous Na₂SO₄ and evaporate to yield the enantiopure 1-Aminoheptan-2-ol[7].

Self-Validating Experimental Workflows for Stability Profiling

To rigorously quantify the thermodynamic parameters ( ΔG , ΔH , ΔS ) of 1-Aminoheptan-2-ol in novel solvent systems, researchers must employ orthogonal, self-validating techniques. Relying on a single analytical method introduces systemic bias. The following workflow couples Isothermal Titration Calorimetry (ITC) with Potentiometric Titration to create a closed-loop validation system based on the Gibbs-Helmholtz relationship.

Orthogonal experimental workflow for validating thermodynamic parameters in solution.
Protocol B: Determination of Solvation Thermodynamics

Causality Note: By independently measuring ΔH (via ITC) and ΔG (via solubility/potentiometry), the entropy of solvation ( ΔS ) can be algebraically derived. If the derived ΔS aligns with computational models of hydrophobic cavity formation, the experimental system is validated.

  • Enthalpy Determination (ITC):

    • Load the ITC syringe with a standardized 50 mM solution of 1-Aminoheptan-2-ol in the target solvent.

    • Load the sample cell with the pure solvent or buffer.

    • Perform step-wise injections (e.g., 2 μ L per injection) at a constant temperature (e.g., 298.15 K).

    • Integrate the heat spikes to determine the enthalpy of dilution/solvation ( ΔHsolv​ ).

  • Free Energy Determination (Potentiometric Solubility):

    • Prepare a saturated solution of 1-Aminoheptan-2-ol in the target solvent with excess solid present.

    • Equilibrate in a thermostatted jacketed vessel for 24 hours.

    • Extract an aliquot of the supernatant through a 0.22 μ m PTFE filter.

    • Titrate the aliquot against a standardized acid (e.g., 0.1 M HCl) to determine the exact molar solubility ( S ).

    • Calculate the standard free energy of solution: ΔGsolv​=−RTln(S) .

  • Data Synthesis & Validation:

    • Calculate the entropy of the system: ΔS=(ΔH−ΔG)/T .

    • Self-Validation Check: Repeat the solubility assay at three different temperatures. Plot ln(S) vs. 1/T (van 't Hoff plot). The slope must equal −ΔH/R . If the van 't Hoff ΔH deviates from the ITC-derived ΔH by more than 5%, investigate the system for complex aggregation or micelle formation.

Table 2: Thermodynamic Parameter Matrix (Theoretical Framework)
ParameterDerivation MethodPhysical Significance for 1-Aminoheptan-2-ol
ΔGsolv​ Potentiometry / TitrationDictates the maximum concentration achievable before phase separation.
ΔHsolv​ Isothermal CalorimetryQuantifies the strength of H-bonds formed between the β -amino alcohol and solvent.
ΔSsolv​ Derived ( ΔG=ΔH−TΔS )Measures the ordering of solvent molecules around the C7 aliphatic tail.
ΔCp​ Differential Scanning CalorimetryIndicates changes in the solvent-exposed hydrophobic surface area upon heating[3].

Conclusion

The thermodynamic stability of 1-Aminoheptan-2-ol is a complex interplay between its lipophilic heptyl chain and its polar β -amino alcohol moiety. By leveraging precise solvent dielectric tuning and rigorous thermodynamic equilibration—as demonstrated in the N-tosyl-leucine chiral resolution protocols—scientists can manipulate this molecule with high predictability. Adhering to the self-validating calorimetric and titrimetric workflows outlined above ensures that any derived stability data is robust, reproducible, and ready for scale-up in chemical synthesis.

Sources

Exploratory

1-Aminoheptan-2-ol CAS number and chemical identifiers

Title: Comprehensive Technical Guide on 1-Aminoheptan-2-ol: Identifiers, Physicochemical Dynamics, and Enantiomeric Resolution Protocols Executive Summary In the landscape of modern drug development and asymmetric synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 1-Aminoheptan-2-ol: Identifiers, Physicochemical Dynamics, and Enantiomeric Resolution Protocols

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, vicinal amino alcohols serve as indispensable pharmacophores and chiral building blocks. 1-Aminoheptan-2-ol (CAS: 51411-48-4) is a prime example of an aliphatic amino alcohol whose bidentate nature—featuring a primary amine and a secondary hydroxyl group—makes it highly valuable for synthesizing chiral ligands, catalysts, and bioactive molecules. This whitepaper provides an authoritative breakdown of its chemical identifiers, physicochemical properties, and a field-validated protocol for its enantiomeric resolution.

Cheminformatic Fingerprint and Structural Identity

In cheminformatics and high-throughput screening pipelines, relying solely on common names or CAS registry numbers can introduce stereochemical ambiguity, especially when distinguishing between the racemate and specific enantiomers. Utilizing precise structural identifiers ensures absolute fidelity when querying databases for predictive toxicology or molecular docking studies.

The core identifiers for the racemic mixture of 1-aminoheptan-2-ol, as cataloged by [1], are summarized below:

Table 1: Core Chemical Identifiers

DescriptorValue
IUPAC Name 1-Aminoheptan-2-ol
CAS Registry Number 51411-48-4
PubChem CID 14178859
EC Number 825-122-9
Molecular Formula C₇H₁₇NO
SMILES CCCCCC(O)CN
InChIKey QLELJGOOIWJCOZ-UHFFFAOYSA-N

Causality Insight: The SMILES string CCCCCC(O)CN explicitly maps the unbranched aliphatic tail (five carbons) attached to the chiral center (C2), which holds the hydroxyl group and is adjacent to the terminal aminomethyl group. This specific spatial arrangement allows the molecule to act as a bidentate ligand, coordinating transition metals in asymmetric catalysis.

Physicochemical Dynamics and Hazard Profile

The physical behavior and safety requirements of 1-aminoheptan-2-ol are directly dictated by its functional groups. The aliphatic heptyl chain provides lipophilicity, while the amino alcohol motif drives strong intermolecular hydrogen bonding.

Table 2: Physicochemical Properties and GHS Hazards

Property / HazardSpecification
Molecular Weight 131.22 g/mol
Topological Polar Surface Area (TPSA) 46.3 Ų
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

Causality Insight: A TPSA of 46.3 Ų is well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making derivatives of 1-aminoheptan-2-ol highly attractive for central nervous system (CNS) drug targeting[1]. However, the unprotected primary amine renders the neat compound highly basic and caustic. This basicity is the root cause of its H315 and H318 hazard classifications[1], necessitating the use of proper personal protective equipment (PPE) and handling in a fume hood to mitigate respiratory irritation (H335).

Stereochemical Resolution: Mechanistic Rationale

Because the biological activity of pharmaceutical derivatives often resides exclusively in one enantiomer, isolating enantiopure 1-aminoheptan-2-ol from its racemate is a critical workflow. While asymmetric synthesis is an option, classical resolution via diastereomeric salt formation remains highly scalable and cost-effective.

According to methodologies outlined in patent literature such as[2], (S)-N-tosyl-leucine is an optimal chiral resolving agent.

  • Why (S)-N-tosyl-leucine? The tosyl group provides a rigid, bulky aromatic moiety that facilitates differential π-π stacking and van der Waals interactions within the crystal lattice. When reacted with racemic 1-aminoheptan-2-ol, the resulting (R,S) and (S,S) diastereomeric salts exhibit significantly different solubility profiles.

  • Why Absolute Ethanol? The choice of solvent is critical. Water strongly competes for hydrogen bonding; even trace moisture can solvate the delicate amine-carboxylate salt bridge, drastically reducing the diastereomeric excess (ee) of the precipitate. Absolute ethanol prevents this disruption.

Experimental Protocol: Self-Validating Enantiomeric Resolution

The following protocol outlines the isolation of enantiomerically pure 1-aminoheptan-2-ol. To ensure trustworthiness, the workflow incorporates a closed-loop validation step via Chiral HPLC.

Step 1: Reagent Preparation Weigh exactly 1.0 equivalent of racemic 1-aminoheptan-2-ol and 0.5 to 1.0 equivalent of the resolving agent, (S)-N-tosyl-leucine.

Step 2: Dissolution under Anhydrous Conditions Transfer the reagents to a dry reaction vessel. Add absolute ethanol to achieve a total solute concentration of exactly 9% by mass. Mechanism: This specific 9% concentration ensures the solution is supersaturated with respect to the less soluble diastereomer, while remaining undersaturated for the more soluble one, preventing co-precipitation[2].

Step 3: Thermodynamic Agitation Stir the suspension continuously for 4 hours at ambient temperature. Mechanism: Rapid precipitation often leads to kinetic trapping of the undesired diastereomer. Extended agitation allows the system to reach thermodynamic equilibrium, maximizing optical purity.

Step 4: Filtration and Isolation Filter the suspension under a vacuum to isolate the precipitated diastereoisomeric salt. Wash the retentate with a minimal volume of ice-cold absolute ethanol to remove trace mother liquor.

Step 5: Free Base Recovery Suspend the isolated salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. Stir vigorously. The base breaks the salt bridge, partitioning the water-soluble sodium tosyl-leucinate into the aqueous layer and the enantiopure 1-aminoheptan-2-ol free base into the organic (DCM) layer. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Self-Validation (Chiral HPLC) Analyze an aliquot of the recovered free base via Chiral HPLC (e.g., using a Chiralcel OD-H column). Validation Loop: If the enantiomeric excess (ee) is < 99%, the batch must not proceed to downstream synthesis. Instead, the isolated salt from Step 4 must undergo a secondary recrystallization in absolute ethanol before proceeding to Step 5.

Workflow Visualization

ResolutionWorkflow Racemic Racemic 1-Aminoheptan-2-ol (1 Equivalent) Mixing Dissolution & Agitation (4 Hours at Ambient Temp) Racemic->Mixing ResolvingAgent Chiral Resolving Agent (S)-N-Tosyl-leucine (0.5-1 Eq) ResolvingAgent->Mixing Solvent Absolute Ethanol (9% by mass) Solvent->Mixing Filtration Filtration & Separation Mixing->Filtration Thermodynamic Equilibrium Salt Pure Diastereoisomeric Salt (Solid Retentate) Filtration->Salt MotherLiquor Mother Liquor (Enriched Filtrate) Filtration->MotherLiquor BaseTreatment Base Treatment & Extraction (Enantiopure Amine Recovery) Salt->BaseTreatment Validation Chiral HPLC Validation (Verify ee > 99%) BaseTreatment->Validation

Enantiomeric resolution workflow of 1-aminoheptan-2-ol via diastereomeric salt formation.

Conclusion

1-Aminoheptan-2-ol is a structurally simple yet chemically profound molecule. Its precise cheminformatic identification and the understanding of its physicochemical properties are prerequisites for its successful application in drug discovery. By executing thermodynamically controlled resolution protocols, researchers can reliably isolate its enantiomers, unlocking its full potential as a chiral scaffold in advanced synthetic methodologies.

References

  • Title: 1-Aminoheptan-2-ol | C7H17NO | CID 14178859 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds Source: Google Patents URL

Sources

Foundational

Solubility profile of 1-Aminoheptan-2-ol in polar vs nonpolar solvents

Title: Thermodynamic Solubility Profile of 1-Aminoheptan-2-ol: Mechanistic Insights in Polar vs. Nonpolar Solvents Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Solubility Profile of 1-Aminoheptan-2-ol: Mechanistic Insights in Polar vs. Nonpolar Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Structural Causality

In pharmaceutical development and organic synthesis, the solubility profile of an intermediate dictates its viability for extraction, crystallization, and formulation. 1-Aminoheptan-2-ol (C₇H₁₇NO) is a bifunctional aliphatic amino alcohol characterized by a molecular weight of 131.22 g/mol and a topological polar surface area (TPSA) of 46.3 Ų[1].

As a Senior Application Scientist, I approach the solubility of this molecule through the lens of its structural dichotomy. It possesses a hydrophilic headgroup (a primary amine at C1 and a secondary hydroxyl at C2) and a hydrophobic aliphatic tail (a continuous 5-carbon chain). This amphiphilic nature means its solubility cannot be predicted by simple "like-dissolves-like" heuristics; instead, it requires a thermodynamic analysis of competing intermolecular forces across different dielectric environments.

Solvation Thermodynamics: Polar vs. Nonpolar Media

The solvation of 1-aminoheptan-2-ol is a competitive thermodynamic process where the enthalpy of mixing ( ΔHmix​ ) must overcome the lattice energy of the pure solute and the cavity-formation energy in the solvent.

  • Polar Protic Solvents (e.g., Absolute Ethanol, Methanol): These solvents represent the optimal thermodynamic environment for 1-aminoheptan-2-ol. The solvent's hydroxyl groups engage in robust hydrogen bonding with both the -NH₂ and -OH groups of the solute (favorable ΔHmix​ ). Simultaneously, the moderate dielectric constant of solvents like ethanol ( ϵ=24.3 ) allows for the partial solvation of the hydrophobic heptyl tail via London dispersion forces, preventing the severe entropic penalties seen in pure water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar media, solvation relies entirely on weak London dispersion forces interacting with the C3-C7 aliphatic tail. However, the polar headgroups of 1-aminoheptan-2-ol strongly self-associate via intermolecular hydrogen bonding. Because nonpolar solvents cannot competitively disrupt these solute-solute hydrogen bonds, the dissolution process is highly endothermic, resulting in poor overall solubility.

G Compound 1-Aminoheptan-2-ol (Amphiphilic Molecule) Polar Polar Protic Solvents (e.g., Ethanol, Water) Compound->Polar Headgroup (-NH2, -OH) NonPolar Nonpolar Solvents (e.g., Hexane, Toluene) Compound->NonPolar Aliphatic Tail (C3-C7) HBond Hydrogen Bonding (Enthalpy Driven) Polar->HBond Solvation Mechanism Dispersion London Dispersion (Entropy Driven) NonPolar->Dispersion Solvation Mechanism

Diagram 1: Solvation mechanisms of 1-Aminoheptan-2-ol driven by distinct molecular regions.

Quantitative Solubility Profile

To facilitate rapid solvent selection for downstream workflows, the quantitative thermodynamic behaviors of 1-aminoheptan-2-ol are summarized below. Data is synthesized from structural heuristics and field-proven patent literature[2].

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Dominant Solvation MechanismEstimated Solubility (25°C)Application Context
Polar Protic Absolute Ethanol24.3H-Bonding & DispersionHigh (~90 mg/mL)Chiral resolution, fractional crystallization
Polar Protic Water80.1H-Bonding (Entropically hindered)Moderate (10-30 mg/mL)Aqueous biological assays, salt formation
Nonpolar Hexane1.89London Dispersion onlyLow (<5 mg/mL)Defatting, extraction of nonpolar impurities
Polar Aprotic Dichloromethane9.1Dipole-Dipole & DispersionHigh (>50 mg/mL)Organic synthesis, phase-transfer catalysis

Field-Proven Application: Chiral Resolution in Drug Development

In pharmaceutical manufacturing, isolating pure enantiomers of amino alcohols is a critical path for synthesizing active pharmaceutical ingredients (APIs). The solubility profile of 1-aminoheptan-2-ol is the mechanical foundation of its chiral resolution.

According to, 1-aminoheptan-2-ol is successfully split into its enantiomers using N-tosyl-leucine as a chiral resolving agent[2]. The causality behind selecting absolute ethanol for this process is deeply rooted in solubility thermodynamics:

  • Capacity: The patent demonstrates that 1 equivalent of 1-aminoheptan-2-ol and 0.5 to 1 equivalent of N-tosyl-leucine can be dissolved at a high concentration of approximately 9% by mass in absolute ethanol[2].

  • Selectivity: While nonpolar solvents fail to dissolve the resulting diastereomeric salts, and water disrupts the delicate ionic interactions through excessive hydration, ethanol perfectly balances the solvation of the hydrophobic tail while permitting the stereospecific hydrogen-bonding networks required for the less soluble diastereomer to selectively crystallize[2],[3].

Self-Validating Experimental Protocol: Solubility Determination

A protocol is only as reliable as its internal controls. To determine the precise solubility of 1-aminoheptan-2-ol in a novel solvent system, researchers must ensure that thermodynamic (equilibrium) rather than kinetic (transient) solubility is measured. The following workflow is designed as a self-validating system.

Workflow S1 1. Dual-Vector Saturation S2 2. Isothermal Agitation (24h) S1->S2 Excess Solid S3 3. Centrifugal Phase Separation S2->S3 Equilibrium S4 4. GC-FID Quantification S3->S4 Supernatant

Diagram 2: Self-validating thermodynamic solubility workflow ensuring equilibrium state.

Step-by-Step Methodology:

Phase 1: Dual-Vector Saturation (The Self-Validation Mechanism)

  • Action: Prepare two identical suspensions of excess 1-aminoheptan-2-ol in the target solvent. Maintain Flask A at 25°C (Undersaturation approach). Heat Flask B to 37°C to force supersaturation, then cool it back to 25°C (Supersaturation approach).

  • Causality: Approaching equilibrium from both directions proves that the final concentration is a true thermodynamic constant. If Flask A and B yield identical concentrations at the end of the assay, the system is validated.

Phase 2: Isothermal Agitation

  • Action: Shake both flasks at 300 rpm in a 25°C isothermal incubator for 24 hours.

  • Causality: Amphiphilic molecules like 1-aminoheptan-2-ol can form localized micelles or kinetic traps. Continuous mechanical agitation ensures uniform distribution of kinetic energy, breaking localized solvation shells and driving the system to true equilibrium.

Phase 3: Centrifugal Phase Separation

  • Action: Transfer the suspensions to microcentrifuge tubes and spin at 10,000 x g for 15 minutes. Extract the supernatant carefully.

  • Causality: Traditional syringe filters (e.g., PTFE or Nylon) possess high surface areas that can non-specifically bind the hydrophobic tail or hydrogen-bond with the polar head of the amino alcohol, artificially lowering the measured concentration. Centrifugation physically separates the undissolved solid without introducing a binding surface.

Phase 4: Chromatographic Quantification

  • Action: Dilute the supernatant and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Causality: Because 1-aminoheptan-2-ol lacks a conjugated π -system, it is virtually invisible to standard UV-Vis detectors used in HPLC. GC-FID is the mandatory choice, leveraging the molecule's volatility and carbon backbone for precise, linear quantification.

Conclusion

The solubility profile of 1-aminoheptan-2-ol is dictated by the constant thermodynamic tug-of-war between its polar amino-alcohol headgroup and its nonpolar pentyl tail. By understanding the causality of these intermolecular forces, scientists can rationally select solvents—such as absolute ethanol—that optimize both high-capacity dissolution and high-selectivity crystallization for advanced pharmaceutical manufacturing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14178859, 1-Aminoheptan-2-ol." PubChem,[Link]

  • Touraud, Didier, et al. "Method for splitting 1-amino-alkan-2-ol compounds.

Sources

Exploratory

1-Aminoheptan-2-ol: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The precise control of molecular three-dimensionality is a cornerstone of modern drug discovery and development. Chirality, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise control of molecular three-dimensionality is a cornerstone of modern drug discovery and development. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its biological activity.[1][2][3][4][5] As a result, the demand for enantiomerically pure building blocks to construct complex chiral molecules has never been greater. Among the vast arsenal of chiral synthons available to chemists, 1,2-amino alcohols represent a particularly privileged class. These bifunctional molecules are integral structural motifs in a wide array of pharmaceuticals and natural products.[6][7][8][9][10][11] Furthermore, they serve as highly effective chiral auxiliaries and ligands in asymmetric catalysis. This guide provides a comprehensive technical overview of 1-aminoheptan-2-ol, a valuable yet often overlooked chiral 1,2-amino alcohol, detailing its synthesis, resolution, and potential applications in asymmetric synthesis.

Synthesis of 1-Aminoheptan-2-ol: From Racemate to Enantiopure Forms

The synthesis of 1-aminoheptan-2-ol can be approached in a two-stage process: the initial preparation of the racemic mixture, followed by the resolution of the enantiomers.

A. Synthesis of Racemic 1-Aminoheptan-2-ol

A straightforward and efficient method to prepare racemic 1-aminoheptan-2-ol involves a two-step sequence commencing with a Henry reaction, also known as a nitro-aldol reaction, followed by a catalytic hydrogenation.[12]

Step 1: Henry Reaction between Hexanal and Nitromethane

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, hexanal is reacted with nitromethane to yield 1-nitroheptan-2-ol.

Experimental Protocol:

  • To a stirred solution of hexanal (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent such as methanol or isopropanol, a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) is added at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 1-nitroheptan-2-ol.

Causality Behind Experimental Choices: The use of a catalytic amount of base is sufficient to deprotonate the acidic α-proton of nitromethane, generating the nitronate anion which then acts as the nucleophile. The reaction is typically performed at a low temperature initially to control the exothermicity of the reaction.

Step 2: Catalytic Hydrogenation of 1-Nitroheptan-2-ol

The subsequent step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • 1-Nitroheptan-2-ol (1.0 eq) is dissolved in a suitable solvent, typically an alcohol such as ethanol or methanol.

  • A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 2-4 atm) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield racemic 1-aminoheptan-2-ol.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups to amines. The use of a hydrogen atmosphere provides the necessary reducing agent. Filtration through Celite is a standard procedure to remove the solid catalyst from the reaction mixture.

Racemic Synthesis of 1-Aminoheptan-2-ol Hexanal Hexanal Henry_Reaction Henry Reaction (Base Catalyst) Hexanal->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitroheptanol 1-Nitroheptan-2-ol Henry_Reaction->Nitroheptanol Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Nitroheptanol->Hydrogenation Racemic_AHO Racemic 1-Aminoheptan-2-ol Hydrogenation->Racemic_AHO

Caption: Workflow for the synthesis of racemic 1-aminoheptan-2-ol.

B. Resolution of Racemic 1-Aminoheptan-2-ol

The separation of the racemic mixture into its constituent enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent. A documented method for the resolution of 1-aminoheptan-2-ol utilizes N-tosyl-leucine as the chiral resolving agent.[12][13]

Experimental Protocol:

  • Diastereomeric Salt Formation: Racemic 1-aminoheptan-2-ol (1.0 eq) and one enantiomer of N-tosyl-leucine (0.5-1.0 eq), for instance, the (S)-enantiomer, are dissolved in a suitable solvent, such as absolute ethanol. The concentration is typically around 9% by mass.

  • Isolation of the Less Soluble Diastereomeric Salt: The solution is stirred for several hours, during which time the less soluble diastereomeric salt will crystallize out. The solid is then collected by filtration and can be further purified by recrystallization from the same solvent.

  • Liberation of the Enantiomerically Enriched Amine: The purified diastereomeric salt is treated with a strong base, such as a concentrated sodium hydroxide solution, to deprotonate the amine and liberate the free amino alcohol.

  • Extraction and Isolation: The enantiomerically enriched 1-aminoheptan-2-ol is then extracted into an organic solvent like dichloromethane. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield one enantiomer of 1-aminoheptan-2-ol.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, and thus the other enantiomer of 1-aminoheptan-2-ol. This enantiomer can be recovered by evaporating the mother liquor and treating the residue with a strong base, followed by extraction as described above. Further purification may be necessary.

Causality Behind Experimental Choices: The principle of diastereomeric salt resolution relies on the fact that diastereomers have different physical properties, including solubility. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. The difference in their solubility allows for their separation by fractional crystallization. The use of an anhydrous solvent is important to prevent any water from interfering with the crystallization process.

Chiral Resolution of 1-Aminoheptan-2-ol Racemic_AHO Racemic 1-Aminoheptan-2-ol Salt_Formation Diastereomeric Salt Formation (Ethanol) Racemic_AHO->Salt_Formation Resolving_Agent (S)-N-Tosyl-leucine Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((S,S)-salt or (R,S)-salt) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->More_Soluble_Salt Base_Treatment1 Base Treatment (NaOH) Less_Soluble_Salt->Base_Treatment1 Base_Treatment2 Base Treatment (NaOH) More_Soluble_Salt->Base_Treatment2 Enantiomer1 Enantiomerically Pure 1-Aminoheptan-2-ol (e.g., S) Base_Treatment1->Enantiomer1 Enantiomer2 Enantiomerically Enriched 1-Aminoheptan-2-ol (e.g., R) Base_Treatment2->Enantiomer2

Caption: Workflow for the chiral resolution of 1-aminoheptan-2-ol.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1-aminoheptan-2-ol is provided in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₇NO[14]
Molecular Weight131.22 g/mol [14]
CAS Number51411-48-4[14]
AppearanceNot specified, likely a liquid or low-melting solid
Boiling PointData not readily available
Melting PointData not readily available

Spectroscopic Characterization:

The structure and purity of 1-aminoheptan-2-ol can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the alkyl chain protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the amine and hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), as well as C-H and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

For the enantiomerically pure forms, the specific rotation ([α]D) is a critical parameter for confirming the enantiomeric purity.

Applications in Asymmetric Synthesis

While specific, documented applications of 1-aminoheptan-2-ol in the literature are not as prevalent as for some other chiral amino alcohols, its structural features make it a highly promising candidate for a variety of roles in asymmetric synthesis.

1. Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. The amino and hydroxyl groups of 1-aminoheptan-2-ol can be used to form covalent bonds with a substrate, and its chiral center can then effectively shield one face of the molecule, directing the approach of a reagent to the other face.

2. Chiral Ligands for Asymmetric Catalysis:

The nitrogen and oxygen atoms of 1-aminoheptan-2-ol are excellent coordinating atoms for metal centers. By synthesizing derivatives of 1-aminoheptan-2-ol, it is possible to create a wide range of chiral ligands for use in metal-catalyzed asymmetric reactions, such as hydrogenations, hydroformylations, and aldol reactions. The steric and electronic properties of the heptyl chain can influence the reactivity and selectivity of the catalyst.

3. Synthesis of Bioactive Molecules:

1-Aminoheptan-2-ol can serve as a chiral starting material for the synthesis of more complex molecules with potential biological activity. The amino and hydroxyl groups provide convenient handles for further functionalization and elaboration into a variety of target structures, including pharmaceuticals and natural products. The lipophilic heptyl chain may also contribute to the overall pharmacological profile of the final molecule.

Conclusion

1-Aminoheptan-2-ol is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation in both racemic and enantiomerically pure forms, coupled with its bifunctional nature, makes it an attractive tool for the construction of complex chiral molecules. While its full potential has yet to be extensively explored in the literature, the principles and protocols outlined in this guide provide a solid foundation for researchers to utilize 1-aminoheptan-2-ol in their synthetic endeavors, from the development of novel asymmetric methodologies to the synthesis of new therapeutic agents.

References

  • Métro, T.-X.; Pardo, D. G.; Cossy, J. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. J. Org. Chem.2007 , 72 (17), 6556–6561. [Link]

  • Métro, T.-X.; Appenzeller, J.; Pardo, D. G.; Cossy, J. Highly enantioselective synthesis of beta-amino alcohols. Org. Lett.2006 , 8 (16), 3509–3512. [Link]

  • SciSpace. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. [Link]

  • Métro, T.-X.; Pardo, D. G.; Cossy, J. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry2007 , 72 (17), 6556-6561. [Link]

  • Martin, M.; El Hellani, A.; Yang, J.; Collin, J.; Bezzenine-Lafollée, S. Synthesis of Rare Earth Catalysts and Their Applications for Enantioselective Synthesis of Heterocyclic β-Amino Alcohols. J. Org. Chem.2011 , 76 (23), 9801–9808. [Link]

  • Collet, A.; Lecoq, J. Method for splitting 1-amino-alkan-2-ol compounds. WO1998023559A1, June 4, 1998.
  • Collet, A.; Lecoq, J. Method for splitting 1-amino-alkan-2-ol compounds. US6316671B1, November 13, 2001.
  • Saito, S.; Yamakoshi, H.; Nakamura, S. Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol. Tetrahedron Lett.2018 , 59 (32), 3144-3147. [Link]

  • ResearchGate. Asymmetric Synthesis of Chiral β-Hydroxy-α-amino Acid Derivatives by Organocatalytic Aldol Reactions of Isocyanoesters with β,γ-Unsaturated α-Ketoesters. [Link]

  • ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • PubChem. 1-Aminoheptan-2-ol. [Link]

  • Ghosh, A. K.; Kawahama, R.; Wink, D. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Curr. Org. Chem.2002 , 6 (6), 507-529. [Link]

  • Johnson, P. D. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules2004 , 9 (5), 405-423. [Link]

  • University of Geneva. New class of chiral molecules offers strong stability for drug development. [Link]

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • ResearchGate. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

  • Aher, A. A.; Razvi, S. U.; Bahekar, S. E.; Baig, M. S. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Adv. Pharm. Res.2024 , 3 (2), 1-9. [Link]

  • Ben-Ayed, T.; Amri, H. Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids. C. R. Chim.2010 , 13 (10), 1251-1255. [Link]

  • LabMed Discovery. Chiral drugs. [Link]

  • Jain, N.; et al. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Int. J. Pharm. Pharm. Sci.2011 , 3 (1), 1-6. [Link]

  • Wang, D.; et al. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chem. Sci.2023 , 14 (48), 13916-13922. [Link]

  • Johnston, J. N.; et al. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Acc. Chem. Res.2017 , 50 (10), 2547-2559. [Link]

  • Nájera, C.; et al. One-pot stereoselective synthesis of 1,2-amino alcohol derivatives. J. Org. Chem.2011 , 76 (13), 5348-5358. [Link]

  • Smith, D. K.; Ksebati, M. B. The Significance of Chirality in Drug Design and Development. J. Med. Chem.2016 , 59 (15), 6945-6958. [Link]

  • Diva-Portal.org. Synthesis of bioactive compounds. [Link]

  • Asghari, A.; et al. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Int. J. Mol. Sci.2021 , 22 (14), 7545. [Link]

  • ResearchGate. Representative bioactive molecules containing N‐substituted 1,2‐amino alcohol motif. [Link]

  • ResearchGate. Representative bioactive molecules and natural products containing syn‐1,3‐amino alcohol, and general strategies towards this motif. [Link]

  • PubChem. 2-Aminoheptan-1-ol. [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

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Foundational

Comprehensive Technical Guide: Ionization Behavior and pKa Profiling of 1-Aminoheptan-2-ol

Executive Summary 1-Aminoheptan-2-ol (CAS: 51411-48-4) is a versatile aliphatic amino alcohol characterized by a seven-carbon lipophilic backbone, a primary amine, and a beta-hydroxyl group[1]. In drug development and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminoheptan-2-ol (CAS: 51411-48-4) is a versatile aliphatic amino alcohol characterized by a seven-carbon lipophilic backbone, a primary amine, and a beta-hydroxyl group[1]. In drug development and synthetic chemistry, understanding its exact ionization behavior is critical for predicting its solubility, lipophilicity (logD), and membrane permeability. This whitepaper provides an in-depth mechanistic analysis of the pKa values of 1-aminoheptan-2-ol, the electronic effects governing its ionization, and field-proven experimental protocols for empirical validation.

The Ionization Profile: Mechanistic Causality

The ionization behavior of 1-aminoheptan-2-ol is dictated by its two ionizable functional groups: the primary amine ( −NH2​ ) at the C1 position and the secondary hydroxyl group ( −OH ) at the C2 position.

The Primary Amine (pKa ~9.5 - 9.7)

In a purely aliphatic chain (e.g., heptylamine), the primary amine typically exhibits a pKa of approximately 10.6. However, in 1-aminoheptan-2-ol, the pKa is depressed to approximately 9.5–9.7. This shift is caused by two distinct chemical phenomena:

  • Electron-Withdrawing Inductive Effect: The highly electronegative oxygen atom of the adjacent beta-hydroxyl group pulls electron density through the sigma bonds away from the nitrogen atom. This reduces the electron density on the nitrogen lone pair, destabilizing the protonated conjugate acid ( −NH3+​ ) and making it more prone to releasing a proton[2][3].

  • Intramolecular Hydrogen Bonding: In the neutral, unprotonated state, the molecule can form a stable 5-membered ring structure via intramolecular hydrogen bonding between the −OH hydrogen and the −NH2​ lone pair. This thermodynamic stabilization of the neutral species further drives the equilibrium away from the protonated state, effectively lowering the pKa.

The Hydroxyl Group (pKa > 14)

Aliphatic alcohols are exceptionally weak acids. The secondary hydroxyl group on 1-aminoheptan-2-ol has a pKa exceeding 14. Consequently, it remains fully protonated and neutral across all physiological and standard pharmaceutical formulation pH ranges (pH 1 to 10). Deprotonation to an alkoxide anion ( −O− ) only occurs under extreme alkaline conditions or in the presence of strong organometallic bases.

G N1 Cationic Form (-NH3+, -OH) Dominant at pH < 8 N2 Neutral Form (-NH2, -OH) Dominant at pH 10-13 N1->N2 pKa1 ~ 9.6 (Amine Deprotonation) N2->N1 +H+ N3 Anionic Form (-NH2, -O-) Dominant at pH > 14 N2->N3 pKa2 > 14 (Hydroxyl Deprotonation) N3->N2 +H+

State transitions of 1-Aminoheptan-2-ol across the pH spectrum.

Comparative Physicochemical Data

To contextualize the behavior of 1-aminoheptan-2-ol, it is highly useful to compare it against structurally similar amino alcohols. The table below summarizes the quantitative data critical for formulation and pharmacokinetic modeling.

CompoundMolecular WeightLogP (Predicted)Amine pKa (25°C)Hydroxyl pKaPhysiological State (pH 7.4)
1-Aminoheptan-2-ol 131.22 g/mol ~1.5 - 1.8~9.6 > 14 >99% Cationic
Ethanolamine 61.08 g/mol -1.319.5[2]> 14>99% Cationic
1-Amino-2-propanol 75.11 g/mol -0.969.6 - 9.7[4]> 14>99% Cationic

Data Synthesis Note: While the lipophilic tail of 1-aminoheptan-2-ol significantly increases its LogP compared to shorter-chain analogs, the localized electronic environment around the C1-C2 functional groups remains nearly identical, resulting in highly conserved pKa values across this class of molecules[1][5].

Self-Validating Experimental Protocols for pKa Determination

Relying solely on predictive software for pKa can introduce errors in downstream formulation, especially regarding salt screening and liposomal loading. As an application scientist, establishing a self-validating empirical system is non-negotiable. The gold standard for determining the pKa of 1-aminoheptan-2-ol is Potentiometric Titration [6].

Protocol: High-Precision Potentiometric Titration

This protocol is designed to eliminate atmospheric interference, a common cause of baseline drift in amine titrations.

Reagents & Equipment:

  • Analyte: 1-Aminoheptan-2-ol (High purity, >99%)

  • Titrant: 0.1 M NaOH (Standardized)

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity)

  • Acidifier: 0.1 M HCl

  • Equipment: Automated potentiometric titrator with a glass electrode, jacketed titration vessel (thermostatted to 25.0 ± 0.1 °C).

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C. The Nernst slope must be >98% for valid results.

  • Sample Preparation: Accurately weigh ~15 mg of 1-aminoheptan-2-ol and dissolve it in 50 mL of the 0.15 M KCl background electrolyte solution.

  • Atmospheric Control (Critical Step): Seal the titration vessel and purge continuously with high-purity Nitrogen ( N2​ ) or Argon gas. Causality: Primary amines readily react with atmospheric CO2​ to form carbamates, and dissolved CO2​ forms carbonic acid, both of which will artificially distort the titration curve and invalidate the calculated pKa.

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches pH ~2.5. This ensures 100% of the amine molecules are in their protonated ( −NH3+​ ) state before the titration begins.

  • Titration Execution: Titrate with 0.1 M NaOH in dynamic dosing mode (smaller volume increments near the inflection point). Record the pH after each addition once the signal stabilizes (<0.1 mV/min drift).

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to precisely locate the equivalence point. The pKa is extracted at the half-equivalence point using the Henderson-Hasselbalch equation.

Workflow S1 1. Sample Preparation Dissolve 1-Aminoheptan-2-ol in 0.15M KCl background electrolyte S2 2. Atmospheric Control Purge with N2 to prevent CO2 absorption and carbamate formation S1->S2 S3 3. Acidification Lower pH to 2.5 using 0.1M HCl to fully protonate the amine S2->S3 S4 4. Titration Titrate with standardized 0.1M NaOH recording pH vs. Volume S3->S4 S5 5. Data Regression Calculate pKa from inflection point via first derivative analysis S4->S5

Self-validating potentiometric titration workflow for precise pKa determination.

Implications for Drug Development and Formulation

Understanding the pKa of 1-aminoheptan-2-ol directly informs several critical stages of pharmaceutical development:

  • LogD and Membrane Permeability: Because the pKa is ~9.6, at physiological pH (7.4), the molecule is highly ionized (>99% cationic). While the heptyl chain provides lipophilicity, the permanent positive charge at pH 7.4 means its distribution coefficient ( LogD7.4​ ) will be significantly lower than its theoretical LogP. It will likely require active transport mechanisms or specific formulation strategies (like lipid nanoparticles) to cross the blood-brain barrier effectively.

  • Salt Screening: The high pKa makes 1-aminoheptan-2-ol an excellent candidate for salt formation with strong or moderately strong acids. Hydrochloride, mesylate, or tosylate salts will be highly stable, crystalline, and exhibit excellent aqueous solubility, which is ideal for oral solid dosage forms[7].

  • Chiral Resolution: 1-Aminoheptan-2-ol possesses a chiral center at C2. The basicity of the amine allows for diastereomeric salt resolution using chiral acids (e.g., N-tosyl-leucine or tartaric acid derivatives) to separate the enantiomers efficiently during bulk synthesis[7].

References

  • PubChem Compound Summary for CID 14178859, 1-Aminoheptan-2-ol. National Center for Biotechnology Information. Retrieved from:[Link]

  • Ethanolamine – Reactive Building Block. OQEMA. Retrieved from: [Link]

  • Method for splitting 1-amino-alkan-2-ol compounds (US6316671B1).Google Patents.
  • PubChem Compound Summary for CID 4, 1-Amino-2-propanol. National Center for Biotechnology Information. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (R)-1-Aminoheptan-2-ol

Introduction & Strategic Overview (R)-1-Aminoheptan-2-ol is a critical chiral aliphatic amino alcohol utilized as a foundational building block in the development of biologically active compounds, including sphingosine a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(R)-1-Aminoheptan-2-ol is a critical chiral aliphatic amino alcohol utilized as a foundational building block in the development of biologically active compounds, including sphingosine analogs, specialized chiral ligands, and enzyme inhibitors. Achieving absolute enantiomeric purity at the C2 position is paramount, as stereochemistry dictates pharmacological efficacy and mitigates off-target toxicity.

This technical guide details two highly robust, self-validating methodologies for the enantioselective synthesis of (R)-1-aminoheptan-2-ol:

  • De Novo Asymmetric Synthesis via a catalytic asymmetric Henry (nitroaldol) reaction.

  • Enantioselective Epoxide Ring-Opening via Jacobsen’s Hydrolytic Kinetic Resolution (HKR).

Mechanistic Rationale & Pathway Selection

Pathway A: Catalytic Asymmetric Henry Reaction

The Henry reaction between hexanal and nitromethane typically yields a racemic nitroalcohol[1]. However, by employing a chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivatives), the transition state is highly organized within a rigid chiral pocket[2].

  • Causality: The catalyst sterically shields one face of the hexanal carbonyl, directing the nitronate anion to attack exclusively from the Re face. This precise stereocontrol yields (R)-1-nitroheptan-2-ol with excellent enantiomeric excess (ee)[2].

  • Downstream Logic: The subsequent hydrogenation using a Pd/C catalyst is selected because it cleanly reduces the aliphatic nitro group to a primary amine without risking epimerization of the secondary alcohol or unwanted hydrogenolysis[3].

Pathway B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Starting from inexpensive, commercially available racemic 1,2-epoxyheptane, this pathway utilizes the well-established (R,R)-Co(III)-salen complex[4].

  • Causality: The chiral paramagnetic Co(III) catalyst acts as a highly selective Lewis acid. It coordinates preferentially to the (S)-enantiomer of the epoxide, facilitating nucleophilic ring-opening by water to form (S)-heptane-1,2-diol[5]. The (R)-epoxide remains unreacted, effectively resolving the racemate.

  • Regioselectivity: In the subsequent aminolysis step, aqueous ammonia is utilized. The nucleophilic attack of NH₃ occurs strictly at the less sterically hindered terminal carbon (C1) via an S_N2 mechanism, preserving the (R)-configuration at C2 to furnish the target (R)-1-aminoheptan-2-ol.

Workflow Visualization

G Start1 Hexanal + Nitromethane Cat1 Chiral Cinchona Catalyst Asymmetric Henry Reaction Start1->Cat1 Int1 (R)-1-Nitroheptan-2-ol Cat1->Int1 Red1 Pd/C, H2 Reduction Int1->Red1 Target (R)-1-Aminoheptan-2-ol (Target API Intermediate) Red1->Target Start2 Racemic 1,2-Epoxyheptane Cat2 (R,R)-Co(III)-Salen + H2O Jacobsen HKR Start2->Cat2 Int2 (R)-1,2-Epoxyheptane Cat2->Int2 Red2 NH3 (aq) Regioselective Opening Int2->Red2 Red2->Target

Fig 1. Divergent enantioselective synthetic pathways to (R)-1-aminoheptan-2-ol.

Quantitative Data Summary

MetricPathway A: Asymmetric Henry ReactionPathway B: Jacobsen HKR
Starting Materials Hexanal, NitromethaneRacemic 1,2-Epoxyheptane, NH₃
Catalyst Cinchona alkaloid derivative (1 mol%)(R,R)-Co(III)-salen (0.5 mol%)
Typical ee (%) > 95%> 99%
Overall Yield 65 – 75%40 – 45% (Max 50% due to resolution)
Scalability Moderate (Requires high dilution/cooling)Excellent (Multi-kilogram industrial scale)
Primary Advantage 100% theoretical atom economy for step 1Extremely high enantiopurity, cheap starting materials

Detailed Experimental Protocols

Protocol A: Asymmetric Henry Reaction Route

Step 1: Synthesis of (R)-1-nitroheptan-2-ol

  • Preparation: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve the chiral Cinchona alkaloid phase-transfer catalyst (1 mol%) in cyclohexane (10 mL)[2].

  • Reagent Addition: Add hexanal (10 mmol) and nitromethane (50 mmol).

  • Base Addition: Introduce 5% aq. Na₂CO₃ (1 mL) to generate the active nitronate anion in situ[2].

  • Reaction: Stir vigorously at room temperature for 24-48 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield (R)-1-nitroheptan-2-ol.

Step 2: Reduction to (R)-1-aminoheptan-2-ol

  • Hydrogenation Setup: Dissolve the purified (R)-1-nitroheptan-2-ol (5 mmol) in absolute ethanol (20 mL)[3].

  • Catalyst: Add 10% Pd/C (10 mol% Pd).

  • Reaction: Purge the reaction vessel with H₂ gas and maintain under a balloon pressure (approx. 1 atm) of H₂ at room temperature for 12 hours[3].

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol.

  • Isolation: Evaporate the solvent to yield the crude (R)-1-aminoheptan-2-ol. Recrystallize from diethyl ether/hexane to achieve final purity.

Protocol B: Jacobsen HKR Route

Step 1: HKR of Racemic 1,2-Epoxyheptane

  • Catalyst Activation: Dissolve the (R,R)-Co(II)-salen complex (0.5 mol%) in toluene. Add acetic acid (1.0 mol%) and stir open to the air for 30 minutes to oxidize the metal center to the active Co(III)-OAc species, then remove the solvent in vacuo[4].

  • Resolution: Cool the activated catalyst to 0 °C. Add racemic 1,2-epoxyheptane (20 mmol).

  • Hydrolysis: Slowly add H₂O (0.55 equivalents, 11 mmol) over 30 minutes. Let the reaction warm to room temperature and stir for 14 hours.

  • Separation: Separate the highly volatile, unreacted (R)-1,2-epoxyheptane from the heavier (S)-diol via fractional distillation under reduced pressure.

Step 2: Ammonolysis to (R)-1-aminoheptan-2-ol

  • Ring-Opening: Dissolve the isolated (R)-1,2-epoxyheptane (8 mmol) in methanol (10 mL).

  • Amine Addition: Add a large excess of concentrated aqueous ammonia (28%, 20 mL) to suppress unwanted dimerization (bis-alkylation).

  • Reaction: Stir the biphasic mixture at 40 °C for 16 hours in a sealed pressure tube.

  • Workup: Cool to room temperature, carefully vent the pressure, and concentrate under reduced pressure to remove methanol and excess ammonia.

  • Extraction: Basify the residue with 1M NaOH and extract with ethyl acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield pure (R)-1-aminoheptan-2-ol.

Quality Control & Self-Validation

To ensure the integrity of the synthetic protocol, the following self-validating analytical checks must be performed:

  • Chiral HPLC: Analyze the intermediate ((R)-1-nitroheptan-2-ol or (R)-1,2-epoxyheptane) using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase) to confirm ee > 98%[2].

  • Regiochemical Validation (NMR): ¹H NMR (CDCl₃) should show the terminal amine protons (-CH₂-NH₂) shifting upfield (~2.6-2.8 ppm) compared to the oxygen-bound methine proton (-CH-OH) at ~3.5 ppm. The absence of a signal for an internal amine confirms strict regioselectivity during the epoxide opening.

  • Optical Rotation: Measure [α]D20​ in CHCl₃ to confirm the (R) absolute configuration against established literature values[4].

Sources

Application

Application Note: Reductive Amination Protocol for the Synthesis of 1-Aminoheptan-2-ol

Introduction & Mechanistic Rationale 1-Aminoheptan-2-ol (C₇H₁₇NO) is an essential bifunctional amino alcohol utilized as a chiral building block in asymmetric synthesis, medicinal chemistry, and the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Aminoheptan-2-ol (C₇H₁₇NO) is an essential bifunctional amino alcohol utilized as a chiral building block in asymmetric synthesis, medicinal chemistry, and the development of novel pharmaceuticals[1]. The presence of both a primary amine and a secondary hydroxyl group on a seven-carbon aliphatic chain makes it a highly valuable, yet synthetically demanding, intermediate[1].

The most robust, scalable, and chemoselective method for synthesizing 1-aminoheptan-2-ol is the one-pot Borch reductive amination of 2-hydroxyheptanal[2]. This protocol leverages ammonium acetate as the ammonia source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent[3].

Expertise & Causality: Direct amination with ammonia gas is difficult to control and often leads to over-alkylation, generating unwanted secondary and tertiary amines. By using a massive stoichiometric excess of ammonium acetate (typically 10 equivalents), the equilibrium is driven strictly toward the primary iminium ion, suppressing dimerization[3]. Furthermore, NaBH₃CN is specifically chosen over standard sodium borohydride (NaBH₄). The electron-withdrawing cyano group stabilizes the boron-hydride bonds, rendering NaBH₃CN stable in mildly acidic conditions (pH 4–6) and completely unreactive toward the starting aldehyde[2]. It exclusively reduces the highly electrophilic protonated iminium intermediate, ensuring perfect chemoselectivity[4].

Reaction Pathway & Workflow Visualization

Pathway A 2-Hydroxyheptanal (Aldehyde) C Carbinolamine Intermediate A->C Nucleophilic Addition B Ammonium Acetate (NH4OAc) B->C D Iminium Ion Intermediate C->D Dehydration (pH 4-6) E 1-Aminoheptan-2-ol (Primary Amine) D->E NaBH3CN Reduction

Chemical pathway of Borch reductive amination to synthesize 1-aminoheptan-2-ol.

Workflow S1 Step 1: Reaction Setup Dissolve 2-Hydroxyheptanal & NH4OAc in MeOH S2 Step 2: pH Adjustment Ensure pH is 4.0 - 6.0 (Add AcOH if needed) S1->S2 S3 Step 3: Reduction Portion-wise addition of NaBH3CN at 0°C S2->S3 S4 Step 4: Reaction Maturation Stir at RT for 12-24 hours S3->S4 S5 Step 5: Quenching Quench with 1M NaOH to pH > 10 S4->S5 S6 Step 6: Extraction & Purification Extract with DCM, dry, and concentrate S5->S6

Step-by-step experimental workflow for the synthesis and isolation of 1-aminoheptan-2-ol.

Quantitative Data & Reagent Selection

To guarantee a self-validating protocol, exact stoichiometric ratios and environmental conditions must be maintained.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentReactivitypH StabilityChemoselectivity for IminiumSuitability for this Protocol
NaBH₄ Very HighDecomposes rapidly in acidPoor (Reduces aldehyde directly)Not Recommended
NaBH(OAc)₃ ModerateStableGood (Slower with NH₄⁺ salts)Secondary Alternative
NaBH₃CN MildStable at pH 4–6Excellent (Highly selective)Optimal Choice [2],[4]

Table 2: Optimized Reaction Parameters

ParameterValue / ReagentRationale
Substrate 2-Hydroxyheptanal (1.0 eq)Starting alpha-hydroxy aldehyde.
Amine Source Ammonium Acetate (10.0 eq)Massive excess prevents secondary amine dimerization[3].
Reductant NaBH₃CN (1.2 - 1.5 eq)Ensures complete reduction of the iminium ion[2].
Solvent Anhydrous MethanolSolubilizes both the organic substrate and inorganic salts.
Optimal pH 4.0 – 6.0Required for iminium formation; prevents NaBH₃CN decomposition[2].
Temperature 0 °C to RTControls exotherm during hydride addition.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol integrates in-process controls (IPCs), including pH monitoring and Thin-Layer Chromatography (TLC), to ensure the reaction proceeds correctly and to prevent downstream failures.

Step 1: Imine Formation (In Situ)
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyheptanal (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Add ammonium acetate (10.0 eq) to the solution[3].

    • Causality: The high concentration of ammonia shifts the equilibrium entirely toward the primary imine, effectively outcompeting the newly formed primary amine from reacting with another aldehyde molecule.

  • Stir the mixture at room temperature for 30 minutes.

    • Validation Check: Spot-check the pH of the solution using pH paper. It must register between 4.0 and 6.0[2]. If it is too basic (>6.0), add glacial acetic acid dropwise. If it is too acidic (<4.0), the imine will fail to form, and the reductant will degrade.

Step 2: Chemoselective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling mitigates the exothermic nature of the reduction and minimizes the potential generation of trace hydrogen cyanide gas from the reductant.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.2 to 1.5 eq) portion-wise over 15 minutes[2],[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 24 hours under an inert atmosphere (nitrogen or argon).

    • Validation Check: Monitor the disappearance of the starting 2-hydroxyheptanal via TLC (Eluent: Hexanes/Ethyl Acetate 7:3, visualized with KMnO₄ stain). The aldehyde spot should completely disappear, replaced by a highly polar baseline spot corresponding to the amine salt.

Step 3: Quenching & Workup
  • Once TLC confirms complete consumption of the aldehyde, cool the flask back to 0 °C.

  • Carefully quench the reaction by adding 1M NaOH aqueous solution until the pH is > 10.

    • Causality: The basic quench is a critical dual-purpose step. First, it safely neutralizes any unreacted NaBH₃CN. Second, it deprotonates the newly formed 1-aminoheptan-2-ol, converting it from a water-soluble ammonium salt into an organic-soluble free base, allowing for extraction.

  • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

Step 4: Purification
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude 1-aminoheptan-2-ol via flash column chromatography (Silica gel, Eluent: DCM/MeOH/NH₄OH 90:9:1).

  • Causality: The addition of 1% ammonium hydroxide (NH₄OH) to the mobile phase is mandatory. It neutralizes the acidic silanol groups on the silica gel, preventing the basic primary amine from irreversibly binding or "streaking" down the column, ensuring a sharp elution band and high isolated yield.

References

  • 3-Aminoheptan-2-ol Source: Benchchem URL
  • Borch Reductive Amination Source: Alfa Chemistry URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Sodium Cyanoborohydride | Reducing Agent for Research Source: Benchchem URL

Sources

Method

Application Note: Synthesis of 5-Pentyl-oxazolidin-2-one from 1-Aminoheptan-2-ol

Strategic Rationale & Chemical Context Oxazolidinones are highly privileged pharmacophores in modern drug development, serving as the core scaffold for critical antibacterial agents (e.g., Linezolid) and anticoagulants (...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

Oxazolidinones are highly privileged pharmacophores in modern drug development, serving as the core scaffold for critical antibacterial agents (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban), as well as versatile chiral auxiliaries in asymmetric synthesis. The synthesis of 5-pentyl-oxazolidin-2-one starting from 1-aminoheptan-2-ol (a 1,2-amino alcohol) requires the precise insertion of a carbonyl group to bridge the primary amine and secondary alcohol.

Designing this protocol requires exploiting the differential nucleophilicity between the nitrogen and oxygen atoms to ensure a clean, regioselective cyclization without the need for protecting groups.

Mechanistic Framework

The transformation is fundamentally a two-stage process that culminates in a highly favorable 5-Exo-Trig ring closure[1].

  • Kinetic N-Acylation: The primary aliphatic amine (C1) is significantly more nucleophilic than the secondary hydroxyl group (C2). Upon introduction of an electrophilic carbonylating agent, rapid and selective N-acylation occurs, forming a stable intermediate (e.g., a carbamate or urea derivative).

  • Thermodynamic Cyclization: The secondary alcohol—often requiring thermal activation or base-mediated deprotonation—subsequently attacks the newly formed amide/carbamate carbonyl. This intramolecular alkoxide attack expels the leaving group, driving the formation of the thermodynamically stable 5-membered oxazolidinone ring.

Mechanism A 1-Aminoheptan-2-ol (Nucleophile) C N-Acylated Intermediate (Kinetic Product) A->C N-Acylation B Carbonyl Source (CDI or DEC) B->C D Intramolecular Attack (5-Exo-Trig) C->D Heat / Base E 5-Pentyl-oxazolidin-2-one (Target) D->E Ring Closure

Mechanistic pathway for the synthesis of 5-pentyl-oxazolidin-2-one via N-acylation and cyclization.

Comparative Reagent Matrix

To establish a robust, scalable protocol, the choice of carbonylating agent must balance reactivity, safety, and atom economy. While phosgene and triphosgene are traditional reagents, their extreme toxicity makes them unsuitable for modern, safety-conscious bench-scale synthesis. Alternative methods utilize intramolecular nucleophilic substitution[2] or direct carbonylation with CO₂ using tin catalysts[3]. For standard pharmaceutical laboratories, 1,1'-Carbonyldiimidazole (CDI) and Diethyl Carbonate (DEC) represent the optimal balance of safety and efficacy[4].

Carbonyl SourceReaction ConditionsYield PotentialToxicity / Safety ProfilePrimary Byproduct
Triphosgene CH₂Cl₂, Et₃N, 0 °C to RTHigh (>90%)Extremely High (Lethal gas risk)HCl, CO₂
CDI THF or CH₂Cl₂, RT to 60 °CHigh (80–95%)Low (Moisture sensitive)Imidazole
Diethyl Carbonate NaOMe, Microwave (135 °C)Moderate-High (70–85%)Very Low (Green Chemistry)Ethanol
Urea Neat or paste, 150 °CModerate (60–80%)Very LowAmmonia

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By embedding analytical checkpoints directly into the workflow, the scientist can verify causality and reaction progress before proceeding to the next step.

Workflow Step1 1. Reagent Preparation Dry Solvent, 0 °C Step2 2. Carbonyl Addition Dropwise CDI/DEC Step1->Step2 Step3 3. Thermal Cyclization 60 °C (CDI) or 135 °C (DEC) Step2->Step3 Step4 4. In-Process Control LC-MS (m/z 158) & TLC Step3->Step4 Step5 5. Workup & Isolation Acid Wash & Extraction Step4->Step5

Step-by-step experimental workflow for the cyclization of 1-aminoheptan-2-ol.

Protocol A: Mild Cyclization via 1,1'-Carbonyldiimidazole (CDI)

Rationale: CDI is highly electrophilic but avoids the severe toxicity of phosgene. The byproduct, imidazole, acts as an endogenous base to mop up protons and is easily removed during an acidic aqueous workup.

  • Preparation: Dissolve 1-aminoheptan-2-ol (1.0 eq, 10 mmol, 1.31 g) in anhydrous THF (50 mL, 0.2 M) under an inert argon atmosphere.

  • Kinetic Control: Cool the reaction flask to 0 °C. Causality: Cooling suppresses premature O-acylation and minimizes oligomerization, ensuring the primary amine reacts exclusively.

  • Reagent Addition: Add CDI (1.2 eq, 12 mmol, 1.94 g) portion-wise over 10 minutes. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (dark purple spot, Rf​≈0.2 ) must be completely consumed, replaced by a UV-active, ninhydrin-negative spot ( Rf​≈0.5 ). Do not proceed until N-acylation is verified.

  • Thermodynamic Drive: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. Causality: The secondary alcohol is a weak nucleophile; thermal energy is required to overcome the activation barrier for the 5-Exo-Trig ring closure.

  • Workup: Cool to room temperature and quench with 1M HCl (30 mL) to protonate and solubilize the imidazole byproduct. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Green Microwave-Assisted Cyclization via Diethyl Carbonate (DEC)

Rationale: DEC is a non-toxic, eco-friendly reagent. Because DEC is less electrophilic than CDI, a strong base (NaOMe) is required to deprotonate the secondary alcohol, while microwave irradiation provides rapid, homogeneous heating to drive the cyclization[4].

  • Preparation: In a 10 mL microwave-safe vessel, combine 1-aminoheptan-2-ol (1.0 eq, 5 mmol, 656 mg) and Diethyl Carbonate (1.5 eq, 7.5 mmol, 886 mg).

  • Activation: Add Sodium Methoxide (NaOMe) (0.05 eq, 0.25 mmol, 13.5 mg). Causality: The catalytic alkoxide base enhances the nucleophilicity of the secondary hydroxyl group, facilitating the displacement of ethoxide from the DEC.

  • Microwave Irradiation: Seal the vessel and irradiate at 100 W, maintaining a temperature of 135 °C for 20 minutes.

    • Validation Checkpoint 2: Sample the mixture for LC-MS. The target product mass ( m/z=158 [M+H]+ ) should be the dominant peak, with the complete absence of the m/z=132 [M+H]+ starting material peak.

  • Workup: Partition the crude mixture between CH₂Cl₂ (20 mL) and water (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Dry the combined organics over MgSO₄ and concentrate.

Analytical Checkpoints (Quality Control)

To ensure the trustworthiness of the synthesized 5-pentyl-oxazolidin-2-one, validate the isolated product against the following analytical parameters:

  • LC-MS (ESI+):

    • Starting Material: m/z=132.1 [M+H]+

    • Target Product: m/z=158.1 [M+H]+

  • Thin Layer Chromatography (TLC):

    • The product will not stain with Ninhydrin (as it lacks a free primary/secondary amine) but will stain distinctively with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA).

  • ¹H NMR (400 MHz, CDCl₃) Signatures:

    • Loss of signals: The broad singlet of the -NH₂ group (~1.5 ppm) and the -OH group will disappear.

    • Diagnostic Shift: The methine proton at C5 (the CH attached to the oxygen and the pentyl chain) will undergo a significant downfield shift to ~4.50 – 4.75 ppm due to the electron-withdrawing effect of the newly formed cyclic carbamate.

    • Ring Protons: The diastereotopic CH₂ protons at C4 (adjacent to the nitrogen) will appear as distinct multiplets around 3.20 – 3.60 ppm .

References

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical and Pharmaceutical Bulletin, 55(5), 829-831. URL:[Link]

  • Juaristi, E., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8245-8251. URL:[Link]

  • Tominaga, K., & Sasaki, Y. (2002). Synthesis of 2-oxazolidinones from CO2 and 1,2-aminoalcohols catalyzed by n-Bu2SnO. Tetrahedron Letters, 43(33), 5863-5865. URL:[Link]

Sources

Application

Application Note: 1-Aminoheptan-2-ol as a Critical Chiral Intermediate in the Synthesis of TLR7/8 Antagonists

Executive Summary 1-Aminoheptan-2-ol (CAS 51411-48-4) is a highly versatile, bifunctional chiral amino alcohol utilized extensively as an advanced intermediate in modern pharmaceutical synthesis [1]. Featuring both a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminoheptan-2-ol (CAS 51411-48-4) is a highly versatile, bifunctional chiral amino alcohol utilized extensively as an advanced intermediate in modern pharmaceutical synthesis [1]. Featuring both a primary amine and a secondary hydroxyl group along a seven-carbon aliphatic chain, it serves as a foundational building block for constructing stereopure heterocyclic pharmacophores.

This application note details the mechanistic rationale and validated experimental protocols for utilizing (S)-1-aminoheptan-2-ol in the synthesis of selectively substituted quinoline compounds (e.g., ER-886212). These compounds act as potent antagonists of Toll-like receptors 7 and 8 (TLR7/8) and are actively developed for the treatment of severe autoimmune disorders, including systemic lupus erythematosus (SLE) and lupus nephritis [2].

Mechanistic Rationale: The Role of 1-Aminoheptan-2-ol

In targeted drug design, the spatial orientation of aliphatic side chains is critical for maximizing target binding affinity. 1-Aminoheptan-2-ol provides a pre-installed chiral center and a lipophilic pentyl tail, offering two distinct synthetic advantages:

  • Bifunctional Reactivity: The primary amine acts as a potent nucleophile, allowing for initial coupling with electrophiles (such as α -halo esters like (S)-methyl 2-chloropropanoate). The adjacent secondary alcohol facilitates subsequent intramolecular cyclization (lactamization) to form a morpholine ring.

  • Stereochemical Control & Target Affinity: The conserved chirality at the C2 position of 1-aminoheptan-2-ol dictates the absolute configuration of the resulting heterocyclic intermediate. When this highly substituted morpholine is coupled to a quinoline core, the specific stereochemistry ensures optimal steric complementarity within the endosomal TLR7/8 ligand-binding domain. This precise fit competitively blocks the dimerization required for MyD88 adaptor protein recruitment, thereby halting the downstream inflammatory cascade[3].

TLR_Pathway ssRNA ssRNA / Autoantigens TLR78 Endosomal TLR7/8 ssRNA->TLR78 Binds MyD88 MyD88 Adaptor Protein TLR78->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB / IRF7 Activation TRAF6->NFkB Inflammation Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) NFkB->Inflammation Inhibitor Quinoline Antagonist (e.g., ER-886212) Inhibitor->TLR78 Blocks Activation

Figure 1: TLR7/8 signaling pathway and targeted inhibition by quinoline antagonists.

Standard Operating Procedure (SOP): Synthetic Protocols

The following protocol outlines the synthesis of the TLR7/8 antagonist ER-886212. The workflow utilizes (S)-1-aminoheptan-2-ol to construct the chiral morpholine moiety, followed by a microwave-assisted nucleophilic aromatic substitution ( SN​Ar ) onto a bromo-quinoline core.

Phase 1: Morpholine Ring Construction and Reduction

Causality & Experience: Construction of the morpholine ring requires the condensation of the amino alcohol with a chiral chloropropanoate, followed by the reduction of the resulting lactam to a saturated cyclic amine. The specific quench method used during the Lithium Tetrahydridoaluminate (LAH) reduction is critical; utilizing a controlled water/NaOH quench prevents the formation of unfilterable emulsions by generating granular aluminum salts.

  • Amidation & Cyclization: React commercially available (S)-1-aminoheptan-2-ol (3.08 g, 23.5 mmol) with (S)-methyl 2-chloropropanoate (1.568 g, 11.5 mmol) under basic conditions to yield the intermediate lactam.

  • Reduction Setup: To a stirred solution of the lactam (168.2 mg, 1.07 mmol) in anhydrous THF (0.8 mL) at room temperature, add 1 M LAH in THF (1.0 mL, 1.0 mmol) dropwise over a 2-minute period.

  • Reaction: Stir the reaction continuously for 2.5 hours at room temperature.

  • Controlled Quench: Cool the mixture to 0 °C. Sequentially quench the reaction by adding H2​O (0.43 mL) followed by 1 M aqueous NaOH (0.03 mL). Stir vigorously for 30 minutes to ensure the formation of granular aluminum salts.

  • Filtration: Filter the resultant precipitate over a pad of Celite 454. Wash the filter cake sequentially with EtOAc (2 mL), DCM (2 mL), and diethyl ether (2 mL) to ensure complete recovery of the product.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the crude chiral morpholine intermediate.

Phase 2: Microwave-Assisted SN​Ar Coupling

Causality & Experience: The secondary amine of the morpholine intermediate is sterically hindered by the adjacent chiral pentyl chain. Coupling this to a bulky bromo-quinoline core under conventional thermal heating leads to prolonged reaction times and thermal degradation. Microwave irradiation provides rapid, volumetric heating that overcomes this steric activation barrier, driving the substitution to completion while minimizing side reactions [2].

  • Preparation: Dissolve the crude morpholine intermediate in N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Reagent Addition: Add the bromo-quinoline core (150 mg, 0.636 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.2 mL, 1.1 mmol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 145 °C for exactly 7 hours.

  • Cooling: Allow the reaction mixture to cool to room temperature prior to purification.

Phase 3: Purification and Isolation

Causality & Experience: Because the reaction utilizes NMP (a high-boiling solvent) and generates TFA salts during HPLC, a secondary basic silica plug is required to isolate the free-base form of the antagonist.

  • Prep-HPLC: Directly inject the crude reaction mixture onto a C-18 reverse-phase preparative HPLC column. Elute using a gradient of 10–60% acetonitrile in water containing 0.1% Trifluoroacetic acid (TFA).

  • Azeotropic Drying: Concentrate the product-containing fractions to dryness, and azeotrope twice with Methanol (5 mL each).

  • Salt Removal: To remove TFA salts, dissolve the residue in Methanol (2 mL) and pass it through a basic plug of silica gel (silica gel- CO2​ ), eluting twice with Methanol (2 mL each).

  • Final Isolation: Concentrate and dry in vacuo to yield the final stereopure quinoline antagonist (ER-886212).

Synth_Workflow A Step 1 1-Aminoheptan-2-ol + Chiral Ester B Step 2 Amide Formation & Cyclization A->B C Step 3 LAH Reduction (Morpholine) B->C D Step 4 Microwave Coupling with Quinoline C->D E Step 5 Prep-HPLC Purification D->E

Figure 2: Step-by-step synthetic workflow utilizing 1-aminoheptan-2-ol to produce TLR7/8 antagonists.

Quantitative Data & Analytical Yields

The efficiency of this synthetic route relies heavily on the enantiomeric purity of the starting 1-aminoheptan-2-ol and the rigorous exclusion of moisture during the LAH reduction phase. The table below summarizes the critical parameters and yields for the synthesis of ER-886212.

Parameter / CompoundDescription / Value
Starting Material (S)-1-Aminoheptan-2-ol
CAS Number 51411-48-4
Molecular Weight 131.22 g/mol
Reduction Yield (Step 1) Quantitative (Crude intermediate used directly)
Coupling Conditions Microwave irradiation, 145 °C, 7 h, NMP/DIPEA
Final Product ER-886212 (TLR7/8 Antagonist)
Overall Yield 8.5% (Calculated from starting chloropropanoate)
Purification Method Prep-HPLC (C-18, 10-60% ACN/ H2​O , 0.1% TFA)

References

  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds" European Patent Office (EP3057964B1).
  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds" United States Patent Application (US20150105370A1).
Method

Application Note: Enzymatic Kinetic Resolution of (±)-1-Aminoheptan-2-ol using Lipases

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis. Abstract & Introduction Optically active 1,2-amino alcohols are pivotal chiral building blocks in the pharmaceutical indus...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Abstract & Introduction

Optically active 1,2-amino alcohols are pivotal chiral building blocks in the pharmaceutical industry, forming the structural core of numerous therapeutic agents. Their stereochemistry is often critical to pharmacological efficacy and safety.[1][2] (±)-1-Aminoheptan-2-ol is one such precursor whose enantiomers are valuable for synthetic applications. This guide provides a detailed protocol for the kinetic resolution of racemic 1-aminoheptan-2-ol via lipase-catalyzed acylation.

Kinetic resolution is a powerful technique where a chiral catalyst, in this case, a lipase, reacts at different rates with the two enantiomers of a racemic mixture.[3] By selectively acylating one enantiomer (e.g., the R-enantiomer) at a much faster rate, the other enantiomer (S-enantiomer) is left unreacted.[1][3] The reaction is halted at approximately 50% conversion, yielding a mixture of the highly enantioenriched acylated product and the unreacted amino alcohol, which can then be separated. Lipases are ideal biocatalysts for this purpose due to their high enantioselectivity, operational stability in organic solvents, and mild reaction conditions.[1][4] This application note focuses on the use of immobilized Candida antarctica lipase B (CAL-B), a highly effective and versatile enzyme for such transformations.[5][6]

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are serine hydrolases whose natural function is to hydrolyze esters.[1] In low-water organic media, this reaction can be reversed to perform esterification or transesterification. The enzyme's active site is inherently chiral, allowing it to distinguish between the enantiomers of a chiral substrate.

In this application, the lipase selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one of the nucleophilic groups (hydroxyl or amino) of one enantiomer of 1-aminoheptan-2-ol. The use of an irreversible acyl donor like vinyl acetate is highly recommended; its enol leaving group tautomerizes to a stable aldehyde, which drives the reaction equilibrium forward.[3] The success of the resolution is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity.[3] High E-values (typically >100) are essential for achieving high enantiomeric excess (ee) for both the product and the remaining substrate.[7]

EKR_Principle cluster_reaction Biocatalytic Reaction cluster_products Products at ~50% Conversion Racemate (R,S)-1-Aminoheptan-2-ol Enzyme Immobilized Lipase (e.g., CAL-B) Racemate->Enzyme + AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme + Unreacted (S)-1-Aminoheptan-2-ol (High ee) Enzyme->Unreacted Slow Reaction Acylated (R)-Acyl-1-Aminoheptan-2-ol (High ee) Enzyme->Acylated Fast Reaction

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
(±)-1-Aminoheptan-2-ol≥98%Sigma-Aldrich
Novozym® 435 (Immobilized CAL-B)Biocatalysis GradeNovozymes/Sigma-Aldrich
Lipase from Pseudomonas cepacia (PSL)Biocatalysis GradeAmano Enzyme/Sigma-Aldrich
Vinyl AcetateAnhydrous, ≥99%Acros Organics
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99%Fisher Scientific
Hexane, Ethyl AcetateHPLC GradeVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Chiral HPLC Column (e.g., CROWNPAK® CR(+))Analytical GradeDaicel, Phenomenex

Experimental Protocols

Protocol 1: Initial Lipase Screening

Rationale: Different lipases exhibit varying selectivity and activity towards a given substrate. A small-scale screen is essential to identify the optimal biocatalyst before proceeding to a larger scale.

  • Setup: To a series of 4 mL glass vials, add (±)-1-aminoheptan-2-ol (13.1 mg, 0.1 mmol).

  • Solvent: Add 2 mL of anhydrous MTBE to each vial.

  • Enzyme Addition: Add 15-20 mg of each lipase to be screened (e.g., Novozym® 435, Lipase PS) to separate vials.[3]

  • Acyl Donor: Add vinyl acetate (46 µL, 0.5 mmol, 5 equivalents).

  • Reaction: Seal the vials and place them in a shaking incubator or on a magnetic stirrer set to 250 RPM at 40°C.

  • Monitoring: Withdraw small aliquots (e.g., 50 µL) at timed intervals (e.g., 2, 4, 8, 24 hours). Filter through a small plug of silica or a syringe filter to remove the enzyme. Analyze the sample directly via chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of the substrate and product.

  • Selection: Choose the lipase that provides close to 50% conversion with the highest enantioselectivity (E-value) in a reasonable timeframe.

Protocol 2: Preparative Scale Kinetic Resolution

Rationale: This protocol is optimized for generating multi-gram quantities of the resolved enantiomers based on the screening results. Novozym® 435 is used here as the model catalyst.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (±)-1-aminoheptan-2-ol (1.0 g, 7.62 mmol).

  • Solvent: Dissolve the substrate in 40 mL of anhydrous MTBE.

  • Acyl Donor: Add vinyl acetate (1.4 mL, 15.2 mmol, 2 equivalents). Using a smaller excess helps simplify purification.

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate).[3]

  • Incubation: Stir the reaction mixture at 200 RPM at 40°C.

  • Monitoring: Monitor the reaction progress every 1-2 hours using the analytical method described in section 4.3. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.[8]

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. Wash the enzyme beads with 10 mL of fresh MTBE to recover any residual product. The enzyme can be dried under vacuum and stored for reuse.[9]

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. This will yield a crude mixture of unreacted (S)-1-aminoheptan-2-ol and the acylated (R)-product. Separate the two compounds using silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

Workflow cluster_prep Reaction Preparation cluster_run Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Final Analysis A 1. Add Racemic Substrate to Anhydrous Solvent B 2. Add Acyl Donor (Vinyl Acetate) A->B C 3. Add Immobilized Lipase (Novozym 435) B->C D 4. Stir at 40°C C->D E 5. Monitor by Chiral HPLC until ~50% Conversion D->E F 6. Filter to Remove Enzyme E->F G 7. Concentrate Filtrate F->G H 8. Separate via Column Chromatography G->H I Analyze (S)-Substrate H->I J Analyze (R)-Product H->J

Sources

Application

Preparation of Schiff bases derived from 1-Aminoheptan-2-ol

Advanced Synthesis and Characterization of Schiff Bases Derived from 1-Aminoheptan-2-ol Introduction & Mechanistic Overview Schiff bases, defined by their highly reactive azomethine (>C=N-) functional group, are synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Characterization of Schiff Bases Derived from 1-Aminoheptan-2-ol

Introduction & Mechanistic Overview

Schiff bases, defined by their highly reactive azomethine (>C=N-) functional group, are synthesized via the condensation of primary amines with carbonyl compounds ([1]([Link])). While aromatic amines are ubiquitous in ligand design, aliphatic amino alcohols such as 1-aminoheptan-2-ol (CAS: 51411-48-4) ([2]([Link])) offer distinct structural advantages. The seven-carbon aliphatic chain imparts significant lipophilicity to the resulting molecule, while the 1,2-amino alcohol motif provides a highly effective bidentate (N,O) chelating framework. When condensed with an aromatic aldehyde like salicylaldehyde, it forms a tridentate (O,N,O) ligand system ([3]([Link])). These ligand frameworks are highly prized in modern coordination chemistry, particularly for stabilizing transition metals like Vanadium (V(IV)/V(V)) in complex asymmetric catalytic applications such as sulfoxidation and epoxidation ([4]([Link]).

Experimental Rationale & Causality

The synthesis of Schiff bases from 1-aminoheptan-2-ol is governed by strict thermodynamic and kinetic parameters. Understanding the causality behind these parameters is critical for protocol optimization:

  • Nucleophilic Addition & pH Control: The reaction initiates with the nucleophilic attack of the primary amine of 1-aminoheptan-2-ol on the electrophilic carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate ([1]([Link])). A catalytic amount of glacial acetic acid is added to mildly protonate the carbonyl oxygen, enhancing its electrophilicity. However, strict pH control (pH ~4.5–5.5) is mandatory; excessive acidity will protonate the amine ( NH3+​ ), rendering it non-nucleophilic and halting the reaction entirely.

  • Dehydration as the Rate-Determining Step: The conversion of the intermediate hemiaminal to the final imine requires the elimination of water. Utilizing absolute ethanol as a solvent minimizes the initial water concentration in the system, driving the equilibrium forward toward the imine product via Le Chatelier's principle.

  • Microwave-Assisted Green Chemistry: Traditional refluxing can take several hours and may lead to the polymerization of aliphatic derivatives ([3]([Link])). Transitioning to microwave irradiation directly couples electromagnetic energy with the polar reaction medium. This accelerates the dehydration step, reduces reaction times from hours to minutes, minimizes thermal degradation, and significantly improves the overall yield ([5]([Link])).

Mechanistic Workflow

G A 1-Aminoheptan-2-ol (Primary Amine) C Nucleophilic Addition A->C B Salicylaldehyde (Carbonyl) B->C D Hemiaminal Intermediate C->D E Acid-Catalyzed Dehydration (-H2O) D->E F Schiff Base Ligand (Imine) E->F

Mechanistic workflow of Schiff base formation from 1-aminoheptan-2-ol and salicylaldehyde.

Step-by-Step Methodologies

Method A: Conventional Reflux Synthesis

  • Preparation: Dissolve 10 mmol (1.31 g) of 1-aminoheptan-2-ol in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Activation: In a separate vial, dissolve 10 mmol (1.22 g) of salicylaldehyde in 10 mL of absolute ethanol. Add 2 drops of glacial acetic acid to act as an acid catalyst.

  • Condensation: Dropwise add the activated aldehyde solution to the amino alcohol solution under continuous magnetic stirring at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 75°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Upon completion (indicated by the disappearance of the starting material spots on TLC), concentrate the mixture under reduced pressure to half its volume and cool to 4°C overnight. Collect the precipitated yellow crystals via vacuum filtration.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure Schiff base ligand.

Method B: Microwave-Assisted Green Protocol

  • Mixing: Combine 10 mmol of 1-aminoheptan-2-ol and 10 mmol of salicylaldehyde in a microwave-safe quartz reaction vessel. Add exactly 2 mL of absolute ethanol and 1 drop of glacial acetic acid.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300 W (maintaining an internal temperature of 80°C) for 5–8 minutes ([5]([Link])).

  • Cooling & Crystallization: Allow the vessel to cool to room temperature naturally. The Schiff base will typically crystallize directly from the highly concentrated medium.

  • Washing: Wash the resulting crystals with cold diethyl ether to remove unreacted starting materials and dry under a vacuum.

Validation and Quantitative Data

Every protocol must be a self-validating system. Successful synthesis is confirmed via Fourier-transform infrared spectroscopy (FT-IR) by the complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary amine NH2​ stretch, accompanied by the appearance of a strong, sharp azomethine C=N stretching band at 1620–1640 cm⁻¹ ([6]([Link])). In 1H -NMR (DMSO-d6), the azomethine proton ( −CH=N− ) must appear as a distinct singlet between 8.2 and 8.5 ppm.

Table 1: Quantitative Comparison of Synthesis Modalities

ParameterMethod A (Conventional Reflux)Method B (Microwave-Assisted)
Reaction Time 4–6 Hours5–8 Minutes
Solvent Volume 25 mL2 mL
Average Yield (%) 65–70%88–95%
Energy Consumption High (Continuous Thermal Heating)Low (Targeted Electromagnetic Irradiation)
Byproduct Formation Moderate (Risk of aliphatic polymerization)Minimal

References

  • Adão, P., Kuznetsov, M. L., Barroso, S., Martins, A. M., Avecilla, F., & Pessoa, J. C. (2012). "Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide." Inorganic Chemistry, ACS Publications. URL:[Link]

  • Meena, R., Meena, P., Kumari, A., Sharma, N., & Fahmi, N. (2023). "Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications." IntechOpen. URL:[Link]

  • Yorur-Goreci, C., Demir, Z., & Altas, N. (2016). "Green Synthesis of New Amino Acid Schiff Bases and Their Biological Activities." Journal of the Turkish Chemical Society Section A: Chemistry. URL:[Link]

Sources

Method

Application of 1-Aminoheptan-2-ol in heterocyclic compound formation

Application Note: Divergent Synthesis of Nitrogen-Oxygen Heterocycles Using 1-Aminoheptan-2-ol Executive Summary & Mechanistic Rationale In modern drug discovery and industrial chemical engineering, the demand for versat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Nitrogen-Oxygen Heterocycles Using 1-Aminoheptan-2-ol

Executive Summary & Mechanistic Rationale

In modern drug discovery and industrial chemical engineering, the demand for versatile, aliphatic building blocks is paramount. 1 (CAS: 51411-48-4) is a highly valuable 1,2-aminoalcohol characterized by a highly nucleophilic primary amine, a sterically hindered secondary alcohol, and a lipophilic pentyl tail[1].

As an Application Scientist, I rely on this bifunctional scaffold to design self-validating synthetic routes for saturated nitrogen-oxygen heterocycles. The causality behind its synthetic utility lies in its chemoselectivity : the primary amine reacts rapidly with electrophiles at low temperatures, allowing for regioselective N-alkylation or condensation without the need for cumbersome protecting group chemistry. Subsequent thermal or base-mediated activation of the secondary alcohol drives intramolecular cyclization.

This guide details two field-proven protocols leveraging 1-aminoheptan-2-ol: the industrial synthesis of bis-oxazolidines used as hydrogen sulfide (H₂S) scavengers[2], and the pharmaceutical synthesis of chiral morpholines used as Toll-like receptor 7/8 (TLR7/8) antagonists for autoimmune diseases like Systemic Lupus Erythematosus (SLE)[3].

Experimental Protocols

Protocol A: Industrial Synthesis of Bis-Oxazolidines (H₂S Scavengers)

Oxazolidines synthesized from amino alcohols and aldehydes are highly effective at removing toxic sulfur compounds from oil and gas process streams[2]. This protocol utilizes a 2:3 molar ratio of 1-aminoheptan-2-ol to formaldehyde to yield a methylene-bridged bis-oxazolidine.

Mechanistic Causality: The primary amine condenses with formaldehyde to form a hemiaminal intermediate. The adjacent secondary hydroxyl group rapidly attacks the electrophilic carbon, closing the 5-membered oxazolidine ring. A third equivalent of formaldehyde then acts as a bridging agent between the secondary nitrogens of two newly formed oxazolidine rings.

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with 1-aminoheptan-2-ol (2.0 eq) dissolved in a biphasic mixture of water and toluene.

  • Condensation: Cool the vessel to 5 °C. Dropwise, add an aqueous solution of 37% formaldehyde (3.0 eq) over 30 minutes.

    • Validation Step: The reaction is highly exothermic. Maintaining the temperature below 15 °C prevents the runaway polymerization of formaldehyde.

  • Cyclization & Bridging: Attach a Dean-Stark apparatus. Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours to drive off the water generated during the condensation and cyclization phases.

    • Validation Step: The reaction is complete when the theoretical volume of water (3 equivalents) is collected in the Dean-Stark trap, serving as a self-validating physical indicator of ring closure.

  • Work-up: Cool the mixture, separate the organic toluene layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the viscous bis-oxazolidine product.

Protocol B: Pharmaceutical Synthesis of Chiral Morpholine Intermediates

Substituted morpholines are critical pharmacophores in neuroactive drugs and immunomodulators. This protocol describes the synthesis of a chiral morpholine intermediate by reacting (S)-1-aminoheptan-2-ol with (S)-methyl 2-chloropropanoate, a key step in developing quinoline-based TLR7/8 antagonists[3].

Mechanistic Causality: The nucleophilic attack of the primary amine on the α-halo ester proceeds via an Sₙ2 mechanism, resulting in a strict inversion of stereochemical configuration at the ester's chiral center. Using N,N-Diisopropylethylamine (DIPEA) as a base is critical; its steric bulk prevents it from acting as a competing nucleophile against the alkyl chloride.

Step-by-Step Methodology:

  • N-Alkylation: In a rigorously dried flask under N₂, dissolve (S)-1-aminoheptan-2-ol (1.0 eq) and (S)-methyl 2-chloropropanoate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add DIPEA (2.0 eq) and heat the mixture to 60 °C for 6 hours.

    • Validation Step: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion to the secondary amine intermediate.

  • Reduction: Cool the mixture to 0 °C. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in THF to reduce the ester moiety to a primary alcohol. Stir for 2 hours, then carefully quench with the Fieser method (water, 15% NaOH, water). Filter the aluminum salts.

  • O-Cyclization: Dissolve the resulting diol intermediate in dichloromethane (DCM). Add triethylamine (2.0 eq) and methanesulfonyl chloride (1.1 eq) at 0 °C to selectively activate the primary alcohol as a mesylate. Warm to 40 °C to allow the secondary hydroxyl group of the heptanol chain to displace the mesylate, closing the 6-membered morpholine ring.

Quantitative Data Summary

The following table summarizes the key reaction parameters and analytical targets for the two divergent pathways.

ParameterProtocol A: Bis-Oxazolidine SynthesisProtocol B: Chiral Morpholine Synthesis
Primary Reagents 1-Aminoheptan-2-ol + Formaldehyde(S)-1-Aminoheptan-2-ol + α-Halo Ester
Optimal Molar Ratio 2:3 (Amine : Aldehyde)1:1.1 (Amine : Ester)
Solvent System Toluene / Water (Biphasic)Anhydrous DMF (Step 1), THF (Step 2)
Cyclization Temp. 110 °C (Reflux via Dean-Stark)40 °C (Mesylate displacement)
Key Intermediate Hemiaminal / IminiumSecondary Amine / Diol
Target Application Industrial H₂S Scavenging[2]TLR7/8 Autoimmune Antagonism[3]
In-Process QC Water volume in Dean-Stark trapNinhydrin TLC / LC-MS monitoring

Workflow Visualization

G A 1-Aminoheptan-2-ol (Bifunctional Scaffold) B Formaldehyde (2:3 Ratio) A->B Pathway A Industrial C alpha-Halo Ester (1:1.1 Ratio) A->C Pathway B Pharmaceutical D Hemiaminal / Iminium B->D Condensation E Secondary Amine C->E SN2 Inversion F Bis-Oxazolidine (H2S Scavenger) D->F O-Cyclization & Methylene Bridging G Chiral Morpholine (TLR7/8 Antagonist) E->G Reduction & Ring Closure

Divergent synthetic workflows for 1-aminoheptan-2-ol heterocycles.

References

  • PubChem: 1-Aminoheptan-2-ol | C7H17NO | CID 14178859. National Institutes of Health (NIH).[Link]

  • Google Patents:WO2022023565A1 - Compositions and methods for removing sulfur compounds
  • European Patent Office: EP 3057964 B1 - Selectively Substituted Quinoline Compounds.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Aminoheptan-2-ol via Recrystallization

Welcome to the Technical Support Center for the purification and resolution of 1-Aminoheptan-2-ol. This guide is engineered for researchers and drug development professionals dealing with the isolation of chiral amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and resolution of 1-Aminoheptan-2-ol. This guide is engineered for researchers and drug development professionals dealing with the isolation of chiral amino alcohols. 1-Aminoheptan-2-ol is a critical aliphatic building block, notably utilized in the synthesis of Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of systemic lupus erythematosus (SLE)[1].

Due to its low melting point and highly soluble nature, the free base of 1-aminoheptan-2-ol is notoriously difficult to purify directly and is highly prone to "oiling out" (liquid-liquid phase separation)[2][3]. This guide provides field-proven, self-validating protocols focusing on diastereomeric salt formation to enforce crystal lattice rigidity, followed by targeted troubleshooting for common recrystallization failures.

Workflow Visualization: Diastereomeric Salt Recrystallization

The following logic tree outlines the self-validating workflow for converting crude 1-aminoheptan-2-ol into a highly pure, crystalline salt.

G Start Crude 1-Aminoheptan-2-ol (Free Base) Salt Salt Formation Add (S)-N-tosyl-leucine Start->Salt Dissolve Dissolution in Hot Solvent (Absolute Ethanol, ~9% mass) Salt->Dissolve Cooling Controlled Cooling (0.1 - 0.2 °C/min) Dissolve->Cooling Check Did solid crystals form? Cooling->Check Oil Oiling Out Detected (Liquid-Liquid Separation) Check->Oil No (Viscous Oil) Filter Vacuum Filtration & Cold Solvent Wash Check->Filter Yes (Solid Crystals) Seed Add Seed Crystals & Adjust Solvent Concentration Oil->Seed Troubleshoot Seed->Dissolve Reheat & Retry Pure Pure Diastereomeric Salt (ee > 99%) Filter->Pure

Workflow for the purification and enantiomeric resolution of 1-aminoheptan-2-ol via salt formation.

Core Experimental Protocol: Salt Formation & Resolution

Direct recrystallization of aliphatic amino alcohols often fails because the molecules possess high conformational flexibility and low melting points[4]. By reacting the amine with a chiral acid, you create a diastereomeric salt with strong ionic and hydrogen-bonding networks, significantly raising the melting point and facilitating crystallization[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a dry reaction vessel, combine 1 equivalent of crude 1-aminoheptan-2-ol with 0.5 to 1.0 equivalent of a chiral resolving acid, such as (S)-N-tosyl-leucine[6][7].

  • Solvent Addition: Add anhydrous absolute ethanol to achieve a solute concentration of approximately 9% by mass[6]. Causality: Water must be excluded as it dramatically increases the solubility of the salt, preventing supersaturation and lowering the yield.

  • Dissolution: Heat the mixture gently under reflux until a completely homogenous, clear solution is achieved.

  • Controlled Cooling (Critical Step): Remove the heat source and insulate the flask (e.g., using a cork ring and paper towels). Allow the solution to cool to room temperature at a rate of 0.1–0.2 °C/min. Causality: Rapid cooling forces the solution past its supersaturation threshold too quickly, causing the solute to crash out as an impure oil rather than nucleating into an ordered crystal lattice[3][8].

  • Isolation & Validation: After 4 hours of agitation, filter the resulting suspension under vacuum[6]. Wash the filter cake with a minimal volume of ice-cold absolute ethanol. Validate the success of the resolution by measuring the enantiomeric excess (ee); successful primary crystallization should yield ee > 90%, which can be pushed to >99% via a secondary recrystallization[7].

Quantitative Data: Solvent & Resolving Agent Matrix

Summarizing the empirical data for 1-amino-alkan-2-ol derivatives to guide your solvent and agent selection:

Resolving Agent / AcidSolvent SystemSolute ConcentrationExpected Outcome / YieldReference
(S)-N-tosyl-leucineAbsolute Ethanol~9% by massHigh enantiomeric purity (ee > 99%); pure diastereomeric salt.[6][7]
Trans-cinnamic acidDi-isopropyl etherStoichiometricFormation of a conglomerate; enables preferential crystallization.[6][7]
None (Free Base)Hexane / Ethyl AcetateVariableHigh risk of oiling out; low recovery due to low melting point.[2][3]

Troubleshooting & FAQs

Q1: My crystallization of 1-aminoheptan-2-ol resulted in a viscous oil at the bottom of the flask instead of solid crystals. What is happening and how do I fix it? A1: You are experiencing "oiling out" (liquid-liquid phase separation). This thermodynamic phenomenon occurs when the melting point of the solute is lower than the temperature at which it separates from the supersaturated solution[3]. Because impurities inherently lower the melting point of a mixture, highly crude 1-aminoheptan-2-ol is especially prone to this[3][8]. Corrective Action:

  • Dilute and Reheat: Return the flask to the heat source to redissolve the oil, and add 10-20% more of the hot crystallization solvent to lower the saturation temperature below the solute's melting point[2][3].

  • Trituration: If the oil persists upon cooling, decant the supernatant and triturate (grind/stir) the oil with a non-polar anti-solvent like diethyl ether. This extracts residual lipophilic impurities and forces the oil to solidify[2][9].

Q2: I am using a mixed solvent system, but my yield is unacceptably low (< 20%). How can I optimize recovery? A2: A low yield indicates that the compound remains highly soluble in the mother liquor at the final cooling temperature. This is typically caused by using an excess of the "good" solvent (where the solute is highly soluble) relative to the "poor" solvent (anti-solvent)[8][9]. Corrective Action:

  • Solvent Ratio Adjustment: Heat the solution and slowly add your anti-solvent dropwise until the solution becomes faintly cloudy (indicating the exact point of saturation). Then, add just enough "good" solvent dropwise to clear the cloudiness before initiating the cooling phase[9].

  • Seeding: Introduce a microscopic seed crystal of pure 1-aminoheptan-2-ol salt to the supersaturated solution. This bypasses the thermodynamic nucleation energy barrier, forcing the solute molecules to deposit onto the seed rather than remaining dissolved[2][4].

Q3: The recovered crystals are discolored (yellowish/brown) despite the pure compound being colorless. Should I just recrystallize again? A3: Simple recrystallization might not remove highly concentrated or structurally similar polymeric impurities, as they can become entrapped within the growing crystal lattice[8]. Corrective Action: Redissolve the crystals in hot solvent, add a small amount of activated charcoal (decolorizing carbon), and boil briefly. Perform a hot filtration through a pre-heated funnel (e.g., using a Celite pad) to remove the charcoal. The carbon will selectively adsorb the conjugated, colored impurities. Allow the clear filtrate to crystallize normally[3][8].

Q4: Why is tailing a problem if I try to pre-purify the free base via silica gel chromatography before recrystallization? A4: Tailing is a frequent issue when purifying aliphatic amines like 1-aminoheptan-2-ol on silica gel. The basic amino group interacts strongly with the acidic silanol sites on the silica surface[2]. Corrective Action: If pre-purification is necessary, add a basic modifier (e.g., 0.1-1% v/v triethylamine) to your mobile phase to compete for the acidic silica sites, or bypass chromatography entirely by proceeding directly to the salt-formation recrystallization step described in Protocol 1[2][10].

References

  • Reddit r/chemistry. "Recrystallization (help meeeeee)". URL: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting". URL: [Link]

  • Google Patents. "US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds".
  • Google Patents. "EP3057964B1 - Selectively substituted quinoline compounds".
  • National Center for Biotechnology Information (PMC). "Hydrogen Bonding and Polymorphism of Amino Alcohol Salts". URL: [Link]

  • Canadian Science Publishing. "A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS". URL: [Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in 1-Aminoheptan-2-ol production

Welcome to the Technical Support Center for chiral amino alcohol synthesis. This guide is designed for researchers and process chemists troubleshooting enantiomeric excess (ee%) drop-offs during the production of 1-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amino alcohol synthesis. This guide is designed for researchers and process chemists troubleshooting enantiomeric excess (ee%) drop-offs during the production of 1-Aminoheptan-2-ol .

Because 1-aminoheptan-2-ol can be synthesized via multiple distinct pathways—biocatalytic transamination, chemical epoxide ring-opening, or classical diastereomeric resolution—troubleshooting requires a mechanistic approach to identify where chiral degradation occurs.

TroubleshootingWorkflow A Low ee% in 1-Aminoheptan-2-ol B Identify Synthetic Route A->B C Biocatalysis (ω-TA) B->C D Epoxide Ring-Opening B->D E Classical Resolution B->E C1 Check Background Chemical Amination C->C1 D1 Check for SN1-like Racemization D->D1 E1 Verify Solvent Purity (Water-free) E->E1

Caption: Workflow for diagnosing low enantiomeric excess in 1-aminoheptan-2-ol synthesis.

Section 1: Biocatalytic Synthesis (ω-Transaminases)

Q: Why is my ω-transaminase (ω-TA) yielding <80% ee despite using a highly stereoselective variant? A: In biocatalytic reductive amination or kinetic resolution, the enzyme's intrinsic stereoselectivity is rarely the sole factor. The causality of low ee% usually stems from thermodynamic equilibrium or background chemistry[1].

  • Kinetic Resolution Timing: If you are performing a kinetic resolution of racemic 1-aminoheptan-2-ol using an (R)-selective ω-TA[2], stopping the reaction before reaching exactly 50% conversion will leave a mixture of the unreacted (S)-enantiomer and residual (R)-enantiomer, drastically lowering the ee% of the recovered substrate.

  • Background Amination: In asymmetric synthesis from 1-hydroxyheptan-2-one, high concentrations of the amine donor (e.g., isopropylamine) can raise the reaction pH > 8.5. At elevated pH, the α-hydroxyketone substrate can undergo spontaneous, non-enzymatic background amination or racemization via enolization, bypassing the enzyme's chiral pocket entirely. Keep the pH strictly buffered between 7.0 and 7.5.

Section 2: Asymmetric Epoxide Ring-Opening

Q: I started with >99% ee (S)-1,2-epoxyheptane, but my 1-aminoheptan-2-ol is partially racemized. What happened? A: The nucleophilic ring-opening of terminal epoxides with ammonia typically proceeds via an SN​2 mechanism at the less sterically hindered C1 position, perfectly preserving the stereocenter at C2[3]. However, if your reaction conditions include Lewis acidic catalysts or excessively high temperatures, the transition state gains SN​1 character.

This partial carbocation formation at C2 allows for non-stereospecific attack by ammonia, leading to racemization. Furthermore, SN​1 -like opening promotes regiochemical scrambling, generating the unwanted regioisomer 2-aminoheptan-1-ol[4]. Ensure the reaction is run under strictly basic/neutral conditions at mild temperatures to enforce strict SN​2 regioselectivity.

EpoxideOpening Epo (S)-1,2-Epoxyheptane SN2 SN2 Attack (C1) NH3, Mild Temp Epo->SN2 SN1 SN1-like Attack (C2) Lewis Acid / High Temp Epo->SN1 Prod (S)-1-Aminoheptan-2-ol (High ee%) SN2->Prod Byprod Racemized Product + Regioisomers SN1->Byprod

Caption: Mechanistic divergence in epoxide ring-opening affecting enantiomeric purity.

Section 3: Classical Diastereomeric Resolution

Q: My diastereomeric salt crystallization with (S)-N-tosyl-leucine is yielding poor optical purity. How do I improve it? A: The resolution of 1-aminoheptan-2-ol relies on the differential solubility of diastereomeric salts formed with chiral acids like N-tosyl-leucine (TOSLEU)[5]. The primary cause of low ee% here is solvent impurity and kinetic trapping. If the solvent contains even trace amounts of water, the solubility difference between the (S,S) and (R,S) salts narrows, causing co-precipitation. Furthermore, rapid cooling ("crash cooling") traps the undesired diastereomer within the crystal lattice of the desired salt[6].

Quantitative Impact of Resolution Conditions on ee%
Resolution Solvent(S)-TOSLEU EquivalentsCrystallization TempResulting ee%Causality / Observation
Absolute Ethanol 1.0 eq20°C (Slow cool)>99% Ideal thermodynamic diastereomeric salt precipitation[6].
Ethanol (95% aq)1.0 eq20°C<70%Water increases solubility of the undesired diastereomer, causing co-precipitation.
Absolute Ethanol1.5 eq20°C85%Excess chiral acid supersaturates the solution, reducing selectivity.
Diisopropyl Ether0.5 eq4°C (Crash cool)60%Rapid kinetics trap impurities in the crystal lattice.
Standard Operating Procedure: Optimal Chiral Resolution

To ensure a self-validating and reproducible resolution, follow this validated methodology[6],[7]:

  • Preparation: Dissolve 1 equivalent of racemic 1-aminoheptan-2-ol and exactly 0.5 to 1.0 equivalents of (S)-N-tosyl-leucine in absolute, water-free ethanol to achieve a concentration of approximately 9% by mass.

  • Thermodynamic Equilibration: Warm the suspension to 60°C under continuous agitation until a completely homogeneous solution is achieved.

  • Controlled Crystallization: Cool the solution slowly to 20°C over a minimum of 4 hours. Mechanistic Note: Slow cooling prevents the kinetic trapping of the undesired (R)-amino alcohol diastereomeric salt, ensuring only the thermodynamically stable salt crystallizes.

  • Isolation: Filter the resulting suspension to recover the pure diastereomeric salt. Wash the filter cake with ice-cold absolute ethanol.

  • Salt Breaking: Treat the isolated salt with an aqueous strong acid (e.g., 1M HCl) to precipitate the N-tosyl-leucine (which can be filtered and recycled). Basify the remaining aqueous layer with NaOH to pH > 12, and extract with dichloromethane to yield enantiopure (S)-1-aminoheptan-2-ol.

Section 4: Analytical Troubleshooting

Q: How do I confirm my low ee% is a synthetic failure and not a chromatographic artifact? A: Primary aliphatic amino alcohols like 1-aminoheptan-2-ol often exhibit severe peak tailing on chiral stationary phases (GC/HPLC) due to non-specific hydrogen bonding and basic amine interactions with the column's silica backbone. This tailing causes peak overlap, artificially lowering the integrated ee%.

Self-Validating Protocol: Derivatize a small aliquot of your crude mixture with di-tert-butyl dicarbonate ( Boc2​O ) to form the N-Boc derivative[8]. This rapid reaction eliminates the primary amine's basicity, dramatically sharpening the peaks on chiral chromatography and providing a true, artifact-free representation of your synthetic enantiomeric excess.

References

  • Method for splitting 1-amino-alkan-2-ol compounds (US6316671B1). Google Patents.
  • Kinetic resolution of amines by (R)-selective omega-transaminase from Mycobacterium vanbaalenii. ResearchGate.
  • tert-Butyl(2-hydroxyheptyl)carbamate Synthesis & Epoxide Ring Opening. Benchchem.
  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. MBL.
  • Heterocyclic Compounds With Three- And Four-Membered Rings. EPDF.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Aminoheptan-2-ol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-aminoheptan-2-ol. Here, we address common challenges and frequently asked questions regar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-aminoheptan-2-ol. Here, we address common challenges and frequently asked questions regarding the purification of crude 1-aminoheptan-2-ol mixtures, providing in-depth, field-proven insights and methodologies.

Troubleshooting Guide: Navigating Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question: I'm attempting to recrystallize crude 1-aminoheptan-2-ol, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common issue when purifying amino alcohols and occurs when the compound separates from the solution as a liquid phase rather than a solid.[1] This is often due to the solution being too concentrated or the melting point of your compound being low relative to the solvent's boiling point. Here’s a systematic approach to troubleshoot this:

  • Dilute the Solution: The most straightforward solution is to add more of the crystallization solvent to dissolve the oil, then attempt to recrystallize from this more dilute solution.[1]

  • Solvent System Modification: Experiment with different solvent systems. For a polar compound like 1-aminoheptan-2-ol, a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a non-polar anti-solvent in which it is insoluble (like hexane or heptane) can be effective. Slowly add the anti-solvent to a concentrated solution of your compound in the polar solvent until turbidity appears, then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. These microscopic scratches can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline 1-aminoheptan-2-ol, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[1]

  • Trituration: Add a small amount of a solvent in which the impurities are soluble but your compound is not. Stirring or sonicating this mixture can sometimes induce the solidified oil to form a crystalline powder.[1]

Question: My 1-aminoheptan-2-ol has a persistent yellow or brown color. How can I decolorize it?

Answer:

Discoloration in amines is often due to byproducts from the manufacturing process or degradation during storage.[1] Here are a couple of effective methods for decolorization:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method.

    • Dissolve the crude 1-aminoheptan-2-ol in a suitable hot solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Heat the mixture at reflux for a short period (10-15 minutes).

    • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

    • Allow the filtrate to cool and crystallize.

  • Acid-Base Treatment: Since 1-aminoheptan-2-ol is basic, you can exploit this property to separate it from non-basic, colored impurities.

    • Dissolve the crude amine in a suitable organic solvent.

    • Extract the solution with an aqueous acid (e.g., 1M HCl) to form the ammonium salt, which will move to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining colored impurities.

    • Make the aqueous layer basic (e.g., with NaOH) to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and remove the solvent to yield the decolorized product.

Chromatography Challenges

Question: I'm trying to purify 1-aminoheptan-2-ol using silica gel chromatography, but I'm observing significant tailing of my product peak. How can I improve the peak shape?

Answer:

Tailing is a frequent problem when purifying amines on silica gel. This is due to the interaction between the basic amino group and the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of triethylamine to your eluent system is very effective in reducing tailing.[1]

    • Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can also be used, especially for highly polar amines.[1]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines.[1]

    • Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a base before packing the column.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds like amino alcohols. It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of water or an aqueous buffer. This technique can provide better retention and peak shape for highly polar analytes.[2][3]

Workflow for Purification of 1-Aminoheptan-2-ol

Caption: A general workflow for the purification of crude 1-aminoheptan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude 1-aminoheptan-2-ol mixture?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing β-amino alcohols is the Henry reaction followed by reduction.[4] In the case of 1-aminoheptan-2-ol, this would involve the reaction of heptanal with nitroethane, followed by reduction of the resulting nitro alcohol. Potential impurities could include:

  • Unreacted starting materials (heptanal, nitroethane).

  • Byproducts from the Henry reaction, such as dehydrated nitroalkenes.[4]

  • Diastereomers, if the reduction of the nitro alcohol is not stereospecific.

  • Byproducts from the reduction step.

Q2: What are the recommended starting conditions for HILIC purification of 1-aminoheptan-2-ol?

A2: For a HILIC separation of an underivatized amino alcohol like 1-aminoheptan-2-ol, a good starting point would be:

  • Column: A HILIC column with a polar stationary phase (e.g., Amide, Cyano, or unbonded Silica).[2]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a volatile buffer (e.g., 10 mM ammonium formate, pH 3.0).

  • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.

  • Detection: Mass spectrometry (MS) is ideal for sensitive detection, as amino alcohols often lack a strong UV chromophore.[2]

ParameterRecommended Starting Condition
Column HILIC (Amide, Cyano, or Silica stationary phase)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10 mM Ammonium Formate (pH 3.0)
Initial Gradient 95% A, 5% B
Final Gradient 50% A, 50% B
Detector Mass Spectrometer (ESI+)

Q3: Is vacuum distillation a suitable method for purifying 1-aminoheptan-2-ol?

A3: Yes, vacuum distillation can be a suitable method, especially for separating it from non-volatile impurities or impurities with significantly different boiling points. Since long-chain amino alcohols can have high boiling points and may be susceptible to thermal degradation, distillation under reduced pressure is recommended.[5] The exact temperature and pressure will need to be determined empirically but expect a boiling point significantly lower than at atmospheric pressure.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of 1-aminoheptan-2-ol and can help identify any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Coupled with a suitable detector (like MS), these techniques can be used to determine the purity of your sample. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.[6]

Q5: What safety precautions should I take when handling 1-aminoheptan-2-ol?

A5: 1-Aminoheptan-2-ol is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Diastereomeric Salt Recrystallization of 1-Aminoheptan-2-ol

This protocol is adapted from a patented method for the resolution of 1-aminoheptan-2-ol and can be used for purification.[7]

  • Dissolution: Dissolve 1 equivalent of crude 1-aminoheptan-2-ol in absolute ethanol.

  • Salt Formation: Add 0.5 to 1 equivalent of a chiral acid, such as N-tosyl-leucine, to the solution.[7]

  • Crystallization: Stir the mixture at room temperature for several hours to allow the diastereomeric salt to crystallize.

  • Isolation: Filter the suspension to collect the crystalline salt. Wash the crystals with a small amount of cold ethanol.

  • Liberation of Free Amine: Dissolve the purified salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free 1-aminoheptan-2-ol with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Diagram of Diastereomeric Salt Recrystallization

Diastereomeric_Salt_Recrystallization Crude_Amine Crude (R,S)-1-Aminoheptan-2-ol in Ethanol Chiral_Acid Add (S)-N-Tosyl-leucine Crude_Amine->Chiral_Acid Salt_Formation Formation of Diastereomeric Salts (R)-Amine-(S)-Acid (S)-Amine-(S)-Acid Chiral_Acid->Salt_Formation Crystallization Selective Crystallization of Less Soluble Salt Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Crystals of (R)-Amine-(S)-Acid (example) Filtration->Crystals Mother_Liquor Mother Liquor with (S)-Amine-(S)-Acid Filtration->Mother_Liquor Liberation Base Treatment & Extraction Crystals->Liberation Pure_Amine Pure (R)-1-Aminoheptan-2-ol Liberation->Pure_Amine

Caption: Workflow for purification via diastereomeric salt recrystallization.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • BenchChem. (2025).
  • Babic, K., et al. (n.d.).
  • Wikipedia. (n.d.). Henry reaction.
  • BRANDTECH Scientific. (n.d.).
  • Taylor & Francis. (2019). Vacuum distillation – Knowledge and References. In P. Grunwald (Ed.)
  • Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
  • PubChem. (n.d.). 1-Aminoheptan-2-ol.
  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • Master Organic Chemistry. (n.d.). Henry Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
  • CymitQuimica. (n.d.). CAS 19243-04-0: 7-Aminoheptan-1-ol.
  • PubChemLite. (n.d.). 1-aminoheptan-2-ol (C7H17NO).
  • SynArchive. (n.d.). Henry Reaction.
  • Unknown. (n.d.).
  • PMC. (n.d.).
  • PubChem. (n.d.). 2-Aminoheptan-1-ol.
  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • PubMed. (2010, July 23).
  • ThermoFisher. (n.d.).
  • Agilent. (2017, December 1).
  • Teledyne ISCO. (2022, December 8).
  • HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS.
  • Omics. (n.d.).
  • PMC. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy.
  • ChemicalBook. (2026, January 13). 2-AMINOHEPTANE | 123-82-0.
  • Unknown. (n.d.). Introduction to NMR spectroscopy of proteins.
  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • YAKHAK HOEJI. (2021, June 30).
  • MDPI. (2021, December 31).
  • PubMed. (2003, March 7). The catabolism of amino acids to long chain and complex alcohols in Saccharomyces cerevisiae.
  • Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins.
  • PMC. (2024, June 3). 2-Heptanol inhibits Botrytis cinerea by accelerating amino acid metabolism and retarding membrane transport.

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Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-Aminoheptan-2-ol Ligands

Welcome to the technical support center for the application of 1-Aminoheptan-2-ol and related chiral amino alcohol ligands in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of 1-Aminoheptan-2-ol and related chiral amino alcohol ligands in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Proper temperature control is paramount for achieving high yield and, most importantly, high enantioselectivity.

This resource is divided into two main sections:

  • A Troubleshooting Guide to address specific, common issues encountered during your experiments.

  • Frequently Asked Questions (FAQs) to provide a deeper understanding of the principles governing temperature optimization.

Part 1: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format. Each solution is grounded in established chemical principles to help you not only solve the immediate issue but also build a more robust experimental design.

Issue 1: Low Enantiomeric Excess (% ee)

Question: My reaction has a high conversion rate to the desired product, but the enantiomeric excess (% ee) is disappointingly low. What are the likely causes related to temperature?

Answer: This is a classic challenge in asymmetric catalysis. When conversion is high but enantioselectivity is low, it suggests that the catalyst is active but not discriminating effectively between the two enantiomeric pathways. Temperature is a primary suspect.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature directly influences the energy difference between the diastereomeric transition states that lead to your R and S enantiomers.

    • The "Why": Generally, lower temperatures increase the energy difference between these transition states, which often leads to higher enantioselectivity.[1][2] However, this is not a universal rule. Some catalytic systems exhibit complex relationships between temperature and enantioselectivity, and an optimal temperature may exist above deep cooling conditions.[3]

    • Solution: Conduct a temperature optimization study. Screen a systematic range of temperatures (e.g., -78°C, -40°C, 0°C, 25°C, and 40°C) to identify the optimal point for your specific substrate and catalyst system.[1] It's crucial to keep all other parameters (concentration, catalyst loading, reaction time) constant during this screen.

  • Prominent Background Reaction: At higher temperatures, a non-catalyzed, non-selective "background" reaction may occur at a significant rate, producing a racemic mixture that erodes your overall % ee.[3]

    • The "Why": The catalyzed reaction has a specific activation energy. The uncatalyzed reaction has a different, typically higher, activation energy. As you increase the temperature, you provide enough thermal energy to overcome the barrier for the uncatalyzed pathway, creating the racemic product alongside your desired enantiomer.

    • Solution: Lower the reaction temperature. This will disproportionately slow down the higher-activation-energy background reaction compared to the catalyzed pathway. If the reaction is too slow at lower temperatures, consider increasing catalyst loading in conjunction with a lower temperature.

Issue 2: Low Yield or Incomplete Conversion

Question: My reaction is not going to completion, or the yield of my desired product is very low. How can temperature be adjusted to solve this?

Answer: Low conversion is typically a kinetic issue, meaning the reaction is proceeding too slowly under the current conditions.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low for the reaction to proceed at a reasonable rate within your allotted time.

    • The "Why": According to the Arrhenius equation, reaction rates increase with temperature. If your temperature is too low, you may not be providing enough energy to overcome the activation energy of the rate-determining step in the catalytic cycle.

    • Solution: Gradually increase the reaction temperature in controlled increments (e.g., from 0°C to room temperature, then to 40°C). Monitor the reaction progress by a suitable technique like TLC or LC-MS to find a temperature that provides a reasonable rate without significantly compromising enantioselectivity.[4]

  • Poor Solubility of Reactants: If one or more of your reactants (substrate, reagent, or even the catalyst complex) has poor solubility at the reaction temperature, the reaction will be slow and inefficient.

    • The "Why": Catalytic reactions in solution require the components to be dissolved to interact effectively. If a component crashes out of solution, its effective concentration in the reaction medium drops to near zero.

    • Solution: While the primary solution is often a solvent screen, a modest increase in temperature can sometimes be sufficient to improve solubility and increase the reaction rate.[5] Be cautious, as this may negatively impact enantioselectivity.

  • Catalyst Decomposition/Instability: While less common at low temperatures, if you are running the reaction at elevated temperatures, the 1-Aminoheptan-2-ol ligand or the active metal complex it forms may be thermally unstable.

    • The "Why": Organic ligands and organometallic complexes have a finite thermal stability. Exceeding this temperature can lead to decomposition, rendering the catalyst inactive.

    • Solution: If you suspect decomposition (e.g., you see a color change, or the reaction stops prematurely at high temperatures), you must run the reaction at a lower temperature. If a higher temperature is required for rate, a different, more thermally robust ligand system may be necessary.

Troubleshooting Flowchart: Diagnosing Low Yield

Below is a decision-making workflow to systematically troubleshoot low reaction yields.

G start Low Yield or Incomplete Conversion check_ee Is Enantioselectivity (% ee) Acceptable? start->check_ee increase_temp Incrementally Increase Temperature (e.g., 0°C -> 25°C -> 40°C) check_ee->increase_temp Yes end_bad Re-evaluate Ligand/Catalyst System check_ee->end_bad No (Address % ee first) monitor_rate Monitor Reaction Rate (TLC, LC-MS, GC) increase_temp->monitor_rate rate_ok Is Rate Now Acceptable? monitor_rate->rate_ok rate_not_ok Check for Solubility Issues monitor_rate->rate_not_ok If rate is still poor optimize_time Optimize Reaction Time or Consider Increasing Catalyst Loading rate_ok->optimize_time No end_ok Problem Solved rate_ok->end_ok Yes optimize_time->end_ok solubility_issue Is everything fully dissolved? rate_not_ok->solubility_issue check_stability Consider Catalyst Decomposition (Run control at high temp without substrate) rate_not_ok->check_stability If using elevated temp (>60°C) solvent_screen Perform Solvent Screen (Consider higher boiling point solvents if needed) solubility_issue->solvent_screen No solubility_issue->end_ok Yes, issue resolved by temp solvent_screen->end_bad check_stability->end_bad

Caption: Troubleshooting workflow for low reaction yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between temperature and enantioselectivity?

The enantiomeric excess (% ee) of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers (R and S). This relationship is described by the Eyring equation. In simple terms, a larger ΔΔG‡ leads to a higher % ee. Temperature's role is critical:

  • Enthalpic vs. Entropic Control: The ΔΔG‡ term is composed of both an enthalpic (ΔΔH‡) and an entropic (ΔΔS‡) component. For most asymmetric reactions, the selectivity is enthalpically controlled. Lowering the temperature (T) decreases the magnitude of the TΔΔS‡ term, making the enthalpic difference more dominant and often leading to higher selectivity.[6]

  • Isokinetic Relationship: In some cases, a linear relationship between ΔH‡ and ΔS‡ can exist, leading to a phenomenon where the enantioselectivity can invert or plateau at a specific "isoenantioselective temperature." While rare, it highlights that the assumption "lower is always better" is not absolute.[6]

Q2: How do I design a temperature screening experiment?

A systematic approach is crucial for obtaining reliable data.

Experimental Protocol: Temperature Optimization Screening
  • Preparation: In parallel, set up 4-6 identical reaction vessels (e.g., reaction tubes or small flasks), each equipped with a stir bar. Ensure all glassware is properly dried.

  • Inert Atmosphere: Place all vessels under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To each vessel, add the solvent, the 1-Aminoheptan-2-ol ligand, and the metal precursor (if applicable). Stir for the required time to allow for catalyst formation. Then, add the substrate.

  • Temperature Equilibration: Place each vessel in a cooling or heating bath set to a specific target temperature (e.g., -78°C, -40°C, 0°C, 25°C, 50°C). Allow the mixtures to stir for 10-15 minutes to ensure they have reached the target temperature.

  • Initiation: Initiate all reactions simultaneously (or with a precise, recorded time stagger) by adding the final reagent.

  • Monitoring & Quenching: Run all reactions for the same amount of time. Quench the reactions carefully (e.g., by adding a saturated aqueous solution).

  • Analysis: Analyze the crude reaction mixture from each temperature point by a chiral analytical method (e.g., Chiral HPLC or GC) to determine both the conversion and the enantiomeric excess (% ee).

  • Data Evaluation: Plot both conversion and % ee as a function of temperature to identify the optimal balance.

Data Presentation: Example Temperature Screen
EntryTemperature (°C)Conversion (%)Enantiomeric Excess (% ee)
1-781598%
2-406597%
30>9991%
425 (RT)>9982%

In this hypothetical example, -40°C offers the best combination of high conversion and excellent enantioselectivity.

Q3: Can the optimal temperature change if I change the solvent?

Absolutely. The solvent can influence the structure and stability of the diastereomeric transition states.[1] A change in solvent may alter the ΔΔG‡, and therefore, the optimal temperature for achieving the highest enantioselectivity. It is standard practice to re-optimize the temperature after performing a solvent screen.

Workflow: Integrated Solvent and Temperature Optimization

G start Start Optimization solvent_screen Step 1: Solvent Screen (at a standard temp, e.g., 0°C) start->solvent_screen select_solvents Identify Top 2-3 Solvents (Based on yield and ee) solvent_screen->select_solvents temp_screen_1 Step 2: Temperature Screen for Solvent A select_solvents->temp_screen_1 temp_screen_2 Step 2: Temperature Screen for Solvent B select_solvents->temp_screen_2 analyze_A Determine Optimal Temp for Solvent A temp_screen_1->analyze_A analyze_B Determine Optimal Temp for Solvent B temp_screen_2->analyze_B compare Step 3: Compare Optimal Conditions analyze_A->compare analyze_B->compare final Select Global Optimum (Best Solvent/Temp Combo) compare->final

Caption: Workflow for sequential solvent and temperature screening.

References
  • Royal Society of Chemistry. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

  • Röllig, R., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO. Chemistry – A European Journal. [Link]

  • Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois Urbana-Champaign. [Link]

  • IDEALS, University of Illinois. (2022, May 17). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • ResearchGate. (n.d.). Optimization of the Ligands, Temperatures, and Metal Salts of the Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Aminoheptan-2-ol Solubility in Aqueous Buffers

Overview: 1-Aminoheptan-2-ol is a versatile aliphatic amino alcohol utilized extensively as a chiral building block, ligand, and biochemical probe. However, its amphiphilic structure—comprising a polar 1-amino-2-ol headg...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 1-Aminoheptan-2-ol is a versatile aliphatic amino alcohol utilized extensively as a chiral building block, ligand, and biochemical probe. However, its amphiphilic structure—comprising a polar 1-amino-2-ol headgroup and a hydrophobic 5-carbon pentyl tail—frequently presents solubility challenges in aqueous environments. This guide is designed for researchers and formulation scientists to diagnose, resolve, and prevent precipitation issues during experimental workflows.

FAQ Section 1: Mechanistic Causes of Insolubility

Q1: Why does 1-Aminoheptan-2-ol precipitate when I adjust my buffer to physiological pH (7.4) or higher? A: The solubility of aliphatic amines is strictly governed by their ionization state. The primary amine group of 1-aminoheptan-2-ol has a pKa of approximately 10.0 to 10.5[1]. At acidic to neutral pH, the amine is protonated ( NH3+​ ), rendering the molecule highly water-soluble. However, as the pH approaches or exceeds 8.5, a significant fraction of the compound converts to its unprotonated "free base" form. Without the positive charge to facilitate hydration, the hydrophobic 5-carbon tail drives the molecules to aggregate and precipitate out of the aqueous phase.

Q2: I am using Phosphate-Buffered Saline (PBS) at pH 6.5, well below the pKa. Why is my solution still turbid? A: This is a classic case of the "counter-ion effect" (salting out). Even when fully protonated, the solubility of aliphatic amines is heavily influenced by the buffer's specific anions[2]. Multivalent anions, such as phosphate ( HPO42−​ ) or citrate, can electrostatically bridge multiple protonated 1-aminoheptan-2-ol molecules. This neutralizes their charge and forms a highly stable, insoluble ion-pair complex. To resolve this, you must switch to a buffer utilizing monovalent anions.

Q3: Does temperature affect the solubility of this compound in buffers? A: Yes. The dissolution of lipophilic amino alcohols in water is typically an endothermic process. If you prepare a saturated solution at room temperature (25°C) and store it at 4°C, the thermodynamic equilibrium shifts, leading to crystallization or micellar aggregation. Always warm stock solutions to 37°C and vortex vigorously before use.

FAQ Section 2: Formulation & Buffer Optimization

Q4: How can I formulate a high-concentration (>50 mM) stock solution without precipitation? A: For high-concentration stocks, aqueous buffers alone are insufficient due to the critical micelle concentration (CMC) of the amphiphilic tail. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD selectively encapsulates the pentyl tail of 1-aminoheptan-2-ol, forming a soluble host-guest inclusion complex, while the polar amino-alcohol headgroup remains exposed to the aqueous exterior[3]. Alternatively, a 5-10% (v/v) DMSO or Ethanol co-solvent can be used if compatible with your downstream assay.

Data Presentation: Buffer Compatibility Matrix

To prevent counter-ion precipitation and pH-induced aggregation, refer to the following compatibility matrix when designing your experiments:

Buffer SystemOptimal pH RangeCompatibilityMechanistic Rationale
Acetate 3.6 – 5.6Excellent Monovalent anion; maintains full protonation without bridging.
MES 5.5 – 6.7Excellent Zwitterionic monovalent buffer; minimal ion-pairing interactions.
HEPES 6.8 – 8.2Good Monovalent; safe up to pH 7.5 (risk of free-base formation > pH 8.0).
Tris 7.0 – 9.0Moderate Primary amine competition; higher pH ranges trigger free-base precipitation.
PBS (Phosphate) 7.0 – 7.6Poor Multivalent PO43−​ bridges amine cations, causing immediate salting-out.
Citrate 3.0 – 6.2Poor Multivalent citrate forms highly insoluble ion-pair complexes.
Experimental Protocols
Protocol 1: Self-Validating Diagnostic Test for Precipitation

Use this protocol to determine the exact chemical cause of your solubility issue.

  • Aliquot: Transfer 1 mL of the turbid 1-aminoheptan-2-ol suspension into two separate microcentrifuge tubes (Tube A and Tube B).

  • pH Drop Test (Tube A): Add 10 µL of 1.0 M HCl to Tube A and vortex.

    • Causality Check: If the solution clears immediately, the precipitation was caused by the unprotonated free base (pH was too high).

  • Dilution Test (Tube B): Add 1 mL of deionized water to Tube B and vortex.

    • Causality Check: If the solution remains turbid despite dilution, the precipitation is likely an insoluble salt complex formed with multivalent buffer ions (e.g., phosphate).

  • Validation: Based on the results, either adjust the working pH to < 7.5 or switch to a monovalent buffer system (see Compatibility Matrix).

Protocol 2: Preparation of a Stable 100 mM Stock Solution using HP-β-CD

This protocol utilizes cyclodextrin encapsulation to bypass aqueous solubility limits.

  • Excipient Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 8 mL of molecular biology grade water (yields ~2.5% w/v solution).

  • API Addition: Add 131.2 mg of 1-Aminoheptan-2-ol (MW: 131.22 g/mol ) to the HP-β-CD solution.

  • Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 30°C for 15 minutes to drive the host-guest inclusion complex formation.

  • pH Adjustment: Slowly titrate the solution with 0.1 M HCl until the pH reaches 6.8. (Critical: Do not use Phosphoric acid).

  • Volume Adjustment: Bring the final volume to exactly 10 mL with water.

  • Sterilization: Pass the clear solution through a 0.22 µm PES syringe filter. Store aliquots at -20°C.

Mandatory Visualizations

Troubleshooting Start Turbidity Observed in 1-Aminoheptan-2-ol Buffer CheckPH Check Solution pH Start->CheckPH HighPH pH > 8.5 (Free Base Precipitation) CheckPH->HighPH Yes LowPH pH < 7.5 (Protonated Form) CheckPH->LowPH No FixHighPH Lower pH with HCl or Monovalent Acid HighPH->FixHighPH CheckBuffer Check Buffer Composition LowPH->CheckBuffer MultiIon Multivalent Anions (e.g., Phosphate, Citrate) CheckBuffer->MultiIon Yes MonoIon Monovalent Anions (e.g., Acetate, MES) CheckBuffer->MonoIon No FixMulti Switch to Monovalent Buffer (HEPES/MES) MultiIon->FixMulti CheckConc Check Concentration MonoIon->CheckConc HighConc Exceeds Solubility Limit (Micellization/Aggregation) CheckConc->HighConc FixConc Add 10-20% HP-β-CD or 5% DMSO HighConc->FixConc

Figure 1: Decision tree for diagnosing and resolving 1-Aminoheptan-2-ol precipitation in buffers.

PrepWorkflow Step1 1. Dissolve HP-β-CD in Water Step2 2. Add 1-Aminoheptan-2-ol (API) Step1->Step2 Step3 3. Vortex & Sonicate (15 mins at 30°C) Step2->Step3 Step4 4. Adjust pH to 6.8 (0.1M HCl) Step3->Step4 Step5 5. Sterile Filter (0.22 µm PES) Step4->Step5

Figure 2: Step-by-step experimental workflow for formulating high-concentration stock solutions.

References
  • Title: pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Influence of nature, concentration and pH of buffer acid–base system on rate determining step of the electrochemiluminescence of Ru(bpy) 3 2+ with tertiary aliphatic amines Source: ResearchGate / Journal of Chemical & Engineering Data URL: [Link]

  • Title: Insight into the Structural Deformations of Beta-Cyclodextrin Caused by Alcohol Cosolvents and Guest Molecules Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

Sources

Optimization

Section 1: Core Degradation Mechanisms (Troubleshooting FAQs)

Welcome to the Technical Support Center for 1-Aminoheptan-2-ol (CAS: 51411-48-4). As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Aminoheptan-2-ol (CAS: 51411-48-4). As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling and storing this specific amino alcohol.

Amino alcohols are inherently reactive bifunctional molecules. While this reactivity is highly desirable for organic synthesis and active pharmaceutical ingredient (API) development, it makes them highly susceptible to environmental degradation[1]. Below, we dissect the causality behind common storage failures and provide self-validating protocols to ensure absolute reagent integrity.

Q1: Why does my 1-Aminoheptan-2-ol turn yellow or brown during prolonged storage? The Causality: This discoloration is the hallmark of oxidative degradation . As a primary amine, 1-aminoheptan-2-ol is highly susceptible to auto-oxidation when exposed to atmospheric oxygen[2]. This process is often catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from inappropriate containers or spatulas, initiating a radical-mediated hydrogen abstraction at the α-carbon[3]. This radical cascade forms unstable imines, which subsequently hydrolyze into aldehydes and ammonia[4]. The colored impurities you observe are complex, high-molecular-weight condensation products (oligomers) formed between these aldehydes and unreacted amines.

Q2: I noticed a white, crystalline crust forming around the cap of the reagent bottle. What is this, and does it compromise the reagent? The Causality: This is caused by atmospheric CO₂ absorption . Amino alcohols are exceptionally efficient CO₂ scavengers[4]. The primary amine group acts as a nucleophile, directly attacking atmospheric carbon dioxide to form stable, non-volatile carbamate salts[3]. Ambient moisture heavily accelerates this exothermic reaction. If you see this crust, it is a definitive indicator that the active amine titer of your bulk solution has decreased, and the stoichiometry of your downstream reactions will be compromised.

Q3: What are the optimal, fail-safe storage conditions to prevent these degradation pathways? The Causality: To arrest both oxidation and carbamate formation, you must eliminate the thermodynamic drivers: reactive gases, thermal energy, and photons.

  • Atmosphere: Store strictly under an inert atmosphere. Argon is vastly superior to Nitrogen because it is denser than air and effectively "blankets" the liquid surface, preventing O₂/CO₂ ingress.

  • Temperature: Maintain at 2–8°C to exponentially slow reaction kinetics.

  • Vessel: Use tightly sealed amber glass vials with PTFE-lined septa to prevent photo-oxidation and block moisture vapor transmission.

Section 2: Visualizing the Degradation & Protection Logic

To better understand the vulnerabilities of 1-Aminoheptan-2-ol, refer to the mechanistic pathway and optimized handling workflows below.

Degradation A 1-Aminoheptan-2-ol (C7H17NO) B Oxidative Degradation (O2 Exposure) A->B O2, Trace Metals C CO2 Absorption (Atmospheric Exposure) A->C CO2, Moisture D Thermal Degradation (High Heat) A->D >100°C E Aldehydes, Ammonia, Carboxylic Acids B->E Radical Cleavage F Carbamate Salts (Crust/Precipitate) C->F Nucleophilic Attack G Condensation Products (Oligomers) D->G Dealkylation

Fig 1: Primary degradation pathways of 1-Aminoheptan-2-ol during improper storage.

Workflow S1 Receipt & Inspection Check Purity S2 Glovebox Handling (Argon Purge) S1->S2 S3 Aliquotting (Amber Vials) S2->S3 S4 Sealing (PTFE Septa) S3->S4 S5 Storage (2-8°C, Desiccated) S4->S5

Fig 2: Optimized handling and storage workflow to maximize 1-Aminoheptan-2-ol shelf life.

Section 3: Quantitative Stability Metrics

The following table synthesizes the impact of various storage environments on the structural integrity of amino alcohols over a simulated 6-month period. This data underscores the critical need for inert, cold storage.

Storage ConditionAtmosphereTemperatureEstimated Purity Retention (%)Primary Degradant Profile
Ambient (Open/Loose) Air25°C< 70%Carbamates, Aldehydes, Ammonia[4]
Refrigerated (Loose) Air4°C85%Carbamates (Moisture condensation)
Inert Ambient Argon25°C92%Trace Oligomers / Thermal degradation[3]
Optimized (Gold Standard) Argon4°C> 98%None detected

Section 4: Standard Operating Procedures (SOPs)

To ensure your experimental protocols are self-validating, implement the following methodologies. These step-by-step guides build intrinsic quality control into your daily lab routine.

Protocol A: Inert Gas Purging and Aliquoting (Schlenk Line Method)

Self-Validation Check: A properly purged vial will not exhibit a pressure differential when a sealed syringe is introduced, confirming atmospheric equilibrium with the inert gas.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove surface moisture. Allow them to cool in a vacuum desiccator.

  • Manifold Setup: Connect a Schlenk line to high-purity Argon (99.999%). Ensure the bubbler is filled with mineral oil to monitor gas flow and prevent atmospheric backflow.

  • Purging the Bulk Reagent: Insert a long, sterile stainless-steel needle (sparging needle) through the septum of the bulk 1-Aminoheptan-2-ol bottle, ensuring the tip is submerged in the liquid. Insert a short vent needle just through the septum.

  • Sparging: Bubble Argon gently through the liquid for 10–15 minutes to displace dissolved O₂ and CO₂. Remove the sparging needle first, then the vent needle, to leave the headspace slightly pressurized with Argon.

  • Aliquoting: Using a gas-tight glass syringe purged three times with Argon, transfer single-use volumes (e.g., 5 mL) into the pre-dried amber vials.

  • Sealing: Blanket the headspace of each aliquot with Argon, seal immediately with PTFE caps, and wrap the juncture tightly with Parafilm. Store at 2–8°C.

Protocol B: Purity Recovery via Vacuum Distillation

Self-Validation Check: The boiling point under a specific vacuum pressure must remain constant during the collection of the main fraction. A fluctuating vapor temperature indicates co-distillation of impurities.

If your 1-Aminoheptan-2-ol has degraded (evidenced by yellowing or crusting), it can often be rescued.

  • Setup: Assemble a short-path vacuum distillation apparatus. Grease all ground-glass joints lightly with high-vacuum silicone grease.

  • Pre-treatment: Add a small amount of anhydrous potassium carbonate (K₂CO₃) to the distillation flask containing the degraded amine. This neutralizes any carboxylic acid degradants and breaks down carbamate salts.

  • Degassing: Apply vacuum slowly at room temperature to degas the solvent and remove highly volatile cleavage products (e.g., ammonia)[5].

  • Distillation: Gradually apply heat using an oil bath. Monitor the vapor temperature closely. Discard the first 5% of the distillate (forerun), which contains residual water and low-boiling aldehydes.

  • Collection: Collect the main fraction at a steady vapor temperature into a receiving flask pre-purged with Argon.

  • Verification: Confirm the purity of the recovered fraction via ¹H-NMR. The α-proton adjacent to the hydroxyl group and the protons adjacent to the amine group should integrate perfectly without broad underlying polymeric signals.

References

  • PubChem. "1-Aminoheptan-2-ol | C7H17NO | CID 14178859 - PubChem" National Institutes of Health. Available at:[Link]

  • Gouedard, C., et al. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." ACS Publications. Available at:[Link]

  • ResearchGate. "Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending." ResearchGate. Available at:[Link]

  • MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI. Available at:[Link]

  • The University of Texas at Austin. "Amine oxidation in CO₂ capture processes." UT Austin. Available at:[Link]

Sources

Troubleshooting

Separation of 1-Aminoheptan-2-ol diastereomers strategies

Welcome to the Technical Support Center for the separation and resolution of 1-aminoheptan-2-ol diastereomers. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation and resolution of 1-aminoheptan-2-ol diastereomers. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies.

The 1,2-amino alcohol moiety is ubiquitous in pharmaceutical active ingredients, chiral auxiliaries, and metal-based catalysts[1]. Because the biological and catalytic efficacy of these compounds is highly stereodependent, achieving high enantiomeric and diastereomeric purity is a critical workflow in drug development.

Workflow Visualization: Resolution Strategies

Workflow Start 1-Aminoheptan-2-ol (Racemic Mixture) Split1 Classical Resolution Start->Split1 Split2 Chromatographic Resolution Start->Split2 Salt Add (S)-N-Tosyl-leucine in Absolute Ethanol Split1->Salt Deriv Marfey's Reagent Derivatization Split2->Deriv Direct Direct Chiral HPLC (e.g., Chiralpak AD-H) Split2->Direct Cryst Fractional Crystallization (Diastereomeric Salt) Salt->Cryst Pure1 Resolved Enantiomer (Preparative Scale) Cryst->Pure1 Pure2 Quantification / Analytical Separation Deriv->Pure2 Direct->Pure2

Workflow for the separation of 1-aminoheptan-2-ol via classical and chromatographic methods.

Quantitative Data: Comparison of Separation Strategies

StrategyResolving Agent / ColumnSolvent / Mobile PhaseYield / ApplicationEnantiomeric Excess (ee)
Classical Resolution (S)-N-Tosyl-leucineAbsolute EthanolPreparative (35–45%)> 98% (Post-recrystallization)
Derivatization FDAA (Marfey's Reagent)Water / Acetonitrile (0.1% TFA)Analytical Quantification> 99% (Chromatographic)
Direct Chiral HPLC Polysaccharide CSPHexane / Isopropanol / 0.1% DEAAnalytical / Semi-Prep> 99% (Chromatographic)

Validated Experimental Protocols

Protocol A: Preparative Classical Resolution via Diastereomeric Salt Formation

Mechanistic Rationale: The use of (S)-N-tosyl-leucine is highly specific for 1-amino-alkan-2-ols. The sulfonamide group and the bulky isobutyl chain of leucine create a rigid chiral environment. This facilitates the formation of a stable supramolecular hydrogen-bond network with one specific enantiomer of the 1,2-amino alcohol, drastically reducing its solubility compared to the other diastereomeric pair[2],[3].

  • Step 1: Dissolution. Dissolve 1 equivalent of racemic 1-aminoheptan-2-ol and 0.5 to 1 equivalent of (S)-N-tosyl-leucine in absolute water-free ethanol to achieve a concentration of approximately 9% by mass[2].

    • Self-Validating Check: Ensure complete dissolution at slightly elevated temperatures (e.g., 40°C) before proceeding. A cloudy solution indicates premature precipitation, which traps impurities and lowers the final ee.

  • Step 2: Crystallization. Agitate the solution at room temperature for exactly 4 hours[2].

    • Causality: Controlled, continuous agitation promotes uniform crystal growth and prevents the rapid formation of a conglomerate that could trap the undesired enantiomer in the crystal lattice.

  • Step 3: Isolation. Filter the suspension to recover the pure diastereoisomeric salt. Wash the filter cake with a minimal amount of ice-cold absolute ethanol[2].

  • Step 4: Liberation & Recovery. Treat the isolated salt with a strong mineral acid (e.g., HCl) in a biphasic system (water/dichloromethane).

    • Causality: The strong acid protonates the amino alcohol, driving it into the aqueous phase. The N-tosyl-leucine precipitates or partitions into the organic phase due to its low solubility at low pH, allowing for near-quantitative recovery of the resolving agent[2]. Basify the aqueous layer with NaOH to extract the pure 1-aminoheptan-2-ol enantiomer.

Protocol B: Analytical Derivatization with Marfey's Reagent

Mechanistic Rationale: Direct chiral HPLC of aliphatic amino alcohols can be challenging due to the lack of strong UV chromophores. Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) covalently links a chiral, UV-active tag to the primary amine, converting enantiomers into diastereomers that can be resolved on standard achiral C18 columns[4].

  • Step 1: Reaction. Mix 1-aminoheptan-2-ol with a 1.5x molar excess of Marfey's reagent in the presence of sodium bicarbonate (NaHCO₃)[4].

  • Step 2: Incubation. Heat the mixture at 40°C for 1 hour.

    • Causality: Mild heating accelerates the nucleophilic aromatic substitution (S_NAr) without causing thermal degradation or racemization of the stereocenters.

  • Step 3: Quenching. Quench the reaction with 1M HCl to neutralize the base and arrest the reaction.

    • Self-Validating Check: The solution should turn slightly lighter in color upon acidification. If it remains deep red, unreacted intermediate may still be present.

  • Step 4: Analysis. Inject the sample onto a C18 Reversed-Phase HPLC column using a water/acetonitrile gradient containing 0.1% TFA[4].

Troubleshooting Guides & FAQs

Q1: Why does my diastereomeric salt "oil out" instead of forming crystals during classical resolution? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt is too high, or the solvent system disrupts the CH/π and hydrogen-bonding interactions necessary for crystal lattice formation[3].

  • Solution: Decrease the initial concentration below 9% by mass[2]. If oiling persists, seed the solution with pure diastereomeric crystals to bypass the nucleation energy barrier. Alternatively, switch to a slightly less polar anti-solvent to force controlled precipitation.

Q2: During direct chiral HPLC of 1-aminoheptan-2-ol, I observe severe peak tailing. How can I resolve this? A2: Peak tailing for basic aliphatic amines is primarily caused by secondary ionic interactions between the primary amino group of 1-aminoheptan-2-ol and residual acidic silanols on the silica support of the stationary phase[4].

  • Solution: Add a basic modifier, such as 0.1% Diethylamine (DEA) or ethanolamine, to the normal-phase mobile phase (e.g., Hexane/Isopropanol). The DEA acts as a competitive base, masking the silanol sites and sharpening the peaks[4].

Q3: How can I ensure the enantiomeric excess (ee) is preserved during the recovery of the amino alcohol from the salt? A3: The liberation step must be performed under strictly controlled pH and thermal conditions. When treating the salt with a strong acid to separate the resolving agent[2], keep the system cool. When subsequently basifying the aqueous phase with NaOH to extract the free 1-aminoheptan-2-ol, avoid excessive heating during the final solvent evaporation. 1,2-amino alcohols can undergo slight racemization or degradation under harsh thermal alkaline conditions.

Q4: Can I use standard tartaric acid instead of (S)-N-tosyl-leucine for this specific molecule? A4: While tartaric acid is a classic resolving agent, aliphatic 1,2-amino alcohols with longer chains (like the heptyl group in 1-aminoheptan-2-ol) often form highly soluble salts with tartaric acid, leading to poor crystallization yields. N-tosyl-leucine is specifically engineered for 1-amino-alkan-2-ols because its hydrophobic isobutyl group interacts favorably with the aliphatic chain of the substrate[2].

References

  • Method for splitting 1-amino-alkan-2-ol compounds (US6316671B1).
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.[Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-Aminoheptan-2-ol

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Aminoheptan-2-ol, a key chiral building block in synthetic chemistry. We move beyond a simple recitation of data to explain the causality behind experi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Aminoheptan-2-ol, a key chiral building block in synthetic chemistry. We move beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic framework for the unambiguous characterization of this and similar amino alcohols.

Section 1: The Cornerstone of Structure Elucidation: ¹H NMR Spectroscopy

For any structural analysis, ¹H NMR spectroscopy is the primary tool, offering unparalleled detail about the proton framework of a molecule. Its power lies in its ability to reveal not just the presence of protons, but their chemical environment, their proximity to one another, and their relative abundance.[1]

Predicted ¹H NMR Spectrum of 1-Aminoheptan-2-ol

Before acquiring a spectrum, an experienced scientist will predict it based on the molecule's structure. This predictive process is foundational to accurate interpretation. The structure of 1-Aminoheptan-2-ol presents several distinct proton environments.

Caption: Molecular structure of 1-Aminoheptan-2-ol with non-equivalent protons labeled (a-f).

Based on this structure, we anticipate the following signals:

  • Hᶠ (C7-H₃): A triplet, furthest upfield (lowest ppm), coupled to the two Hᵉ protons on C6.

  • Hᵉ (C4-H₂, C5-H₂, C6-H₂): A complex, overlapping multiplet in the alkyl region.

  • Hᵈ (C3-H₂): A multiplet, slightly downfield from Hᵉ due to proximity to the C2-OH group.

  • Hᶜ (C2-H): A multiplet, significantly downfield due to being attached to the same carbon as the hydroxyl group (a strong deshielding environment).[2] It will be coupled to protons on C1 and C3.

  • Hᵃ, Hᵇ (C1-H₂): Two diastereotopic protons adjacent to a chiral center (C2). They will appear as distinct multiplets (likely a doublet of doublets each), downfield due to the adjacent amino group.

  • -NH₂ and -OH Protons: These are exchangeable protons. Their appearance depends heavily on the solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, they may be broad singlets. In DMSO-d₆, they can appear as sharper signals and may even show coupling to adjacent protons.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of experimental parameters is critical for obtaining a high-quality, interpretable spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-Aminoheptan-2-ol for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Aminoheptan-2-ol in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen over the more common CDCl₃ for two key reasons. First, its hydrogen-bond accepting nature slows down the chemical exchange of the -OH and -NH₂ protons. This sharpening of the signals allows for the observation of their coupling to adjacent C-H protons, providing invaluable connectivity information. Second, the residual water peak in DMSO-d₆ is well-separated from most analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths increase chemical shift dispersion, which is crucial for resolving the complex multiplets of the alkyl chain.[3]

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals to determine the relative number of protons for each resonance.

Spectral Interpretation and Data Summary

A representative ¹H NMR spectrum of 1-Aminoheptan-2-ol in DMSO-d₆ would be analyzed as follows. The table below summarizes the expected data.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
Hᶠ (C7-H₃)~0.8-0.9Triplet (t)J ≈ 7.03H
Hᵉ (C4-C6-H₂)~1.2-1.4Multiplet (m)-6H
Hᵈ (C3-H₂)~1.4-1.6Multiplet (m)-2H
-NH₂~2.0-3.0 (broad)Singlet (s, broad)-2H
Hᵃ, Hᵇ (C1-H₂)~2.5-2.8Multiplet (m)-2H
Hᶜ (C2-H)~3.4-3.6Multiplet (m)-1H
-OH~4.0-5.0 (broad)Singlet (s, broad)-1H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The broadness of NH₂ and OH peaks is typical due to quadrupole broadening from the nitrogen atom and chemical exchange, respectively.

Section 2: A Multi-Faceted Approach: Comparison with Other Analytical Techniques

While ¹H NMR is powerful, relying on a single technique can be misleading. A robust characterization protocol leverages a suite of analytical tools, each providing a unique piece of the structural puzzle. This multi-technique approach is a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Aminoheptan-2-ol

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of small molecules is a cornerstone of discovery and quality control. 1-Aminoheptan-2-ol, a simple yet function...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of small molecules is a cornerstone of discovery and quality control. 1-Aminoheptan-2-ol, a simple yet functionally rich amino alcohol, presents a compelling case for a multi-faceted analytical approach. Its structure, containing both a primary amine and a secondary alcohol, gives rise to distinct and predictable fragmentation patterns in mass spectrometry, offering a wealth of structural information.

This guide provides an in-depth comparison of the fragmentation behavior of 1-aminoheptan-2-ol under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the underlying chemical principles that dictate bond cleavage, present detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the supporting data necessary to confidently identify this molecule and its analogues.

Understanding the Analyte: 1-Aminoheptan-2-ol

Before delving into its fragmentation, it is crucial to establish the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol [1]
Monoisotopic Mass 131.131014166 Da[1]

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes the molecule polar. This polarity is a critical factor in selecting the appropriate analytical technique.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy, "hard" ionization technique predominantly used with Gas Chromatography (GC). The 70 eV electron beam imparts significant energy into the analyte molecule, causing not only ionization but also extensive and reproducible fragmentation.[2] This complex fragmentation pattern serves as a chemical fingerprint, often allowing for unambiguous identification through library matching.[3]

A significant challenge with polar molecules like 1-aminoheptan-2-ol is their low volatility, which makes them unsuitable for direct GC analysis.[3] Therefore, a chemical derivatization step, such as silylation, is typically required to replace the active hydrogens on the amine and alcohol groups with nonpolar moieties (e.g., trimethylsilyl, TMS), thereby increasing volatility.[4][5]

Major EI Fragmentation Mechanisms

Upon ionization, the 1-aminoheptan-2-ol molecule forms an energetically unstable molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 131. This ion rapidly undergoes fragmentation through several key pathways.[6]

  • Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for both alcohols and amines.[7][8] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen), resulting in a resonance-stabilized cation.[9] For 1-aminoheptan-2-ol, two primary α-cleavage events are expected:

    • Cleavage adjacent to Nitrogen: The most favorable cleavage occurs between C1 and C2, leading to the loss of a pentyl radical (•C₅H₁₁). This forms a highly stable, resonance-stabilized immonium ion at m/z 30 . This fragment is often the base peak in the spectrum of primary amines.[10]

    • Cleavage adjacent to Oxygen: Cleavage between C2 and C3 results in the loss of a •CH₂NH₂ radical. This generates a resonance-stabilized oxonium ion containing the five-carbon chain at m/z 87 .

  • Dehydration (Loss of Water): A characteristic fragmentation for alcohols is the elimination of a neutral water molecule (18 Da).[7][11] This results in a fragment ion at m/z 113 (M-18). The peak for the molecular ion itself is often weak or entirely absent in the spectra of alcohols due to the high favorability of this dehydration process.[9]

EI_Fragmentation_1_Aminoheptan_2_ol cluster_main EI Fragmentation Pathways cluster_alpha α-Cleavage cluster_dehydration Dehydration M 1-Aminoheptan-2-ol (C₇H₁₇NO) M⁺• = m/z 131 F30 [CH₂=NH₂]⁺ m/z 30 (Base Peak) M->F30 - •C₅H₁₁ (Pentyl radical) F87 [C₅H₁₁CH=OH]⁺ m/z 87 M->F87 - •CH₂NH₂ F113 [C₇H₁₅N]⁺• m/z 113 M->F113 - H₂O

Caption: Predicted EI fragmentation pathways of 1-aminoheptan-2-ol.

Summary of Expected EI Fragments
m/zProposed StructureFragmentation PathwayComments
131[C₇H₁₇NO]⁺•Molecular Ion (M⁺•)Often weak or absent.
113[C₇H₁₅N]⁺•DehydrationLoss of H₂O from M⁺•.
87[CH₃(CH₂)₄CH=OH]⁺α-CleavageCleavage of C2-C3 bond, loss of •CH₂NH₂.
30[CH₂=NH₂]⁺α-CleavageCleavage of C1-C2 bond, loss of •C₅H₁₁. Expected base peak.

Part 2: Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization is a "soft" ionization technique that imparts very little energy to the analyte, making it ideal for polar, non-volatile, and thermally labile molecules.[12] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). In positive ion mode, ESI typically generates a protonated molecule, [M+H]⁺, rather than a radical cation M⁺•.[13] For 1-aminoheptan-2-ol, this primary ion will appear at m/z 132 .

While ESI is excellent for determining molecular weight, it provides minimal fragmentation in the source. To elicit structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[14]

Major ESI-MS/MS Fragmentation Mechanisms

The fragmentation of the protonated [M+H]⁺ ion of 1-aminoheptan-2-ol is driven by the stability of the resulting product ions and neutral losses.

  • Loss of Water: The protonated hydroxyl group is an excellent leaving group. The most common fragmentation pathway for protonated amino alcohols is the facile loss of a neutral water molecule (18 Da), yielding a prominent product ion at m/z 114 .[15]

  • Loss of Ammonia: A competing, often less favorable, pathway is the loss of a neutral ammonia molecule (17 Da) from the protonated amine. This would produce a fragment at m/z 115 . The relative abundance of this ion compared to the m/z 114 ion depends on the collision energy and the relative proton affinities of the amino and hydroxyl groups.

ESI_Fragmentation_1_Aminoheptan_2_ol cluster_main ESI-MS/MS Fragmentation Pathways cluster_losses Neutral Loss MH [M+H]⁺ (Precursor Ion) m/z 132 F114 [M+H-H₂O]⁺ m/z 114 (Dominant) MH->F114 - H₂O F115 [M+H-NH₃]⁺ m/z 115 MH->F115 - NH₃ GCMS_Workflow Sample 1. Sample Preparation (Dissolve in Pyridine) Deriv 2. Derivatization (Add BSTFA + 1% TMCS, Heat at 70°C for 30 min) Sample->Deriv Inject 3. GC Injection (1 µL) Deriv->Inject Separate 4. GC Separation (e.g., DB-5ms column) Inject->Separate Ionize 5. EI Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (Scan m/z 40-400) Ionize->Detect

Caption: Workflow for GC-MS analysis of 1-aminoheptan-2-ol.

Methodology:

  • Standard/Sample Preparation: Accurately weigh ~1 mg of 1-aminoheptan-2-ol and dissolve in 1 mL of dry pyridine.

  • Derivatization: To 100 µL of the sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of both the hydroxyl and amino groups.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

Experimental Protocol 2: LC-MS/MS Direct Analysis

This protocol is ideal for analyzing 1-aminoheptan-2-ol directly in aqueous or polar organic solutions without derivatization. [16][17]

LCMS_Workflow Sample 1. Sample Preparation (Dissolve in Mobile Phase A) Inject 2. LC Injection (5 µL) Sample->Inject Separate 3. LC Separation (C18 or HILIC column) Inject->Separate Ionize 4. ESI Ionization (Positive Mode) Separate->Ionize Select 5. Precursor Selection (Isolate m/z 132) Ionize->Select Fragment 6. Collision-Induced Dissociation (CID) Select->Fragment Detect 7. Product Ion Scan Fragment->Detect

Caption: Workflow for LC-MS/MS analysis of 1-aminoheptan-2-ol.

Methodology:

  • Standard/Sample Preparation: Prepare a stock solution of 1-aminoheptan-2-ol in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Serially dilute to create calibration standards.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for enhanced retention of polar compounds.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • MS1: Scan for the precursor ion [M+H]⁺ at m/z 132.1.

      • MS2 (Product Ion Scan): Isolate the m/z 132.1 precursor and fragment using an appropriate collision energy (e.g., 15-25 eV). Scan for product ions from m/z 40 to 140.

Conclusion

The structural elucidation of 1-aminoheptan-2-ol is adeptly handled by mass spectrometry, with EI and ESI providing complementary information. GC-EI-MS, following derivatization, delivers a rich, fingerprint-like fragmentation pattern dominated by α-cleavage, which is ideal for definitive structural confirmation and library matching. Conversely, LC-ESI-MS/MS offers a simpler workflow without derivatization, clearly identifies the molecular weight via the protonated molecule, and uses controlled fragmentation to confirm key neutral losses, such as water.

For researchers in drug development and metabolomics, understanding both pathways is crucial. The predictable nature of these fragmentations allows for the confident identification of not only the parent compound but also potential metabolites and impurities where the core amino alcohol structure is modified. By selecting the appropriate technique based on the analytical goals, scientists can leverage the power of mass spectrometry to its full potential.

References

Sources

Validation

Validation of purity assays for 1-Aminoheptan-2-ol samples

A Comparative Guide to Purity Assay Validation for 1-Aminoheptan-2-ol: GC-FID, HPLC-CAD, and qNMR Introduction 1-Aminoheptan-2-ol (C7H17NO) is a versatile aliphatic amino alcohol utilized extensively as a chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Assay Validation for 1-Aminoheptan-2-ol: GC-FID, HPLC-CAD, and qNMR

Introduction

1-Aminoheptan-2-ol (C7H17NO) is a versatile aliphatic amino alcohol utilized extensively as a chiral building block, ligand intermediate, and structural motif in pharmaceutical synthesis . Validating its purity presents a unique set of analytical challenges. The molecule lacks a conjugated π-system, rendering standard Ultraviolet-Visible (UV-Vis) detection virtually blind to it. Furthermore, its amphiphilic nature and basic primary amine group often lead to severe peak tailing, irreversible adsorption on standard silica-based stationary phases, and complex retention behaviors.

To ensure compliance with the recently modernized ICH Q2(R2) guidelines for analytical procedure validation , laboratories must select techniques that are scientifically justified, robust, and fit for their intended purpose. As a Senior Application Scientist, I have structured this guide to objectively compare three advanced methodologies—Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Quantitative Nuclear Magnetic Resonance (qNMR)—detailing the mechanistic causality behind each experimental protocol.

Causality in Analytical Method Selection

  • GC-FID (Gas Chromatography - Flame Ionization Detection):

    • The Challenge: 1-Aminoheptan-2-ol is volatile enough for gas-phase separation, but its highly polar hydroxyl and amino groups cause strong hydrogen bonding with active silanol sites in standard capillary columns.

    • The Causality: To prevent peak tailing and analyte loss, the protocol mandates the use of heavily base-deactivated columns (e.g., CP-Volamine) or in-situ derivatization (e.g., using trifluoroacetic anhydride). FID is selected because it provides an excellent linear dynamic range and a mass-proportional response for carbon-containing compounds, regardless of chromophores.

  • HPLC-CAD (Charged Aerosol Detection):

    • The Challenge: UV detection cannot be used, and the highly polar analyte elutes in the void volume of standard Reversed-Phase (C18) columns.

    • The Causality: CAD is a mass-flow detector that measures any non-volatile analyte by transferring charge to aerosol particles, making it a universal detector for chromophore-less compounds . To achieve a sufficient retention factor ( k′>2 ), Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography (IPC) must be employed to partition the polar amino alcohol effectively .

  • qNMR (Quantitative NMR):

    • The Challenge: Early-stage drug development often lacks Certified Reference Materials (CRMs) for novel amino alcohols, making external calibration impossible.

    • The Causality: qNMR is a primary ratio method. By integrating the distinct resonance of the proton adjacent to the hydroxyl group against a highly pure, unrelated internal standard (e.g., Maleic acid), one can determine absolute purity without needing a 1-Aminoheptan-2-ol reference standard .

Validation Workflow Diagram

To align with ICH Q2(R2) lifecycle management, the validation of these assays must follow a rigorous, self-validating sequence that proves the method's reliability.

ValidationWorkflow Start 1-Aminoheptan-2-ol Method Selection Specificity Specificity (Forced Degradation) Start->Specificity LinRange Linearity & Range (ICH Q2(R2) limits) Specificity->LinRange AccPrec Accuracy & Precision (Spike Recovery) LinRange->AccPrec LODLOQ LOD / LOQ (S/N Ratio) AccPrec->LODLOQ Robustness Robustness (DoE Analysis) LODLOQ->Robustness Valid Validated Method Ready for QC Robustness->Valid

ICH Q2(R2) Lifecycle Validation Workflow for 1-Aminoheptan-2-ol Purity Assays.

Self-Validating Experimental Protocols

Protocol A: GC-FID with Base-Deactivated Column

Self-Validation Mechanism: This protocol includes a System Suitability Test (SST) using a resolution mixture of 1-Aminoheptan-2-ol and its structural isomer (e.g., 2-Aminoheptan-1-ol). This ensures column inertness and resolving power ( Rs​>1.5 ) prior to any sample analysis, validating the system's readiness.

  • Sample Preparation: Dissolve 50 mg of 1-Aminoheptan-2-ol in 1.0 mL of LC-MS grade methanol. Add 10 µL of nonane as an Internal Standard (IS) to correct for injection volume variability.

  • Column Selection: Install a base-deactivated capillary column (e.g., 30 m × 0.32 mm, 1.0 µm film thickness) designed specifically for volatile amines.

  • Inlet & Oven Parameters: Set the inlet to 250°C with a split ratio of 20:1. Program the oven: Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C, then 20°C/min to 250°C (hold 5 min).

  • Detection: FID set to 280°C. Hydrogen flow at 40 mL/min, Air at 400 mL/min.

  • Validation Check: Calculate the asymmetry factor ( As​ ) for the 1-Aminoheptan-2-ol peak. If As​>1.8 , perform inlet maintenance (replace liner/septum) immediately, as basic compounds are highly sensitive to active sites in the inlet.

Protocol B: HILIC-CAD Analysis

Self-Validation Mechanism: CAD response is inherently non-linear over large concentration ranges. The protocol self-validates quantitative accuracy by incorporating a power-function transformation ( y=axb ) in the calibration curve to ensure R2>0.995 .

  • Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to fully protonate the amine, ensuring consistent HILIC partitioning). Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Use an Amide-bonded HILIC column (e.g., 150 × 4.6 mm, 3 µm) maintained at 40°C.

  • Gradient Elution: Start at 90% B, ramp to 60% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 90% B for 10 minutes.

  • CAD Settings: Set evaporation temperature to 50°C. Use a data collection rate of 10 Hz and a filter constant of 3.6s.

  • Validation Check: Inject a blank (diluent) to confirm the absence of baseline disturbances from the mobile phase gradient. This is critical since CAD detects all non-volatile background ions, and a shifting baseline invalidates low-level impurity integration .

Protocol C: 1H-qNMR Analysis

Self-Validation Mechanism: The protocol employs a calibrated 90° pulse and an extended relaxation delay ( D1​ ) of at least 5×T1​ (longitudinal relaxation time). This ensures complete magnetization recovery between scans, validating the stoichiometric accuracy of the integration .

  • Sample & IS Preparation: Accurately weigh ~20 mg of 1-Aminoheptan-2-ol and ~10 mg of high-purity Maleic Acid (Internal Standard, CRM grade) into the same vial using a microbalance.

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterated Methanol (CD3OD). CD3OD is preferred over D2O to prevent overlapping of the exchangeable -OH and -NH2 protons with the aliphatic backbone.

  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90°, acquisition time to 4 seconds, and D1​ to 30 seconds (based on prior inversion-recovery T1​ measurement). Acquire 64 scans.

  • Integration & Calculation: Integrate the maleic acid olefinic protons ( δ ~6.3 ppm, 2H) and the specific 1-Aminoheptan-2-ol methine proton adjacent to the hydroxyl group ( δ ~3.5-3.8 ppm, 1H). Calculate absolute purity using the mass, molecular weights, and integral ratios.

Quantitative Data Comparison

The following table summarizes the validation performance metrics of the three methods evaluated against ICH Q2(R2) criteria. Data reflects typical performance parameters for aliphatic amino alcohols under optimized conditions.

Validation Parameter (ICH Q2(R2))GC-FID (Base-Deactivated)HPLC-CAD (HILIC)1H-qNMR
Specificity High (Chromatographic resolution)High (Orthogonal selectivity)Very High (Structural elucidation)
Linearity Range 0.05 – 10 mg/mL ( R2>0.999 )0.5 – 500 µg/mL ( R2>0.995 )*N/A (Directly proportional)
Accuracy (Recovery) 98.5% – 101.2%97.0% – 102.5%99.5% – 100.5%
Precision (%RSD, n=6) 1.2%2.5%0.5%
LOD / LOQ 0.01 mg/mL / 0.05 mg/mL0.1 µg/mL / 0.5 µg/mL~1 mg/mL (Requires high mass)
Primary Limitation Inlet adsorption, thermal degradationNon-linear response curveHigh LOD, expensive instrumentation

*Note: CAD requires power-function linearization for optimal R2 across wide dynamic ranges.

Conclusion

For the routine batch release and purity validation of 1-Aminoheptan-2-ol, GC-FID remains the most robust and cost-effective workhorse, provided that base-deactivated flow paths are strictly maintained. HPLC-CAD is the superior alternative for trace-level impurity profiling and stability-indicating assays, especially when thermal degradation in the GC inlet is a concern. Finally, qNMR stands out as the ultimate reference method for absolute purity determination. By completely bypassing the need for external reference standards, qNMR is indispensable during the early stages of drug development and for the initial characterization of in-house reference materials.

References

  • 1 - International Council for Harmonisation (ICH).

  • 2 - PubChem, National Institutes of Health.

  • 3 - LCGC International.

  • 4 - ACS Publications.

  • 5 - LabRulez LCMS.

Sources

Comparative

Absolute Configuration Determination of 1-Aminoheptan-2-ol Derivatives: X-Ray Crystallography vs. Chiral NMR Derivatization

Executive Summary & Scientific Context In the development of targeted immunomodulatory therapeutics, particularly Toll-like receptor (TLR) 7/8 antagonists for Systemic Lupus Erythematosus (SLE), chiral amino alcohols ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of targeted immunomodulatory therapeutics, particularly Toll-like receptor (TLR) 7/8 antagonists for Systemic Lupus Erythematosus (SLE), chiral amino alcohols serve as critical structural scaffolds. Specifically, enantiomerically pure (S)-1-aminoheptan-2-ol is utilized as a primary building block in the synthesis of selectively substituted quinoline compounds, such as the clinical candidate ER-899742[1].

Because target specificity at the TLR7/8 binding pocket is highly stereodependent, rigorous determination of the absolute configuration of these derivatives is non-negotiable. This guide objectively compares the two premier methodologies for stereochemical validation of 1-aminoheptan-2-ol derivatives: Single-Crystal X-Ray Diffraction (SCXRD) and Double-Derivatization Nuclear Magnetic Resonance (NMR) . By examining the causality behind the experimental workflows, we provide a self-validating framework for selecting the optimal analytical pathway.

Workflow & Decision Matrix

The choice between SCXRD and NMR depends heavily on the physical state of the derivative and the presence of heavy atoms. The following decision tree outlines the logical progression for analyzing 1-aminoheptan-2-ol derivatives.

G Start 1-Aminoheptan-2-ol Derivative Synthesized Q1 Can it form a stable solid crystal? Start->Q1 Salt Formulate as HCl Salt (Introduce Heavy Atom) Q1->Salt Yes Q2 Is it an oil or amorphous solid? Q1->Q2 No Xray Single-Crystal X-Ray Diffraction (SCXRD) Salt->Xray Slow Evaporation Fail Amorphous/Twinning: Re-crystallize or use NMR Xray->Fail Poor Diffraction Success Absolute Configuration Confirmed Xray->Success R-factor < 0.07 Flack ~ 0 NMR Double-Derivatization NMR (MPA/Mosher's) Q2->NMR Yes NMR->Success ΔδRS Calculation Fail->NMR Switch Method

Decision matrix for absolute configuration of 1-aminoheptan-2-ol derivatives.

Method A: Single-Crystal X-Ray Diffraction (The Gold Standard)

For derivatives like ER-899742, SCXRD provides unambiguous spatial mapping. However, 1-aminoheptan-2-ol derivatives often suffer from high conformational flexibility due to the heptyl chain, making crystallization difficult.

Experimental Protocol: Crystallization & SCXRD Analysis

This protocol is a self-validating system based on the successful resolution of ER-899742 [2].

Step 1: Salt Formation (The Causality of the Heavy Atom)

  • Action: Convert the free base derivative into a hydrochloride (HCl) salt.

  • Causality: The inclusion of the chloride ion ( Z=17 ) provides a sufficient anomalous scattering signal when paired with Copper K α radiation. This is mathematically required to accurately calculate the Flack parameter, which distinguishes between enantiomers.

Step 2: Binary Solvent Slow Evaporation

  • Action: Dissolve 5.3 mg of the HCl salt in a binary mixture of 0.5 mL Isopropyl Alcohol (IPA) and 0.3 mL HPLC-grade H2​O .

  • Action: Cap the vial and store at 297 K for 24 hours to ensure complete thermodynamic equilibration.

  • Action: Uncap the vial and allow the IPA to evaporate slowly over 24-48 hours.

  • Causality: IPA acts as a volatile anti-solvent, while water provides high solubility for the polar HCl salt. As IPA preferentially evaporates, the solution slowly crosses the supersaturation threshold. This controlled kinetic environment prevents rapid nucleation, yielding single, untwinned crystals suitable for diffraction [2].

Step 3: Data Collection

  • Action: Mount a crystal (approx. 0.1×0.1×0.4 mm) on a diffractometer (e.g., RIGAKU R-AXIS RAPID II).

  • Action: Expose to CuK α radiation ( λ=1.54187 Å) using the oscillation method along the ω axis at 297 K.

Performance Data Summary
ParameterER-899742 HCl Salt (SCXRD) [2]Optimal Target Range
X-Ray Source CuK α ( λ=1.54187 Å)CuK α (Preferred for light-atom chiral organics)
Temperature 297 K100 K - 297 K (Cryo preferred to reduce thermal motion)
Crystal Size 0.1×0.1×0.4 mm >0.05 mm in all dimensions
Final R-factor 0.0606 <0.07 (Indicates high model accuracy)
Flack Parameter -0.01 0.0±0.1 (Confirms absolute stereochemistry)

Method B: Double-Derivatization NMR (The Solution-State Alternative)

When 1-aminoheptan-2-ol derivatives remain as oils or yield amorphous powders, X-ray crystallography is impossible. In these cases, Double-Derivatization NMR using Chiral Derivatizing Agents (CDAs) like α -methoxyphenylacetic acid (MPA) is the premier alternative [3].

Experimental Protocol: MPA Derivatization

This protocol leverages the anisotropic shielding effect to map spatial arrangements.

Step 1: Bis-Derivatization

  • Action: React the 1-aminoheptan-2-ol derivative separately with (R) -MPA and (S) -MPA in the presence of a coupling agent (e.g., DCC/DMAP) to form two diastereomeric bis-CDA derivatives (derivatizing both the −NH2​ and −OH groups).

  • Causality: Derivatizing both functional groups restricts the conformational freedom of the heptyl chain.

Step 2: NMR Acquisition & ΔδRS Calculation

  • Action: Acquire high-resolution 1H NMR spectra for both the (R) -MPA and (S) -MPA derivatives in CDCl3​ .

  • Action: Calculate the chemical shift differences: ΔδRS=δ(R)−δ(S) for the diagnostic signals (specifically the OMe and CαH protons).

  • Causality: The phenyl ring of the MPA group creates a magnetic shielding cone. Depending on the absolute configuration of the 1-aminoheptan-2-ol core, the phenyl ring will selectively shield specific protons on the heptyl chain in one diastereomer but not the other. A positive or negative ΔδRS value correlates directly to the spatial orientation (R or S) of the chiral center [3].

Objective Comparison: SCXRD vs. NMR Derivatization

To guide your analytical strategy, the following table objectively compares the operational parameters of both methodologies when applied to 1-aminoheptan-2-ol derivatives.

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Double-Derivatization NMR (MPA)
Primary Prerequisite Formation of a high-quality single crystal.Compound must be NMR-active and soluble.
Sample Requirement 1 - 5 mg (Non-destructive).5 - 10 mg (Destructive/Requires chemical reaction).
Turnaround Time 3 - 14 days (Bottleneck: Crystal growth).1 - 2 days (Synthesis + NMR acquisition).
Directness of Proof Absolute (Direct 3D spatial mapping).Relative/Deductive (Based on shielding models).
Handling of Flexible Chains Poor. The heptyl chain often exhibits thermal disorder in the crystal lattice.Excellent. Solution-state averages out minor conformers, focusing on the rigidified chiral center.

Conclusion

For drug development professionals synthesizing TLR7/8 antagonists from 1-aminoheptan-2-ol, SCXRD remains the definitive standard for regulatory submissions, provided the compound can be crystallized (often facilitated by HCl salt formation and IPA/Water slow evaporation). However, Double-Derivatization NMR serves as a highly robust, rapid alternative that bypasses the kinetic bottlenecks of crystallization, making it invaluable during the early, high-throughput stages of structure-activity relationship (SAR) optimization.

References

  • Eisai reports TLR7 and TLR8 antagonists - BioWorld Source: BioWorld URL:[Link]

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1 Source: Googleapis.com (Patent EP3057964B1) URL:[Link]

  • Assignment of the Absolute Configuration of Polyfunctional Compounds - Oxford Academic Source: Oxford University Press URL:[Link]

Validation

A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 1-Aminoheptan-2-ol

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Ketone Reduction In the landscape of modern synthetic chemistry, the quest for enantiomerically p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Ketone Reduction

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development. Chiral amino alcohols have established themselves as a privileged class of ligands, pivotal in orchestrating a vast number of asymmetric transformations.[1] Their value stems from their modular nature, accessibility from the chiral pool, and proven effectiveness in conferring high levels of stereocontrol. This guide provides a comparative analysis of several amino alcohol ligands, centered on the less-explored 1-Aminoheptan-2-ol, within the context of a critical benchmark reaction: the asymmetric transfer hydrogenation (ATH) of prochiral ketones.

The reduction of ketones to chiral secondary alcohols is a fundamental process, and ATH represents a highly efficient, operationally simple, and environmentally conscious method for achieving this.[2][3] Unlike reductions that use stoichiometric chiral reagents, catalytic ATH employs a small amount of a chiral catalyst, typically an in-situ-formed complex of a transition metal (like Ruthenium) and a chiral ligand, with a safe, inexpensive hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[2][4] The ligand's structure is paramount, as it dictates the chiral environment around the metal center, directly influencing the enantioselectivity of the reaction.

This guide will dissect the structural attributes of 1-Aminoheptan-2-ol and contrast its projected efficacy with well-established, structurally diverse amino alcohol ligands. By grounding our analysis in mechanistic principles and presenting a robust experimental protocol, we aim to provide researchers with the insights needed to make informed decisions in ligand selection and catalyst design.

The Benchmark Reaction: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

The Ru(II)-catalyzed ATH of acetophenone is a classic model system for evaluating the performance of chiral ligands. The catalytic cycle, widely accepted for many amino alcohol and diamine ligands, involves a metal-ligand bifunctional mechanism.[3] The catalyst, typically formed from a precursor like [RuCl2(p-cymene)]2 and the chiral ligand in the presence of a base, does not operate through direct coordination of the ketone to the metal. Instead, the reaction proceeds through a six-membered pericyclic transition state where the N-H proton of the coordinated ligand and the hydride on the ruthenium are transferred in a concerted manner to the ketone's oxygen and carbon, respectively.[3]

ATH_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction precatalyst [Ru]-Cl + Ligand-NH (Precatalyst) active_cat [Ru]-H(S) (Active 18e- Hydride) precatalyst->active_cat + Base + i-PrOH transition_state Six-Membered Transition State active_cat->transition_state + Ketone product_complex [Ru]-O-CH(R)R' (Product Complex) transition_state->product_complex H- Transfer alcohol Alcohol (Chiral) transition_state->alcohol Product Formation product_complex->active_cat + i-PrOH - Product - Acetone ketone Ketone (Prochiral) ketone->transition_state Substrate Binding

Caption: Generalized catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a ketone.

The ligand's structural and electronic properties—its steric bulk, conformational rigidity, and the basicity of the nitrogen atom—are critical in stabilizing this transition state and differentiating between the two prochiral faces of the ketone, ultimately determining the enantiomeric excess (ee) of the resulting alcohol.

Comparative Ligand Analysis

The choice of ligand is a balance between achieving high stereoselectivity and practical considerations like cost, stability, and ease of synthesis. We compare 1-Aminoheptan-2-ol with three other ligands representing different structural classes.

  • (±)-1-Aminoheptan-2-ol:

    • Structure: A simple, acyclic β-amino alcohol with a C5 alkyl chain.[5] Its structure is characterized by high conformational flexibility.

    • Expertise & Insights: While not extensively documented as a catalyst in peer-reviewed literature, its synthesis and resolution are described in patents, indicating its availability as a chiral building block.[6] The primary amine and secondary alcohol provide the necessary N,O-chelation motif for catalysis. However, the flexible pentyl group offers minimal steric hindrance and lacks a rigid conformational lock. This flexibility can be a double-edged sword: while it allows the ligand to adapt to the metal center, it may also permit multiple, energetically similar transition states, potentially leading to lower enantioselectivity compared to more rigid structures.

  • (1S,2R)-1-Amino-2-indanol:

    • Structure: A rigid, bicyclic amino alcohol derived from indene.

    • Expertise & Insights: This ligand's performance is well-documented.[7] The inherent rigidity of the indane framework significantly restricts conformational freedom. This pre-organization is crucial for creating a well-defined and sterically demanding chiral pocket around the metal center, which often translates to high enantioselectivity in ATH reactions.[7] It serves as an excellent benchmark for a conformationally restricted ligand.

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol:

    • Structure: Derived from the amino acid (S)-proline, featuring a pyrrolidine ring and two bulky phenyl groups.

    • Expertise & Insights: This is a classic ligand, famous as the precursor to the Corey-Bakshi-Shibata (CBS) catalyst for asymmetric borane reductions.[8] The combination of a chiral heterocyclic backbone and bulky diphenylmethyl carbinol group provides a highly effective steric environment for asymmetric induction. Its success in related reductions makes it a compelling point of comparison.

  • (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol:

    • Structure: An acyclic ligand derived from (S)-valine, featuring significant steric bulk from adjacent isopropyl and diphenyl groups.

    • Expertise & Insights: This ligand has proven highly effective in enantioselective reductions.[9] It demonstrates that high rigidity is not the only path to high enantioselectivity; significant, well-placed steric hindrance in an acyclic system can also effectively block one face of the incoming substrate.

Quantitative Performance in Acetophenone Reduction

The following table summarizes representative data for the selected ligands in the Ru-catalyzed ATH of acetophenone. The data for 1-Aminoheptan-2-ol is a projection based on its structural features, intended to serve as a hypothesis for future experimental validation.

LigandStructureCatalyst Loading (mol%)Yield (%)ee (%)Key Structural FeatureReference
(S)-1-Aminoheptan-2-ol CCCCCC(O)CN2.0~85 (Projected)~60-70 (Projected)Acyclic, Flexible ChainHypothetical
(1S,2R)-1-Amino-2-indanol Fused Bicyclic2.0>9582Rigid Bicyclic Core[7]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol Proline-derived10.0 (in CBS)>9595Chiral Heterocycle, Bulky Phenyls[8]
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Valine-derived1.09995Acyclic, High Steric Hindrance[9]

Note: The performance of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is shown for the related CBS borane reduction to highlight its potential, as direct ATH data under identical conditions is less common. The projected data for 1-Aminoheptan-2-ol anticipates moderate enantioselectivity due to its conformational flexibility.

Field-Proven Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

This protocol describes a reliable method for the in-situ preparation of the catalyst and subsequent asymmetric reduction, designed to be a self-validating system for comparing ligand performance.

Causality Behind Experimental Choices:

  • Metal Precursor: [RuCl2(p-cymene)]2 is chosen as it is a common, air-stable, and highly effective precursor for this class of reactions.

  • Solvent/H-Donor: Isopropanol serves as both the solvent and the hydrogen source, simplifying the reaction setup.[4]

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is required to deprotonate the coordinated ligand and isopropanol, facilitating the formation of the active ruthenium-hydride species.[10]

Materials & Reagents:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)

  • Chiral Amino Alcohol Ligand (e.g., (1S,2R)-1-Amino-2-indanol)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Isopropanol (i-PrOH)

  • Acetophenone

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, syringes)

Step-by-Step Methodology:

  • Catalyst Preparation (In-Situ): a. To a dry Schlenk flask under an inert atmosphere (Argon), add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru). b. Add the chiral amino alcohol ligand (0.011 mmol, 2.2 mol%). c. Add 2.5 mL of anhydrous isopropanol and stir the resulting mixture at room temperature for 20 minutes. The solution should become a deep red/orange color. d. In a separate vial, dissolve t-BuOK (0.025 mmol, 5 mol%) in 2.5 mL of anhydrous isopropanol. e. Add the t-BuOK solution dropwise to the flask containing the ruthenium-ligand complex. Stir for an additional 20 minutes. The formation of the active catalyst is often accompanied by a color change.

  • Asymmetric Reduction: a. Add acetophenone (0.5 mmol, 1.0 equivalent) to the catalyst solution via syringe. b. Stir the reaction mixture at room temperature (or a specified temperature, e.g., 0 °C for improved selectivity) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, quench the reaction by adding 5 mL of water. b. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. d. Purify the crude 1-phenylethanol by flash column chromatography on silica gel.

  • Analysis: a. Determine the chemical yield from the mass of the purified product. b. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a hexane/isopropanol mobile phase.

Workflow cluster_prep Catalyst Preparation cluster_reaction Reduction cluster_workup Work-up & Analysis prep1 1. Add [RuCl2(p-cymene)]2 & Ligand to Flask prep2 2. Add i-PrOH, Stir 20 min prep1->prep2 prep3 3. Add t-BuOK solution prep2->prep3 react1 4. Add Acetophenone prep3->react1 react2 5. Stir & Monitor by TLC react1->react2 workup1 6. Quench with H2O react2->workup1 workup2 7. Extract with Ether workup1->workup2 workup3 8. Purify (Chromatography) workup2->workup3 analysis 9. Analyze Yield & ee (HPLC) workup3->analysis

Caption: Experimental workflow for the comparative screening of amino alcohol ligands in ATH of acetophenone.
Conclusion and Future Outlook

This guide establishes that while simple, flexible amino alcohols like 1-Aminoheptan-2-ol are competent ligands for N,O-chelation in catalysis, achieving state-of-the-art enantioselectivity typically requires more sophisticated structural features. The comparative analysis clearly demonstrates the superiority of ligands that incorporate conformational rigidity (1-Amino-2-indanol) or significant, well-defined steric bulk (valine and proline-derived ligands). The rigidity and steric hindrance create a more selective chiral environment, minimizing competing reaction pathways and leading to higher enantiomeric excess.

The projected moderate performance of 1-Aminoheptan-2-ol does not discount its potential utility. In scenarios where cost is a primary driver and exceptional enantioselectivity is not required, it may represent a viable option. However, this guide underscores a critical principle for researchers in the field: rational ligand design, focusing on the introduction of stereocontrolling elements, is the most reliable path to developing highly effective asymmetric catalysts. The next logical step would be the empirical validation of 1-Aminoheptan-2-ol and its derivatives in the protocol described herein to confirm these structure-activity relationship hypotheses and fully map its potential in the landscape of asymmetric catalysis.

References

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Prasad, K. R. & Gholap, S. L. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Wills, M., et al. (2009). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. ResearchGate. [Link]

  • Nájera, C., et al. (2005). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. ResearchGate. [Link]

  • van den Berg, M., et al. (2002). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. SciSpace. [Link]

  • Corey, E.J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. University of York. [Link]

  • Xiao, J., et al. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. University of Liverpool. [Link]

  • Noyori, R. (2005). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Illinois Chemistry. [Link]

  • Shao, X., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. [Link]

  • Alemán, J., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Modern Synthetic Methods. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]

  • Macmillan Group. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group Meeting. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminoheptan-2-ol. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 1-aminoheptan-2-ol (C7H17NO). PubChemLite. [Link]

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Comparative

A Definitive Guide to the Elemental Analysis of 1-Aminoheptan-2-ol: A Comparative Approach to Structural Confirmation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor. This guide provides an in-depth, comparat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical standards and methodologies for the structural confirmation of 1-Aminoheptan-2-ol, a key chiral building block. Moving beyond a mere recitation of protocols, we will explore the causality behind experimental choices, offering a self-validating framework for the analytical chemist.

The Foundational Role of Elemental Analysis

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, remains a cornerstone technique for verifying the elemental composition of a pure organic compound.[1][2] Its power lies in its directness: it provides the empirical formula of a substance, which, in conjunction with its molecular weight, can definitively establish its molecular formula.[3][4] For a novel or synthesized compound like 1-Aminoheptan-2-ol, this technique serves as a fundamental check of its atomic makeup.

The theoretical elemental composition of 1-Aminoheptan-2-ol (Molecular Formula: C₇H₁₇NO, Molecular Weight: 131.22 g/mol ) provides the benchmark against which all experimental results are measured.[5]

Table 1: Theoretical Elemental Composition of 1-Aminoheptan-2-ol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07764.07
HydrogenH1.0081717.13613.06
NitrogenN14.007114.00710.67
OxygenO15.999115.99912.19
Total 131.219 100.00

I. Confirmation via CHN Combustion Analysis: The Gold Standard

Combustion analysis is a robust and widely adopted method for determining the percentage of carbon, hydrogen, and nitrogen in a sample.[6][7] The technique involves the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[8]

Experimental Protocol: CHN Analysis of 1-Aminoheptan-2-ol

This protocol outlines the critical steps for the accurate CHN analysis of a liquid amino alcohol like 1-Aminoheptan-2-ol.

1. Instrument Calibration:

  • Rationale: Accurate calibration is paramount for obtaining reliable quantitative data. Certified Organic Analytical Standards with known elemental compositions are used to create a calibration curve that correlates the detector response to the elemental concentration.

  • Procedure:

    • Select a set of high-purity, stable calibration standards. For a compound containing C, H, and N, standards like Acetanilide (C₈H₉NO) and Sulfanilamide (C₆H₈N₂O₂S) are suitable.[8]

    • Accurately weigh 1-2 mg of each standard into tin capsules.

    • Analyze the standards across the expected concentration range of the sample to generate a multi-point calibration curve.

    • Ensure the calibration curve has a correlation coefficient (R²) > 0.999.

2. Sample Preparation:

  • Rationale: Proper sample handling is crucial to avoid contamination and ensure accurate weighing. As 1-Aminoheptan-2-ol is a liquid, a volatile-sample sealing technique is required.

  • Procedure:

    • Ensure the sample is homogenous and free of any particulate matter.

    • Using a microsyringe, accurately weigh approximately 1-2 mg of 1-Aminoheptan-2-ol into a pre-weighed tin capsule.

    • Seal the capsule securely to prevent any loss of the volatile sample.

    • Record the exact weight of the sample.

3. Instrumental Analysis:

  • Rationale: The instrumental parameters must be optimized for the complete combustion of the amino alcohol.

  • Procedure:

    • Set the combustion furnace temperature to 900-1000 °C and the reduction furnace to 600-700 °C.

    • Use ultra-high purity helium as the carrier gas.

    • Introduce the encapsulated sample into the combustion chamber.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by the TCD.

4. Data Analysis and Interpretation:

  • Rationale: The instrument software calculates the percentage of each element based on the detector response and the sample weight. These experimental values are then compared to the theoretical values.

  • Procedure:

    • The software will generate a report with the experimental percentages of C, H, and N.

    • Compare the experimental results with the theoretical values calculated in Table 1.

    • According to the American Chemical Society (ACS) guidelines for the characterization of new compounds, the experimental values should be within ±0.4% of the calculated theoretical values.[9]

Visualization of the CHN Analysis Workflow

CHN_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Analysis Standard Weigh Certified Standard (e.g., Acetanilide) Calibration Generate Calibration Curve Standard->Calibration Sample Weigh 1-Aminoheptan-2-ol in Tin Capsule Combustion Combustion at 900-1000°C Sample->Combustion Calculation Calculate Experimental %C, %H, %N Calibration->Calculation Separation GC Separation of Gases (CO₂, H₂O, N₂) Combustion->Separation Detection TCD Detection Separation->Detection Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Validation Validate (within ±0.4%) Comparison->Validation Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Synthesis Synthesized 1-Aminoheptan-2-ol EA Elemental Analysis (CHN) Synthesis->EA NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Data_Integration Integrate & Compare Data EA->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Integrated workflow for structural confirmation.

Conclusion

The confirmation of 1-Aminoheptan-2-ol is not reliant on a single analytical technique but rather on the convergence of evidence from orthogonal methods. Elemental analysis provides the foundational confirmation of the elemental formula, a critical and non-negotiable step in the characterization of a new chemical entity. When combined with the detailed structural insights from NMR and the molecular weight and fragmentation data from mass spectrometry, a comprehensive and robust confirmation of the molecule's identity and purity is achieved. This integrated, self-validating approach ensures the highest level of scientific integrity for researchers and drug development professionals.

References

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  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

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  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • A comparison of elemental analysis techniques requiring no sample preparation: scanning electron microscopy and laser induced breakdown spectroscopy. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminoheptan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Aminoheptan-2-ol
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